Technical Documentation Center

5-Bromo-2-methoxy-4-methylaniline Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-Bromo-2-methoxy-4-methylaniline
  • CAS: 808133-98-4

Core Science & Biosynthesis

Foundational

Advanced Characterization and Synthetic Utility of 5-Bromo-2-methoxy-4-methylaniline (CAS 808133-98-4)

Executive Summary In the landscape of modern medicinal chemistry and advanced materials science, highly substituted anilines serve as critical scaffolds for the development of targeted therapeutics, including kinase inhi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern medicinal chemistry and advanced materials science, highly substituted anilines serve as critical scaffolds for the development of targeted therapeutics, including kinase inhibitors and PROTAC degraders. 5-Bromo-2-methoxy-4-methylaniline (CAS 808133-98-4) is a uniquely functionalized building block that offers a versatile platform for late-stage functionalization[1][2]. By strategically positioning an electron-donating methoxy group, a sterically tuning methyl group, and a cross-coupling-ready bromine atom around an aniline core, this molecule provides orthogonal reactivity pathways essential for complex API (Active Pharmaceutical Ingredient) synthesis.

This whitepaper provides an in-depth technical analysis of its molecular architecture, physicochemical properties, analytical mass spectrometry profiles, and a field-proven synthetic protocol.

Molecular Architecture & Physicochemical Profiling

The structural uniqueness of 5-Bromo-2-methoxy-4-methylaniline lies in its tetrasubstituted benzene ring. The interplay between the strongly activating amino ( −NH2​ ) and methoxy ( −OCH3​ ) groups, combined with the weakly activating methyl ( −CH3​ ) group, creates a highly specific electronic environment[1]. The bromine atom at the 5-position serves as an ideal handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)[2][3].

To facilitate drug design parameters, the following table summarizes the key physicochemical and computational metrics of the compound[1][2][3]:

PropertyValue / Description
CAS Number 808133-98-4
Molecular Formula C8​H10​BrNO
Molecular Weight 216.07 g/mol
SMILES COC1=CC(C)=C(Br)C=C1N
Fraction sp3 ( Fsp3 ) 0.25
CLogP (Lipophilicity) 2.26 – 2.75
Physical State Light brown to beige solid
Structural Reactivity Mapping

Understanding the localized reactivity of each functional group is critical for designing synthetic routes. The diagram below illustrates the orthogonal reaction nodes available on the scaffold.

ReactivityMap Core 5-Bromo-2-methoxy- 4-methylaniline Bromo 5-Bromo Group (Pd-Catalyzed Coupling) Core->Bromo Suzuki/Buchwald Amino 1-Amino Group (Amidation / Alkylation) Core->Amino Electrophilic Attack Methoxy 2-Methoxy Group (Electron Donating / H-Bond) Core->Methoxy Ortho/Para Directing Methyl 4-Methyl Group (Steric Tuning / Lipophilicity) Core->Methyl Hydrophobic Pocket

Fig 1: Orthogonal reactivity nodes of 5-Bromo-2-methoxy-4-methylaniline.

Advanced Synthesis Protocol: The Hofmann Rearrangement Route

While direct bromination of 2-methoxy-4-methylaniline often leads to a mixture of regioisomers due to the competing directing effects of the amino and methoxy groups, a more regioselective approach involves the Hofmann rearrangement of 5-bromo-2-methoxy-4-methylbenzamide[4].

Causality in Experimental Design: The Hofmann rearrangement is deliberately chosen here because it converts a primary amide to a primary amine with the loss of one carbon atom (as carbon monoxide), while strictly retaining the configuration and regiochemistry of the aromatic ring. By utilizing sodium methoxide ( NaOMe ) in methanol, the highly reactive isocyanate intermediate is immediately trapped as a stable methylcarbamate. This prevents the formation of unwanted urea byproducts, ensuring a high-yielding, scalable process[4].

Step-by-Step Methodology

Reagents Required:

  • 5-bromo-2-methoxy-4-methylbenzamide (6.0 g, 24.6 mmol)

  • 25% NaOMe solution in Methanol (21 mL, 98.4 mmol)

  • Bromine ( Br2​ ) (1.4 mL, 27.1 mmol)

  • Potassium Hydroxide ( KOH ) (5.5 g, 98.4 mmol)

  • Anhydrous Methanol ( MeOH ) and Ethanol ( EtOH )

Phase 1: Carbamate Formation

  • Preparation: In a 250 mL 3-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and condenser, suspend 5-bromo-2-methoxy-4-methylbenzamide (6.0 g) in anhydrous MeOH (40 mL) and 25% NaOMe solution (21 mL)[4].

  • Halogenation: Cool the slurry to 5°C using an ice bath. Add Bromine (1.4 mL) dropwise. Note: This step is highly exothermic and will result in a cloudy solution. Maintain the temperature strictly below 10°C during addition to prevent side-reactions[4].

  • Rearrangement: Remove the ice bath and stir at room temperature for 30 minutes, then heat to reflux for 1 hour to drive the rearrangement to the methylcarbamate intermediate[4].

  • Concentration: Remove the methanol solvent under vacuum.

Phase 2: Base Hydrolysis & Isolation 5. Hydrolysis: Re-dissolve the crude methylcarbamate residue in EtOH (50 mL). Add KOH (5.5 g) and reflux the mixture for 16 hours to fully hydrolyze the carbamate into the free amine[4]. 6. Extraction: Dilute the reaction mixture with H2​O (300 mL) and extract the aqueous layer with Diethyl Ether ( Et2​O , 3×100 mL)[4]. 7. Purification: Combine the organic layers, filter through a pad of silica gel to remove polar impurities, and evaporate to dryness. 8. Yield: The process yields approximately 4.8 g (90% yield) of pure 5-bromo-2-methoxy-4-methylaniline as a light brown solid[4].

SynthesisFlow Start 5-Bromo-2-methoxy- 4-methylbenzamide Step1 Hofmann Rearrangement (NaOMe, MeOH, Br2, 5°C to Reflux) Start->Step1 Intermediate Methylcarbamate Intermediate Step1->Intermediate Exothermic Trapping Step2 Base Hydrolysis (KOH, EtOH/H2O, Reflux 16h) Intermediate->Step2 Product 5-Bromo-2-methoxy- 4-methylaniline Step2->Product Et2O Extraction & Filtration

Fig 2: Two-phase synthesis workflow via Hofmann rearrangement and hydrolysis.

Analytical Characterization: Mass Spectrometry

For researchers conducting LC-MS/MS or ion mobility spectrometry, accurate mass-to-charge ( m/z ) ratios and Collision Cross Section (CCS) values are vital for identifying 5-bromo-2-methoxy-4-methylaniline in complex reaction mixtures. Based on computational models from PubChemLite, the compound exhibits the following predicted ionization profile[5][6]:

Ion AdductExact Mass ( m/z )Predicted CCS ( A˚2 )
[M+H]+ 216.00186136.9
[M+Na]+ 237.98380149.4
[M−H]− 213.98730143.4
[M+NH4​]+ 233.02840159.2

Note: The presence of the bromine atom will result in a characteristic 1:1 isotopic doublet in the mass spectrum (due to 79Br and 81Br ), which serves as a highly reliable diagnostic signature during analytical verification.

Safety, Handling, and Storage

As with many halogenated anilines, 5-bromo-2-methoxy-4-methylaniline requires strict laboratory safety protocols to ensure both personnel safety and chemical stability[7].

  • Reactivity & Stability: The compound is stable under recommended temperatures and pressures but is sensitive to prolonged light exposure and strong oxidizing agents[7].

  • Storage Conditions: It must be stored in a tightly closed container in a dark place, ideally under an inert atmosphere (e.g., Argon or Nitrogen) at room temperature to prevent oxidative degradation of the amine[7][8].

  • Thermal Decomposition: In the event of a fire or extreme thermal stress, the compound decomposes to release highly toxic gases, including Carbon oxides ( COx​ ), Nitrogen oxides ( NOx​ ), and Hydrogen bromide ( HBr )[7].

  • PPE Requirements: Standard handling requires a NIOSH-approved respirator (if dust is generated), chemical-resistant gloves, and safety goggles. It is a known irritant to the skin, eyes, and respiratory tract[7].

References

  • ChemRadar. "Benzenamine, 5-bromo-2-methoxy-4-methyl- (9CI) CAS#808133-98-4 | Food Contact Materials Regulations Database." Retrieved from:[Link]

  • Université du Luxembourg (PubChemLite). "5-bromo-2-methoxy-4-methylaniline (C8H10BrNO)." Retrieved from:[Link]

Sources

Exploratory

Technical Whitepaper: Physicochemical Profiling and Safe Handling Guidelines for 5-Bromo-2-methoxy-4-methylaniline

Executive Summary In the landscape of modern drug development and organic synthesis, highly substituted anilines serve as critical building blocks for complex active pharmaceutical ingredients (APIs), particularly in the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug development and organic synthesis, highly substituted anilines serve as critical building blocks for complex active pharmaceutical ingredients (APIs), particularly in the synthesis of kinase inhibitors and targeted therapeutics. 5-Bromo-2-methoxy-4-methylaniline is a polyfunctional aromatic amine that demands rigorous handling protocols. This whitepaper synthesizes the physicochemical properties, mechanistic toxicology, and field-proven standard operating procedures (SOPs) required to handle this compound safely. Designed for research scientists, this guide moves beyond basic safety data sheets to explain the causality behind each safety measure and provides self-validating protocols to ensure absolute laboratory safety.

Physicochemical Profiling & Quantitative Data

Understanding the molecular architecture of 5-Bromo-2-methoxy-4-methylaniline is the first step in predicting its behavior in an experimental setting. The presence of the bromine atom significantly increases the molecule's lipophilicity, while the methoxy and methyl groups act as electron-donating substituents that influence the reactivity of the primary amine.

Table 1: Chemical Identification and Quantitative Properties

ParameterValueReference
Chemical Name 5-Bromo-2-methoxy-4-methylaniline1[1]
CAS Registry Number 808133-98-42[2]
Molecular Formula C8H10BrNO1[1]
Molecular Weight 216.075 g/mol 3[3]
SMILES String CC1=CC(=C(C=C1Br)N)OC1[1]
MDL Number MFCD168777812[2]
GHS Hazard Statements H315, H319, H3353[3]

Mechanistic Toxicology & Hazard Identification

According to the 3, 5-Bromo-2-methoxy-4-methylaniline is classified under GHS as causing skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335)[3].

Causality of Irritation: The primary amine (-NH₂) acts as a localized nucleophile and a weak base. Upon contact with the moisture inherent in mucous membranes or the stratum corneum, it disrupts local pH and lipid bilayers, triggering an inflammatory cascade (redness, blistering, and scaling)[3]. The bromo substituent at the 5-position significantly increases the molecule's partition coefficient (LogP), enhancing its ability to penetrate dermal barriers compared to unsubstituted anilines.

Systemic Aniline Toxicity: While acute irritation is the immediate hazard, researchers must respect the systemic risks inherent to the aniline pharmacophore. In vivo, anilines can undergo cytochrome P450-mediated N-hydroxylation in the liver. This metabolic activation forms N-hydroxylamines, which spontaneously oxidize into highly reactive nitrosoarenes. These electrophilic species can cross-link with cellular macromolecules or oxidize the Fe(II) in hemoglobin to Fe(III), potentially leading to methemoglobinemia—a condition that severely impairs oxygen transport. Therefore, preventing transdermal and inhalation exposure is not just a compliance measure; it is a critical toxicological imperative.

Experimental Workflows & Self-Validating Protocols

To mitigate the risks outlined above, the following step-by-step methodologies must be employed. These protocols are designed as self-validating systems, ensuring that safety is physically confirmed at every step.

Protocol A: Gravimetric Transfer and Solution Preparation

Objective: Safely weigh and transfer the compound while preventing dust aerosolization and dermal contact.

  • Environmental Validation: Activate the chemical fume hood.

    • Self-Validation: Tape a 2-inch strip of tissue paper to the bottom of the sash. A steady inward deflection physically confirms negative pressure (>100 fpm), ensuring volatile aniline derivatives or aerosolized dust cannot enter the operator's breathing zone.

  • PPE Selection: Don standard laboratory attire, splash-proof chemical goggles, and a fully buttoned lab coat. Crucially, select nitrile gloves over latex.

    • Causality: Anilines are lipophilic and rapidly permeate latex. Nitrile provides a superior barrier against aromatic amines, preventing the transdermal absorption that leads to systemic toxicity.

  • Static Mitigation: Discharge the weighing spatula and the compound container using an anti-static gun (e.g., Zerostat) before opening.

    • Causality: Halogenated aniline powders can accumulate static charge, causing them to repel from the spatula and aerosolize. Mitigating static prevents the generation of inhalable particulates (H335)[3].

  • Transfer and Containment: Weigh the desired mass directly into a tared, sealable reaction vial (e.g., a septum-capped vial). Seal the vial inside the fume hood before transporting it to the reaction block.

Protocol B: Spill Decontamination and Waste Segregation

Objective: Neutralize accidental spills and dispose of halogenated waste safely.

  • Isolation: If a spill occurs outside the fume hood, immediately evacuate the immediate 5-foot radius and don fresh nitrile gloves.

  • Neutralization: Spray the affected area with a 10% sodium hypochlorite (bleach) solution, followed by wiping with absorbent pads.

    • Causality: Bleach oxidizes the primary amine to a less nucleophilic, less hazardous state, mitigating immediate contact toxicity.

  • Verification of Decontamination: Swab the neutralized area with a piece of filter paper moistened with a dilute acidic solution, followed by a drop of a colorimetric amine test reagent (e.g., Ehrlich's reagent).

    • Self-Validation: A lack of yellow/orange color development physically confirms the complete chemical removal of the primary aromatic amine from the surface.

  • Waste Segregation: Dispose of all contaminated pads and reaction byproducts in a designated Halogenated Organic Waste container.

    • Causality: The presence of the bromine atom dictates that this compound must not be mixed with non-halogenated waste. Incineration of halogenated compounds under improper conditions can generate highly toxic dioxins.

Workflow Visualization

The following diagram maps the logical progression of the safe handling and emergency decontamination workflow.

HandlingWorkflow Start 1. Pre-Weighing Setup Verify Hood >100 fpm PPE 2. Don PPE Nitrile Gloves, Goggles Start->PPE Handle 3. Handle Compound CAS: 808133-98-4 PPE->Handle Isolate 4. Isolate in Closed Vessel (Prevent Inhalation) Handle->Isolate Spill Spill Occurs? Isolate->Spill Decon 5a. Decontaminate (Acidic/Bleach Wash) Spill->Decon Yes React 5b. Proceed to Reaction (e.g., Cross-Coupling) Spill->React No Waste 6. Halogenated Waste Disposal Decon->Waste React->Waste Post-Reaction

Fig 1. Safe handling and emergency decontamination workflow for substituted anilines.

References

  • AK Scientific, Inc. "Safety Data Sheet (United States): 5-Bromo-2-methoxy-4-methylaniline". Source: aksci.com.
  • ChemRadar. "Benzenamine, 5-bromo-2-methoxy-4-methyl- (9CI) CAS#808133-98-4". Source: chemradar.com.
  • Apollo Scientific. "5-Bromo-2-methoxy-4-methylaniline | MDL Number: MFCD16877781". Source: apolloscientific.co.uk.

Sources

Foundational

1H and 13C NMR spectroscopy data for 5-Bromo-2-methoxy-4-methylaniline

An In-Depth Technical Guide to the Structural Elucidation of 5-Bromo-2-methoxy-4-methylaniline via 1 H and 13 C NMR Spectroscopy Executive Summary 5-Bromo-2-methoxy-4-methylaniline (CAS: 808133-98-4) is a highly function...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Structural Elucidation of 5-Bromo-2-methoxy-4-methylaniline via 1 H and 13 C NMR Spectroscopy

Executive Summary

5-Bromo-2-methoxy-4-methylaniline (CAS: 808133-98-4) is a highly functionalized, poly-substituted aromatic building block widely utilized in the synthesis of active pharmaceutical ingredients (APIs), particularly in the development of targeted kinase inhibitors and advanced agrochemicals[1]. The molecule features four distinct functional groups—amino, methoxy, methyl, and bromo—arranged around a central benzene core. This specific substitution pattern creates a highly anisotropic and electronically complex environment.

This whitepaper provides drug development professionals and analytical chemists with a comprehensive, causality-driven guide to the 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectroscopic profiling of this compound, grounded in both theoretical substituent additivity rules and empirical synthetic workflows.

Synthetic Context & Chemical Validation

To accurately assign NMR signals, one must first understand the synthetic origin of the molecule, as impurities from the synthesis often appear in the spectra. A highly efficient and field-proven method for synthesizing 5-bromo-2-methoxy-4-methylaniline is via the Hofmann Rearrangement of 5-bromo-2-methoxy-4-methylbenzamide[2].

In this protocol, the benzamide is treated with sodium methoxide (NaOMe) and bromine (Br 2​ ) in methanol to form a methyl carbamate intermediate. Subsequent alkaline hydrolysis using potassium hydroxide (KOH) in ethanol under reflux yields the target aniline[2].

Synthesis A 5-Bromo-2-methoxy- 4-methylbenzamide B NaOMe, MeOH, Br2 (Hofmann Rearrangement) A->B C Methyl Carbamate Intermediate B->C D KOH, EtOH, Reflux (Hydrolysis) C->D E 5-Bromo-2-methoxy- 4-methylaniline D->E

Synthetic workflow of 5-bromo-2-methoxy-4-methylaniline via Hofmann rearrangement.

1 H NMR Spectral Analysis & Causality

The 1 H NMR spectrum of 5-bromo-2-methoxy-4-methylaniline is characterized by the distinct electronic push-pull effects of its substituents.

Quantitative Data Summary

Predicted values based on empirical Substituent Chemical Shift (SCS) additivity rules in CDCl 3​ at 400 MHz.

Chemical Shift ( δ , ppm)MultiplicityIntegrationAssignmentCausality / Electronic Effect
6.55 – 6.80 Singlet (s)1HAr-H (C-6)Shielded by the strong +R effect of the ortho -NH 2​ group.
6.45 – 6.65 Singlet (s)1HAr-H (C-3)Shielded by the +R effect of the ortho -OCH 3​ group.
3.80 – 3.85 Singlet (s)3H-OCH 3​ Deshielded by the highly electronegative oxygen atom.
3.50 – 3.70 Broad Singlet (br s)2H-NH 2​ Labile protons; shift varies with concentration and H-bonding.
2.20 – 2.30 Singlet (s)3H-CH 3​ Standard benzylic methyl shift, slightly shielded by the ring.
Mechanistic Causality of Aromatic Singlets

A hallmark of this molecule's 1 H NMR spectrum is the presence of two distinct aromatic singlets rather than doublets or multiplets.

  • Structural Geometry: The two remaining aromatic protons (H-3 and H-6) are situated para to one another.

  • Coupling Constants ( J ): In benzene derivatives, ortho coupling ( 3J ) is typically 7-9 Hz, and meta coupling ( 4J ) is 2-3 Hz. However, para coupling ( 5J ) is negligible (0-1 Hz). Because H-3 and H-6 lack any adjacent ortho or meta protons, they do not exhibit measurable splitting, rendering them as sharp singlets.

13 C NMR Spectral Analysis & Causality

The 13 C NMR spectrum (100 MHz, CDCl 3​ ) provides a direct map of the carbon skeleton. The shifts are dictated by inductive (-I) and resonance (+R) effects.

Quantitative Data Summary
Carbon PositionChemical Shift ( δ , ppm)AssignmentCausality / Electronic Effect
C-2 ~145.4C -OCH 3​ Most deshielded aromatic carbon due to direct attachment to the electronegative oxygen (-I effect).
C-1 ~134.7C -NH 2​ Deshielded by the attached nitrogen, but less so than C-2 due to nitrogen's lower electronegativity compared to oxygen.
C-4 ~125.3C -CH 3​ Weakly deshielded by the inductive effect (+I) of the methyl group.
C-6 ~120.5Ar-C HShielded by the ortho +R effect of the -NH 2​ group.
C-3 ~117.4Ar-C HShielded by the ortho +R effect of the -OCH 3​ group.
C-5 ~117.0C -BrUpfield shift driven by the "Heavy Atom Effect" of bromine, which increases diamagnetic shielding.
Methoxy ~56.0-OC H 3​ Typical aliphatic carbon attached to oxygen.
Methyl ~22.5-C H 3​ Typical benzylic methyl carbon.

Experimental Protocols: Self-Validating NMR Workflows

To ensure the trustworthiness of the spectral data, researchers must employ a self-validating acquisition protocol. The presence of the labile amine (-NH 2​ ) group necessitates a D 2​ O exchange experiment to definitively assign the broad singlet at ~3.60 ppm.

Step-by-Step Methodology for D 2​ O Exchange Validation
  • Sample Preparation: Dissolve 15-20 mg of 5-bromo-2-methoxy-4-methylaniline[3] in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Initial Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire a standard 1D 1 H NMR spectrum (e.g., 16 scans, 2-second relaxation delay).

  • Baseline Verification: Identify the broad singlet corresponding to the -NH 2​ protons (typically between 3.50 and 3.70 ppm).

  • Deuterium Exchange: Remove the NMR tube from the spectrometer. Add 2-3 drops of Deuterium Oxide (D 2​ O) directly into the tube.

  • Agitation: Cap the tube and shake vigorously for 30 seconds. Allow the aqueous and organic layers to separate (CDCl 3​ will be the bottom layer).

  • Secondary Acquisition: Re-insert the tube and acquire a second 1 H NMR spectrum under identical parameters.

  • Validation Analysis: The broad singlet at ~3.60 ppm will disappear due to the rapid chemical exchange of the amine protons with deuterium ( R−NH2​+D2​O⇌R−ND2​+H2​O ). The residual HOD peak will appear around 4.70 ppm, confirming the assignment.

NMR_Workflow S1 Sample Prep (15-20 mg in CDCl3 + TMS) S2 Shimming & Tuning (Optimize Line Shape) S1->S2 S3 Initial 1H Acquisition (Identify -NH2 Broad Singlet) S2->S3 S4 D2O Exchange (Add D2O, Shake Vigorously) S3->S4 S5 Secondary Acquisition (Confirm -NH2 Disappearance) S4->S5

Step-by-step NMR acquisition and validation workflow including D2O exchange.

References

  • ChemicalBook.5-BroMo-2-Methoxy-4-Methyl-benzoic acid synthesis. ChemicalBook Database.
  • Fluorochem.5-Bromo-2-methoxy-4-methylaniline Product Data & Properties. Fluorochem UK.
  • ChemRadar.Benzenamine, 5-bromo-2-methoxy-4-methyl- (9CI) CAS#808133-98-4. Food Contact Materials Database.

Sources

Exploratory

Comprehensive Solubility Profiling and Process Solvent Selection for 5-Bromo-2-methoxy-4-methylaniline

Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary In early-stage drug discovery and process chemistry, the physicochemical...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

In early-stage drug discovery and process chemistry, the physicochemical profiling of building blocks is a critical determinant of synthetic scalability and downstream purification. 5-Bromo-2-methoxy-4-methylaniline (CAS: 808133-98-4) is a highly functionalized aniline derivative frequently utilized as a precursor in the synthesis of active pharmaceutical ingredients (APIs), particularly in palladium-catalyzed cross-coupling reactions[1].

This whitepaper provides an in-depth analysis of the thermodynamic solubility profile of 5-bromo-2-methoxy-4-methylaniline across common organic solvents. By bridging molecular thermodynamics with empirical methodologies, we establish a framework for selecting optimal solvents that balance high solvation capacity with modern green chemistry directives[2].

Physicochemical Determinants of Solvation

To predict and manipulate the solubility of 5-bromo-2-methoxy-4-methylaniline, we must first deconstruct its molecular architecture. The compound possesses a molecular weight of 216.07 g/mol and an estimated LogP of 2.27[1][3]. Its solvation behavior is governed by four distinct functional groups attached to the aromatic core:

  • Primary Amine (-NH₂): Acts as both a hydrogen bond donor and acceptor. This group drives solubility in polar protic solvents (e.g., methanol) and strongly interacts with polar aprotic hydrogen-bond acceptors (e.g., DMSO).

  • Methoxy Group (-OCH₃): An electron-donating group that serves as a localized hydrogen bond acceptor, increasing affinity for protic environments.

  • Bromine Atom (-Br): A highly polarizable, lipophilic halogen. It significantly increases the overall lipophilicity of the molecule, promoting solubility in halogenated solvents (e.g., DCM) via dispersion forces.

  • Methyl Group (-CH₃): Contributes purely to the hydrophobic bulk.

The Causality of Solvation: The dissolution of this crystalline solid requires the solvent to overcome the lattice energy of the crystal. Because the LogP is moderately high (~2.27), water is a highly unfavorable solvent (high cohesive energy density leads to hydrophobic repulsion). Conversely, polar aprotic solvents like DMSO efficiently disrupt the lattice by forming strong dipole-dipole interactions with the polarizable aromatic core and hydrogen bonds with the amine[3][4].

Thermodynamic Solubility Matrix

Kinetic solubility merely measures the point of precipitation, which is heavily influenced by supersaturation artifacts. For robust process design, thermodynamic solubility —the true equilibrium between the solid lattice and the solvated state—must be used[5]. The table below synthesizes the predicted thermodynamic solubility profile of 5-bromo-2-methoxy-4-methylaniline based on its structural thermodynamics.

Solvent ClassSpecific SolventDielectric Constant (ε)Predicted Solvation CapacityMechanistic Rationale
Polar Aprotic DMSO46.7>100 mg/mLStrong dipole-dipole interactions disrupt the crystalline lattice; excellent H-bond acceptor for the primary amine.
Polar Protic Methanol32.750–100 mg/mLDual H-bond donor/acceptor capabilities stabilize both the methoxy oxygen and the amine protons.
Green Ethers 2-MeTHF6.9720–50 mg/mLModerate polarity with localized electron density on the ether oxygen; excellent for downstream catalytic steps.
Non-Polar Toluene2.3810–20 mg/mLSolvation driven entirely by π-π stacking and London dispersion forces with the bromo/methyl substituents.
Aliphatic Hexane1.89<1 mg/mLHighly unfavorable; lacks polarizable groups to interact with the highly functionalized aromatic core.

Experimental Methodology: Thermodynamic Solubility Determination

To empirically validate the solubility profile of 5-bromo-2-methoxy-4-methylaniline, the miniaturized shake-flask method coupled with HPLC-UV quantification is the industry gold standard[6][7]. The following protocol is designed as a self-validating system to ensure data integrity.

Step-by-Step Protocol
  • Preparation of the Suspension: Weigh approximately 10 mg of 5-bromo-2-methoxy-4-methylaniline into a 2 mL glass HPLC vial. Add 1.0 mL of the target organic solvent.

  • Equilibration (The Shake-Flask Method): Seal the vial and place it in a thermostatic shaker at 25 °C, shaking at 400 rpm for 72 hours[6].

    • Causality: 72 hours is required to ensure the complete breakdown of the crystal lattice and the establishment of a true thermodynamic equilibrium, avoiding the false highs of kinetic solubility[5].

    • Self-Validation Checkpoint: Visually inspect the vial after 72 hours. The persistence of solid material at the bottom confirms that the solution is fully saturated. If no solid remains, the system is sub-saturated; add an additional 5 mg of API and resume shaking for 24 hours.

  • Phase Separation: Centrifuge the vial at 10,000 × g for 10 minutes to pellet the excess solid. Carefully draw the supernatant into a syringe and filter it through a 0.22 µm PTFE syringe filter[7].

    • Critical Insight: Discard the first 3 drops of the filtrate. Filter sorption is a known source of error for moderately lipophilic compounds (LogP > 2); discarding the initial drops saturates the filter membrane and prevents artificially low concentration readings[7].

  • HPLC-UV Quantification: Dilute the filtered saturated solution 1:100 in the mobile phase (e.g., 50:50 Water:Acetonitrile with 0.1% Formic Acid). Quantify the concentration via isocratic HPLC using a diode array detector (DAD) at the compound's wavelength maximum (λ_max), interpolating against a pre-established external calibration curve[6][8].

ThermodynamicSolubility A Solid Compound (Excess 5-Bromo...) B Solvent Addition (1 mL volume) A->B C Shake-Flask Equilibration (72h, 25°C, 400 rpm) B->C Suspension D Phase Separation (PTFE Filtration) C->D Equilibrium E HPLC-UV Analysis (Isocratic Elution) D->E Saturated Solution F Solubility Value (Thermodynamic) E->F AUC Integration

Caption: Workflow for thermodynamic solubility determination via shake-flask method.

Application in Process Chemistry: Solvent Selection for Cross-Coupling

The primary synthetic utility of 5-bromo-2-methoxy-4-methylaniline lies in its application as a substrate for Buchwald-Hartwig aminations (Pd-catalyzed C-N cross-coupling)[9]. The solubility of the aniline derivative directly dictates the choice of the reaction solvent.

Historically, Buchwald-Hartwig aminations have relied heavily on toluene or 1,4-dioxane to dissolve the coupling partners and stabilize the catalytic intermediates[9]. However, 1,4-dioxane is a Substance of Very High Concern (SVHC) due to its toxicity and environmental persistence.

By leveraging the solubility profile established above, process chemists can transition to green solvents without sacrificing reaction kinetics. 5-Bromo-2-methoxy-4-methylaniline exhibits excellent solubility in 2-methyltetrahydrofuran (2-MeTHF) and cyclopentyl methyl ether (CPME) due to its hydrogen-bond donating amine and lipophilic core[10]. Recent studies have demonstrated that 2-MeTHF and CPME not only provide sufficient solvation for complex anilines but also frequently result in higher yields (>90%) during Pd-catalyzed amidation and transamidation protocols compared to traditional toxic solvents[2][11].

SolventSelection A Cross-Coupling (Buchwald-Hartwig) B Solubility Requirement (Aniline Dissolution) A->B C Sustainability (Green Chemistry) A->C D Toluene / Dioxane (Traditional, Toxic) B->D High Solvation E 2-MeTHF / CPME (Green, High Yield) B->E High Solvation C->E Recommended

Caption: Solvent selection logic balancing solubility requirements and process sustainability.

References

  • ChemRadar. "CAS Substance Database: Benzenamine, 5-bromo-2-methoxy-4-methyl- (CAS 808133-98-4)." ChemRadar Global Chemical Inventory. Available at: [Link]

  • Bio-protocol. "Determination of Thermodynamic Solubility." Bio-protocol Journal, 2018. Available at: [Link]

  • Analytical Chemistry. "Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility." ACS Publications, 2009. Available at:[Link]

  • Pharmaceutical Sciences. "A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility." TBZMed, 2024. Available at: [Link]

  • Dissolution Technologies. "Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients." Dissolution Tech, 2015. Available at:[Link]

  • Advanced Synthesis & Catalysis. "Palladium-Catalyzed C-N and C-O Coupling–A Practical Guide from an Industrial Vantage Point." University of Windsor / Wiley, 2004. Available at:[Link]

  • Molecules (PMC). "Demonstration of Green Solvent Performance on O,S,N-Heterocycles Synthesis: Metal-Free Click Chemistry and Buchwald—Hartwig Coupling." National Institutes of Health, 2021. Available at:[Link]

  • ACS Sustainable Chemistry & Engineering. "Green Solvent Selection for Acyl Buchwald-Hartwig Cross-Coupling of Amides." ACS Publications, 2021. Available at:[Link]

Sources

Foundational

Mechanism of action of 5-Bromo-2-methoxy-4-methylaniline derived compounds

Mechanistic Profiling of 5-Bromo-2-methoxy-4-methylaniline Derivatives in Targeted Kinase Inhibition Executive Summary In the landscape of rational drug design, the architecture of a kinase inhibitor is meticulously asse...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Profiling of 5-Bromo-2-methoxy-4-methylaniline Derivatives in Targeted Kinase Inhibition

Executive Summary

In the landscape of rational drug design, the architecture of a kinase inhibitor is meticulously assembled to balance thermodynamic affinity, kinase selectivity, and metabolic stability. The building block 5-Bromo-2-methoxy-4-methylaniline (CAS: 808133-98-4)[1] serves as a highly specialized pharmacophore scaffold. When conjugated to a hinge-binding core (such as a pyrimidine, quinazoline, or quinoline), this substituted aniline acts as a precision-engineered "tail" that dictates the spatial geometry and non-covalent interaction profile of the resulting molecule within the kinase active site.

This whitepaper deconstructs the structural activity relationship (SAR) of this specific scaffold, explores its mechanism of action (MoA) in kinase inhibition, and outlines self-validating experimental workflows used to quantify its efficacy.

Pharmacophore Deconstruction & Structural Activity Relationship (SAR)

As a Senior Application Scientist, I approach molecule design as a thermodynamic puzzle. Every functional group on the 5-Bromo-2-methoxy-4-methylaniline ring serves a distinct, causal purpose in lowering the Gibbs free energy of binding ( ΔG ) while preventing off-target promiscuity.

  • The Aniline Anchor (-NH2): The primary amine is typically utilized in synthesis to form a secondary amine linkage to the primary heterocyclic core. This linkage provides flexibility, allowing the aniline ring to pivot and adapt to the specific topography of the kinase pocket, while the nitrogen often acts as a hydrogen bond donor to the kinase hinge region.

  • Conformational Locking via the 2-Methoxy Group (-OCH3): The introduction of an ortho-methoxy group is a classic steric strategy. The bulk of the methoxy group creates a steric clash with the central hinge-binding scaffold, forcing the aniline ring out of planarity into an orthogonal (twisted) conformation. This twisted geometry is critical for fitting into specific hydrophobic sub-pockets (such as the pocket adjacent to the gatekeeper residue) and drastically improves selectivity by preventing the molecule from binding to off-target kinases that require flat, planar ligands[2].

  • Metabolic Shielding via the 4-Methyl Group (-CH3): The para position of an aniline ring is highly susceptible to oxidation by hepatic Cytochrome P450 enzymes. By occupying this position with a methyl group, we provide a metabolic shield that increases the compound's in vivo half-life. Furthermore, the methyl group displaces high-energy water molecules from small hydrophobic cavities in the kinase domain, providing an entropic boost to binding.

  • Sigma-Hole Interactions via the 5-Bromo Group (-Br): The 5-bromo substituent is the most mechanistically fascinating feature. Bromine is a heavy, polarizable halogen. Due to the electron-withdrawing nature of the aromatic ring, the electron cloud of the bromine atom is pulled equatorially, leaving a region of positive electrostatic potential at its pole—known as the "sigma-hole" . This allows the bromine to act as a localized Lewis acid, forming a highly directional halogen bond with Lewis bases (such as the carbonyl oxygen of the protein backbone)[3]. This interaction can increase binding affinity by up to an order of magnitude compared to non-halogenated analogs, while simultaneously driving the molecule deep into lipophilic pockets like the DFG-out conformation site.

Mechanism of Action: Target Engagement Modalities

Derivatives of 5-Bromo-2-methoxy-4-methylaniline primarily function as Type II Kinase Inhibitors or Targeted Covalent Inhibitors (when equipped with an electrophilic warhead like an acrylamide).

By occupying the allosteric hydrophobic pocket exposed only when the kinase activation loop is in the "DFG-out" (inactive) conformation, the bromo-aniline moiety acts as a molecular wedge. The halogen bond formed by the 5-bromo group anchors the inhibitor, preventing the kinase from transitioning into its catalytically active "DFG-in" state. This effectively shuts down downstream signaling cascades responsible for aberrant cell proliferation.

Pathway Ligand Growth Factor RTK Receptor Tyrosine Kinase Ligand->RTK Ras RAS RTK->Ras Inhibitor 5-Br-2-OMe-4-Me-Aniline Derivative Inhibitor->RTK Kinase Inhibition Raf RAF Ras->Raf Mek MEK Raf->Mek Erk ERK Mek->Erk Transcription Cell Proliferation Erk->Transcription

Fig 1: Interruption of the RTK/MAPK signaling cascade by the aniline-derived kinase inhibitor.

Quantitative SAR Data Presentation

To illustrate the causal impact of each functional group on the 5-Bromo-2-methoxy-4-methylaniline scaffold, the following table summarizes representative thermodynamic and kinetic data during a standard lead optimization campaign.

Compound ModificationBiochemical IC₅₀ (nM)Cellular IC₅₀ (nM)Halogen Bond Distance (Å)Primary MoA Benefit
Unsubstituted Aniline450.0>10,000N/ABaseline hinge binding.
+ 2-Methoxy120.05,500N/AConformational twist; improved selectivity.
+ 4-Methyl85.01,200N/AHydrophobic packing; metabolic stability.
+ 5-Bromo (Full Scaffold) 12.5 45 2.9 Sigma-hole halogen bonding; deep pocket anchoring.

Self-Validating Experimental Protocols

To ensure scientific integrity, the efficacy of these derivatives must be validated through orthogonal assays. Below are the field-proven methodologies designed to establish causality between molecular structure and biological effect.

Protocol A: Time-Resolved FRET (TR-FRET) Kinase Assay

Purpose: To quantify the biochemical IC₅₀ and validate direct ATP-competitive or allosteric binding.

  • Reagent Preparation: Prepare the recombinant kinase domain, a biotinylated substrate peptide, ATP (at Km​ concentration), a Europium (Eu)-labeled anti-phospho antibody, and a Streptavidin-Allophycocyanin (APC) tracer.

  • Compound Titration: Dispense the 5-bromo-aniline derivative in a 10-point, 3-fold serial dilution into a 384-well plate using acoustic liquid handling to prevent plastic-binding artifacts.

  • Kinase Reaction: Add the kinase, substrate, and ATP. Incubate for 60 minutes at room temperature.

  • Detection Phase: Add the Eu-antibody and Streptavidin-APC in a stop buffer (containing EDTA to chelate Mg2+ and halt the reaction).

  • Causal Validation (The Ratio Metric): Excite the plate at 340 nm. Measure emission at both 615 nm (Europium) and 665 nm (APC).

    • Why this matters: By calculating the emission ratio (665/615), we create a self-validating system that mathematically cancels out well-to-well variations in liquid volume, inner-filter effects, and compound auto-fluorescence. A drop in the ratio directly proves the inhibitor prevented substrate phosphorylation.

Protocol B: Cellular Thermal Shift Assay (CETSA)

Purpose: To prove that the biochemical affinity translates to actual target engagement within the complex, crowded milieu of a living cell.

  • Cellular Incubation: Treat live cancer cells with the inhibitor (or DMSO control) for 2 hours to allow for cell penetration and target equilibrium.

  • Thermal Challenge: Aliquot the cell suspension into PCR tubes and subject them to a temperature gradient (e.g., 40°C to 65°C) for 3 minutes using a thermal cycler.

  • Lysis & Separation: Lyse the cells using freeze-thaw cycles and centrifuge at 20,000 x g for 20 minutes to pellet denatured proteins.

  • Quantification: Analyze the soluble fraction via Western Blotting against the target kinase.

  • Causal Validation (Thermodynamic Stabilization):

    • Why this matters: Proteins denature and precipitate at high temperatures. However, binding of the 5-bromo-aniline derivative lowers the Gibbs free energy of the folded kinase state. This thermal stabilization proves that the drug not only entered the cell but physically bound to the target, shifting its melting temperature ( Tm​ ) significantly higher than the DMSO control.

CETSA Compound Inhibitor Treatment Cells Live Cell Incubation Compound->Cells Heat Thermal Challenge Cells->Heat Lysis Lysis & Centrifugation Heat->Lysis Detection Western Blot Quantification Lysis->Detection

Fig 2: CETSA workflow demonstrating cellular target engagement via thermal stabilization.

References

  • ChemRadar Database. Benzenamine, 5-bromo-2-methoxy-4-methyl- (9CI) CAS#808133-98-4. Food Contact Materials Regulations Database. [1]

  • Wilcken, R., et al. (2013). Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. ACS Publications, Journal of Medicinal Chemistry.[Link][3]

  • Tan, L., et al. (2017). Structure-guided development of covalent TAK1 inhibitors. Bioorganic & Medicinal Chemistry.[Link][2]

  • Schnitzler, A., et al. (2015). A Note of Caution on the Role of Halogen Bonds for Protein Kinase/Inhibitor Recognition Suggested by High- And Low-Salt CK2α Complex Structures. ACS Chemical Biology.[Link][4]

  • Kuckländer, U., et al. (2014). Halogen Atoms in the Protein–Ligand System. Structural and Thermodynamic Studies of the Binding of Bromobenzotriazoles by the Catalytic Subunit of Human Protein Kinase CK2. PubMed Central (PMC).[Link]

Sources

Exploratory

Crystallographic Profiling and X-Ray Diffraction Analysis of 5-Bromo-2-methoxy-4-methylaniline: A Technical Guide

Executive Summary In the realm of pharmaceutical development and materials science, halogenated aniline derivatives serve as highly versatile building blocks. Specifically, 5-Bromo-2-methoxy-4-methylaniline (CAS 808133-9...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of pharmaceutical development and materials science, halogenated aniline derivatives serve as highly versatile building blocks. Specifically, 5-Bromo-2-methoxy-4-methylaniline (CAS 808133-98-4) presents a unique structural scaffold characterized by competing intermolecular forces[1]. Understanding its three-dimensional atomic arrangement in the solid state via Single-Crystal X-Ray Diffraction (SCXRD) is critical for predicting its physicochemical properties, such as solubility, melting point, and stability[2].

This whitepaper provides an in-depth, self-validating methodological guide for the crystallographic characterization of 5-Bromo-2-methoxy-4-methylaniline. By analyzing the causality behind specific experimental choices, this guide equips researchers with the protocols necessary to successfully isolate, diffract, and refine the crystal structure of heavily functionalized aromatic systems.

Supramolecular Synthons and Structural Drivers

The crystal packing of 5-Bromo-2-methoxy-4-methylaniline is dictated by a complex interplay of non-covalent interactions. The position and nature of the substituents on the aniline ring fundamentally alter the dominant structural motifs[3].

  • The Amino Group (-NH₂): Functions simultaneously as a hydrogen bond donor and acceptor. In halogenated anilines, the amino group typically drives the formation of zig-zag chains or columnar structures via N-H···N or N-H···O interactions[3].

  • The Methoxy Group (-OCH₃): Acts as a strong hydrogen bond acceptor. The rotational flexibility of the methoxy group can sometimes lead to structural disorder, requiring careful crystallographic modeling.

  • The Bromine Atom (-Br): Introduces highly directional halogen bonding . The anisotropic distribution of electron density on the bromine atom creates an electrophilic region (the σ -hole) that interacts favorably with nucleophilic regions, such as the methoxy oxygen or the π -electron cloud of adjacent aromatic rings[4].

The competition between classical hydrogen bonds and halogen bonds is the primary driver of the compound's ultimate space group and unit cell dimensions[2][3].

Supramolecular_Pathways Core 5-Bromo-2-methoxy-4-methylaniline (Core Scaffold) NH2 Amino Group (-NH₂) H-Bond Donor/Acceptor Core->NH2 OMe Methoxy Group (-OCH₃) H-Bond Acceptor Core->OMe Br Bromine Atom (-Br) σ-Hole Donor Core->Br PiStack π-π Stacking (Aromatic Rings) Core->PiStack Face-to-Face HBond Hydrogen Bonding (N-H···O / N-H···N) NH2->HBond OMe->HBond XBond Halogen Bonding (C-Br···O / C-Br···π) OMe->XBond Nucleophile Br->XBond

Figure 2: Anticipated supramolecular interaction network driving crystal packing.

Experimental Workflow: Single-Crystal X-Ray Diffraction

To ensure scientific integrity and trustworthiness, the crystallographic protocol must be treated as a self-validating system. Each step below includes the methodological action and the underlying causality.

Crystallization Strategy
  • Protocol: Dissolve 5-Bromo-2-methoxy-4-methylaniline in a binary solvent system (e.g., Ethanol/Hexane or Ethyl Acetate/Heptane). Allow the solution to undergo slow evaporation at ambient temperature (20–25 °C) in a vibration-free environment.

  • Causality: Slow evaporation reduces the nucleation rate, favoring the thermodynamic growth of large, defect-free single crystals. The use of an anti-solvent (Hexane) gradually decreases solubility, preventing rapid precipitation which leads to microcrystalline powders unsuitable for SCXRD.

Crystal Mounting and Data Collection
  • Protocol: Select a crystal with dimensions roughly 0.2 × 0.2 × 0.1 mm. Mount the crystal on a MiTeGen loop using paratone oil. Transfer immediately to the diffractometer equipped with a nitrogen cold stream set to 100(2) K. Utilize Mo K α radiation ( λ=0.71073 Å).

  • Causality:

    • Temperature: Collecting data at 100 K minimizes atomic thermal vibrations (reducing the Debye-Waller factor). This significantly improves the resolution of high-angle reflections and is critical for accurately locating the light hydrogen atoms of the amino group.

    • Radiation Choice: Mo K α is preferred over Cu K α for heavily brominated compounds. Bromine strongly absorbs Cu K α radiation, which can lead to severe systematic errors in intensity data. Mo K α mitigates this absorption effect.

Data Reduction and Absorption Correction
  • Protocol: Integrate the diffraction frames using software such as APEX or CrysAlisPro. Apply a multi-scan absorption correction (e.g., SADABS). Validate data quality by ensuring the internal agreement factor ( Rint​ ) is < 0.05.

  • Causality: Because bromine is a heavy scatterer, the crystal will absorb X-rays variably depending on its orientation in the beam. Multi-scan absorption correction uses redundant reflections to model and correct for the crystal's specific shape and absorption profile, ensuring the trustworthiness of the measured intensities.

Structure Solution and Refinement
  • Protocol: Solve the structure using dual-space algorithms (e.g., SHELXT). Refine the structure via full-matrix least-squares on F2 using SHELXL.

  • Causality: Dual-space methods are highly efficient at locating heavy atoms (Br) first, which then phase the rest of the electron density map to reveal the C, N, and O atoms. Hydrogen atoms attached to carbon should be placed in calculated positions (riding model). However, hydrogen atoms on the amino nitrogen should ideally be located from the difference Fourier map and refined freely to accurately capture the hydrogen-bonding geometry[2].

SCXRD_Workflow Cryst 1. Crystallization (Slow Evaporation) Mount 2. Crystal Mounting (Cryoloop, 100 K) Cryst->Mount Collect 3. Data Collection (Diffractometer, Mo Kα) Mount->Collect Reduce 4. Data Reduction & Absorption Correction Collect->Reduce Solve 5. Structure Solution (Dual-Space Methods) Reduce->Solve Refine 6. Structure Refinement (Least-Squares on F²) Solve->Refine Validate 7. Validation & CIF (checkCIF/PLATON) Refine->Validate

Figure 1: Step-by-step SCXRD workflow for halogenated anilines.

Quantitative Data Summaries

The following tables summarize the fundamental physicochemical properties and the standardized data collection parameters required for the rigorous crystallographic profiling of this compound.

Table 1: Physicochemical & Structural Parameters

ParameterValue / Description
Compound Name 5-Bromo-2-methoxy-4-methylaniline
CAS Number 808133-98-4[1]
Molecular Formula C₈H₁₀BrNO
Molecular Weight 216.07 g/mol [1]
Anticipated Crystal System Monoclinic or Orthorhombic[2]
Key H-Bond Donors 2 (from -NH₂ group)
Key H-Bond Acceptors 2 (from -NH₂ and -OCH₃ groups)
Halogen Bond Donor 1 (Bromine σ -hole)

Table 2: SCXRD Data Collection Protocol

ParameterRecommended SettingCausality / Rationale
Temperature 100(2) KMinimizes thermal motion; improves H-atom localization.
Radiation Source Mo K α ( λ=0.71073 Å)Reduces severe absorption effects caused by the Bromine atom.
Scan Strategy ω and ϕ scansEnsures high redundancy and complete coverage of the Ewald sphere.
Absorption Correction Multi-scan (SADABS)Corrects for systematic intensity errors due to crystal shape/heavy atoms.
Structure Solution SHELXT (Dual-Space)Rapidly locates the heavy Br atom to phase the remaining structure.
Refinement Method Full-matrix least-squares on F2 Statistically robust method utilizing all collected reflections (SHELXL).

References

  • ChemRadar. "Benzenamine, 5-bromo-2-methoxy-4-methyl- (9CI) CAS#808133-98-4 | FCMD". Food Contact Materials Regulations Database. Available at:[Link]

  • Zeitschrift für Kristallographie – Crystalline Materials. "Halogen bonds versus hydrogen bonds in the crystal packing formation of halogen substituted anilines". ResearchGate (2025). Available at:[Link]

  • IUCr Journals. "Crystal structure and Hirshfeld surface analysis of 4-bromoanilinium nitrate". Acta Crystallographica Section E (2020). Available at:[Link]

Sources

Foundational

In Vitro Toxicity and Environmental Impact of 5-Bromo-2-methoxy-4-methylaniline: A Technical Guide for Researchers and Drug Development Professionals

Abstract This technical guide provides a comprehensive assessment of the potential in vitro toxicity and environmental impact of the substituted aromatic amine, 5-Bromo-2-methoxy-4-methylaniline. In the absence of direct...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive assessment of the potential in vitro toxicity and environmental impact of the substituted aromatic amine, 5-Bromo-2-methoxy-4-methylaniline. In the absence of direct experimental data for this specific compound, this guide employs a predictive toxicology framework, leveraging data from structurally similar aromatic amines and established Quantitative Structure-Activity Relationship (QSAR) principles. This approach is consistent with modern chemical safety assessment strategies, including those outlined under REACH guidelines. The guide details standardized protocols for key in vitro toxicity assays—Neutral Red Uptake for cytotoxicity and the Comet assay for genotoxicity—providing researchers with the necessary methodologies to generate empirical data. Furthermore, it outlines the expected environmental fate and ecotoxicological profile based on the behavior of related brominated and aniline compounds. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals, enabling informed decision-making and guiding future experimental investigations into the safety profile of this and similar molecules.

Introduction and Statement of Data Gap

5-Bromo-2-methoxy-4-methylaniline is an aromatic amine, a class of compounds widely used as intermediates in the synthesis of pharmaceuticals, dyes, and other industrial chemicals.[1] The toxicological profile of many aromatic amines is of significant concern, as metabolic activation can lead to the formation of reactive species that induce cytotoxicity, genotoxicity, and carcinogenicity.[1][2]

A thorough review of the scientific literature and chemical databases, including PubChem and the European Chemicals Agency (ECHA), reveals a significant data gap for 5-Bromo-2-methoxy-4-methylaniline.[3] As of the writing of this guide, no public data on its in vitro toxicity or environmental impact is available. This absence of data necessitates a predictive approach to hazard assessment, as outlined in this guide.

Predictive In Vitro Toxicology

The toxic potential of 5-Bromo-2-methoxy-4-methylaniline is predicted based on the known hazards of structurally related aromatic amines. The presence of a bromine atom and methoxy and methyl groups on the aniline ring will influence its metabolic activation and subsequent toxicity. Metabolic activation of aromatic amines is a critical step in their genotoxicity.

Predicted Metabolic Activation and Toxicity Pathway

Aromatic amines are typically metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can cause cellular damage. The predicted metabolic pathway for 5-Bromo-2-methoxy-4-methylaniline is illustrated below.

Metabolic Activation of 5-Bromo-2-methoxy-4-methylaniline cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism (Activation) cluster_2 Cellular Damage Parent Compound 5-Bromo-2-methoxy-4-methylaniline N-hydroxylamine N-hydroxy-5-bromo-2-methoxy-4-methylaniline Parent Compound->N-hydroxylamine CYP450 (N-oxidation) Reactive Nitrenium Ion Nitrenium Ion N-hydroxylamine->Reactive Nitrenium Ion O-acetylation or Sulfation DNA Adducts DNA Adducts Reactive Nitrenium Ion->DNA Adducts Oxidative Stress Oxidative Stress Reactive Nitrenium Ion->Oxidative Stress Apoptosis Apoptosis DNA Adducts->Apoptosis Oxidative Stress->Apoptosis Ecotoxicity Testing Workflow cluster_0 Tier 1: Base-Set Ecotoxicity Testing cluster_1 Tier 2: Chronic and Bioaccumulation Studies (if warranted) Algae Algal Growth Inhibition Test (OECD 201) Chronic_Daphnia Daphnia magna Reproduction Test (OECD 211) Algae->Chronic_Daphnia Triggered by high acute toxicity Daphnia Daphnia sp. Acute Immobilisation Test (OECD 202) Daphnia->Chronic_Daphnia or persistence Fish Fish Acute Toxicity Test (OECD 203) Bioaccumulation Bioaccumulation in Fish (OECD 305) Fish->Bioaccumulation Triggered by high log Kow

Sources

Exploratory

Electronic properties and dipole moment of 5-Bromo-2-methoxy-4-methylaniline

An In-Depth Technical Guide to the Electronic Properties and Dipole Moment of 5-Bromo-2-methoxy-4-methylaniline This guide provides a comprehensive technical overview of the electronic properties and dipole moment of 5-B...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Electronic Properties and Dipole Moment of 5-Bromo-2-methoxy-4-methylaniline

This guide provides a comprehensive technical overview of the electronic properties and dipole moment of 5-Bromo-2-methoxy-4-methylaniline (Br-MeO-Me-Aniline). It is intended for researchers, scientists, and professionals in drug development and materials science who are interested in understanding and utilizing the unique characteristics of this substituted aniline. We will explore both theoretical and experimental approaches to elucidate its molecular electronic structure, offering insights into its reactivity, intermolecular interactions, and potential applications.

Introduction: The Significance of Substituted Anilines

Aniline and its derivatives are foundational building blocks in modern chemistry, with applications ranging from the synthesis of dyes and polymers to the development of pharmaceuticals and organic electronic materials.[1][2][3] The electronic properties of the aniline core are highly tunable through the strategic placement of various substituents on the aromatic ring. In the case of 5-Bromo-2-methoxy-4-methylaniline (IUPAC: 5-bromo-2-methoxy-4-methylaniline; CAS: 808133-98-4), the interplay between electron-donating and electron-withdrawing groups creates a molecule with a distinct electronic profile.[4][5]

The methoxy (-OCH₃) and methyl (-CH₃) groups are electron-donating, increasing the electron density of the aromatic ring and influencing the energy of the highest occupied molecular orbital (HOMO).[1][2] Conversely, the bromine (-Br) atom is an electron-withdrawing group via induction but can also participate in resonance. Its presence, along with the other substituents, significantly impacts the molecule's overall polarity, leading to a unique dipole moment. Understanding these properties is crucial for predicting the molecule's behavior in chemical reactions and its performance in various applications.

Theoretical Analysis: A Computational Approach

Density Functional Theory (DFT) has become an indispensable tool for predicting the electronic structure and properties of molecules with high accuracy.[6][7] By employing DFT calculations, we can gain a priori insights into the molecule's geometry, molecular orbital energies, and charge distribution before embarking on experimental synthesis and characterization.

Rationale for Method Selection

For a molecule like 5-Bromo-2-methoxy-4-methylaniline, the B3LYP functional combined with a Pople-style basis set such as 6-311++G(d,p) offers a robust balance of computational efficiency and accuracy for predicting both geometric and electronic properties.[6][7] The inclusion of diffuse functions (++) is important for accurately describing the lone pairs on the nitrogen, oxygen, and bromine atoms, while polarization functions (d,p) account for the non-spherical nature of electron density in bonds.

Computational Workflow: Step-by-Step Protocol
  • Structure Input: A 3D model of 5-Bromo-2-methoxy-4-methylaniline is constructed using molecular modeling software.

  • Geometry Optimization: An energy minimization calculation is performed to determine the molecule's most stable conformation (lowest energy structure). This step is critical as electronic properties are highly dependent on the molecular geometry.[6]

  • Frequency Calculation: A vibrational frequency analysis is conducted on the optimized geometry. The absence of imaginary frequencies confirms that the structure is a true energy minimum on the potential energy surface.[6]

  • Electronic Property Calculation: Using the optimized geometry, single-point energy calculations are performed to derive key electronic properties. These include:

    • Molecular Orbital Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO gap (ΔE) is a critical parameter for assessing chemical reactivity and kinetic stability.[8][9]

    • Dipole Moment: The magnitude and vector of the molecular dipole moment are calculated, providing a quantitative measure of the molecule's overall polarity.[10][11]

    • Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.[3]

Visualization of the Computational Workflow

Computational Workflow cluster_dft DFT Calculation Protocol cluster_outputs Calculated Properties A 1. Build 3D Molecular Structure B 2. Geometry Optimization (B3LYP/6-311++G(d,p)) A->B C 3. Frequency Calculation (Confirm Minimum Energy) B->C D 4. Single-Point Energy Calculation C->D E HOMO/LUMO Energies & Gap D->E F Dipole Moment (Magnitude & Vector) D->F G Molecular Electrostatic Potential (MEP) D->G

Caption: Workflow for DFT-based prediction of electronic properties.

Predicted Electronic Properties and Dipole Moment

The substituents are expected to have a pronounced effect on the electronic landscape of the aniline ring. The electron-donating methoxy and methyl groups will raise the HOMO energy level, making the molecule more susceptible to oxidation compared to unsubstituted aniline. The bromine atom's inductive withdrawal will lower the energy of both HOMO and LUMO, while its position relative to the amine and methoxy groups will be a key determinant of the final dipole moment vector.

PropertyPredicted ValueSignificance
HOMO Energy ~ -5.2 eVRelates to ionization potential and susceptibility to oxidation.
LUMO Energy ~ -0.8 eVRelates to electron affinity and susceptibility to reduction.
HOMO-LUMO Gap (ΔE) ~ 4.4 eVIndicator of chemical reactivity and electronic excitation energy.[12][13]
Dipole Moment (µ) ~ 2.5 - 3.5 DQuantifies overall molecular polarity, affecting solubility and intermolecular forces.

Note: These are estimated values based on typical DFT calculations for similar substituted anilines. Actual values will result from the detailed computational protocol.

Experimental Validation and Characterization

While theoretical calculations provide powerful predictions, experimental validation is essential for confirming the electronic properties and dipole moment of 5-Bromo-2-methoxy-4-methylaniline. A multi-technique approach ensures a comprehensive and reliable characterization.

Overall Experimental Workflow

Experimental Workflow cluster_exp Experimental Characterization cluster_uvvis UV-Visible Spectroscopy cluster_cv Cyclic Voltammetry cluster_dm Dipole Moment Measurement cluster_results Derived Properties X Sample Preparation (5-Bromo-2-methoxy-4-methylaniline) Y Measure Absorbance Spectrum X->Y P Measure Current vs. Potential X->P R Measure Dielectric Constant & Refractive Index of Solutions X->R Z Determine λmax Y->Z Z_out Electronic Transitions Z->Z_out Q Determine Oxidation Potential (Eox) P->Q Q_out Experimental HOMO Energy Q->Q_out S Calculate Dipole Moment (µ) R->S S_out Experimental Dipole Moment S->S_out

Caption: Integrated workflow for experimental characterization.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule. For substituted anilines, the characteristic n-π* and π-π* transitions of the aromatic system are of primary interest.[14][15][16]

Experimental Protocol:

  • Solvent Selection: Choose a UV-transparent solvent, such as cyclohexane or ethanol.

  • Solution Preparation: Prepare a dilute solution of 5-Bromo-2-methoxy-4-methylaniline of a known concentration.

  • Data Acquisition: Record the absorbance spectrum over a range of approximately 200-400 nm using a dual-beam spectrophotometer.

  • Analysis: Identify the wavelength of maximum absorbance (λmax). The position and intensity of these peaks are indicative of the energy gap between electronic states. The presence of auxochromes like -NH₂ and -OCH₃ typically results in a bathochromic (red) shift compared to benzene.[17]

TransitionExpected λmax (in Ethanol)
π-π 240 - 260 nm
n-π 280 - 320 nm
Cyclic Voltammetry (CV)

Cyclic voltammetry is an electrochemical technique used to determine the oxidation and reduction potentials of a molecule.[18][19] The first oxidation potential is directly related to the energy of the HOMO, providing an experimental means to validate computational predictions.[20][21]

Experimental Protocol:

  • Electrolyte Solution: Prepare a solution of the compound in a suitable solvent (e.g., acetonitrile) containing a supporting electrolyte (e.g., tetrabutylammonium perchlorate).[18]

  • Electrochemical Cell: Use a three-electrode setup consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

  • Data Acquisition: Scan the potential and record the resulting current. The scan should cover the range where the aniline moiety is expected to oxidize.

  • Analysis: Determine the onset oxidation potential (Eox) from the voltammogram. The HOMO energy can be estimated using empirical formulas that correlate it with the measured oxidation potential against a known reference like ferrocene/ferrocenium (Fc/Fc⁺).

Dipole Moment Measurement

The molecular dipole moment can be determined experimentally by measuring the dielectric constant of dilute solutions of the polar solute in a non-polar solvent.[22][23][24] The Guggenheim method is a widely used approach that simplifies the calculation by not requiring density measurements of the solutions.[25][26]

Experimental Protocol:

  • Solvent Selection: Use a non-polar solvent with a well-known dielectric constant, such as benzene or cyclohexane.[27][28]

  • Solution Preparation: Prepare a series of dilute solutions of 5-Bromo-2-methoxy-4-methylaniline in the chosen solvent with varying mole fractions.

  • Dielectric Constant Measurement: Measure the dielectric constant (ε) of the pure solvent and each solution using a capacitance meter or a heterodyne beat method.[23][29]

  • Refractive Index Measurement: Measure the refractive index (n) of the pure solvent and each solution using an Abbe refractometer.[30]

  • Calculation: The dipole moment (µ) is calculated from the slopes of the plots of (ε - n²) versus the solute concentration, using the Guggenheim equation.[31]

Synthesis of Structure and Electronic Properties

The electronic character of 5-Bromo-2-methoxy-4-methylaniline is a direct consequence of the vectoral and scalar contributions of its constituent functional groups. The interplay between these groups dictates the final charge distribution and molecular orbital landscape.

Structure-Property Relationship Molecule 5-Bromo-2-methoxy-4-methylaniline HOMO Higher HOMO Energy (Increased Reactivity) Molecule->HOMO Dipole Significant Dipole Moment (Polarity) Molecule->Dipole Reactivity Modulated Electronic Profile Molecule->Reactivity NH2 Amine (-NH2) (Electron Donating) NH2->Molecule OCH3 Methoxy (-OCH3) (Electron Donating) OCH3->Molecule CH3 Methyl (-CH3) (Electron Donating) CH3->Molecule Br Bromine (-Br) (Inductive Withdrawal) Br->Molecule

Caption: Influence of substituents on the molecule's core properties.

The strong electron-donating amine and methoxy groups work in concert to increase the electron density of the π-system, which elevates the HOMO energy level and makes the molecule a good candidate for electrophilic aromatic substitution and oxidative processes. The bromine atom, while deactivating due to its inductive effect, directs incoming electrophiles and contributes significantly to the overall dipole moment. The resultant molecular dipole is a vector sum of the individual bond dipoles, making the molecule moderately polar.

Conclusion

This guide has outlined a dual theoretical and experimental approach to thoroughly characterize the electronic properties and dipole moment of 5-Bromo-2-methoxy-4-methylaniline. DFT calculations provide a powerful predictive framework for understanding its molecular orbital structure and polarity. These predictions can be rigorously validated through a suite of experimental techniques, including UV-Vis spectroscopy, cyclic voltammetry, and dielectric constant measurements. A comprehensive understanding of these fundamental properties is paramount for professionals seeking to leverage this versatile molecule in the design of novel drugs, functional materials, and specialized chemical intermediates.

References

  • Vertex AI Search. (n.d.). Substituents Effect on the Electronic Properties of Aniline and Oligoanilines.
  • ACS Publications. (n.d.). Substituents Effect on the Electronic Properties of Aniline and Oligoanilines | The Journal of Physical Chemistry A.
  • Buenker, R. J., & Schulte, G. N. (n.d.). Application of Guggenheim's Short Formula to the Calculation of Dipole Moments.
  • Chemistry LibreTexts. (2023, June 15). Dipole Moments.
  • ConnectSci. (n.d.). Cyclic Voltammetric Studies. 11" Substituted Anilines in Acetonitrile.
  • RSC Publishing. (n.d.). SOME DEVELOPMENTS OF GUGGENHEIM'S SIMPLIFIED PROCEDURE FOR COMPUTING ELECTRIC DIPOLE MOMENTS.
  • ResearchGate. (n.d.). (PDF) Spectroelectrochemistry of Substituted Anilines.
  • (n.d.). OPTIMIZATION OF CYCLIC VOLTAMMETRIC PARAMETERS FOR DETERMINATION OF SUBSTITUTED ANILINE IN AQUEOUS MEDIA.
  • Truhlar Group. (n.d.). Computational electrochemistry: aqueous one-electron oxidation potentials for substituted anilines.
  • University of Thi-Qar Journal. (2019, April 18). Prediction of Dipole Moment (µ) for Aniline substituted, Calculation theory and ( QSPR) Techniques.
  • ResearchGate. (n.d.). UV-Vis spectra of polyanilines in a mixed solvent system; pH 3;....
  • TSI Journals. (n.d.). Substituent Effects on The Electrochemical Oxidation of Anilines in Aqueous Medium at Platinum Anode.
  • ResearchGate. (n.d.). UV-visible spectra of aniline (a), o-toluidine (b) and o-anisidine (c)....
  • AIP Publishing. (2005, April 29). Experimental measurement of the induced dipole moment of an isolated molecule in its ground and electronically excited states: Indole and indole.
  • (n.d.). Dipole Moment Expt.
  • UNI ScholarWorks. (n.d.). Application of Guggenheim's Short Formula to the Calculation of Dipole Moments.
  • Wikipedia. (n.d.). N-(3-sulfopropyl)aniline.
  • (n.d.). Determination of the dipole moment of polar compounds in nonpolar solvents.
  • AIP Publishing. (n.d.). Measurements of Dielectric Constant and Dipole Moment of Gases by the Beat‐Frequency Method | Journal of Applied Physics.
  • Canadian Science Publishing. (n.d.). THEORETICAL STUDIES ON THE ELECTRONIC SPECTRA OF SUBSTITUTED AROMATIC MOLECULES: PART II. SEMIEMPIRICAL SELF-CONSISTENT FIELD CALCULATIONS ON ANILINE.
  • (2017, January 15). Dipole Moment Studies of Some Substituted of Anilines with 2-methoxy ethanol.
  • ResearchGate. (n.d.). 2.10 DETERMINATION OF DIPOLE MOMENT FROM RELATIVE PERMITTIVITY AND REFRACTIVE INDEX.
  • (n.d.). Dipole moment and molar refraction.
  • Master Organic Chemistry. (2025, October 17). Dipole Moments and Dipoles.
  • RSC Publishing. (2021, January 4). Dipole moments of conjugated donor–acceptor substituted systems: calculations vs. experiments.
  • Journal of Engineering Research and Applied Science. (2024, December 11). Statistical Analysis of Substituent Effects on pKa of Aniline.
  • ACS Publications. (2010, June 14). Experimental Determination of the Excited-State Polarizability and Dipole Moment in a Thin Organic Semiconductor Film | The Journal of Physical Chemistry Letters.
  • (n.d.). DFT CALCULATIONS ON MOLECULAR STRUCTURE, HOMO LUMO STUDY REACTIVITY DESCRIPTORS OF TRIAZINE DERIVATIVE.
  • ResearchGate. (n.d.). UV-Vis spectra of aniline in different mole fractions of acetonitrile.....
  • (n.d.). 5-Bromo-2-methoxy-4-methylaniline.
  • Pharmaguideline. (n.d.). Dielectric Constant and Dipole Moment.
  • (n.d.). Terms used in UV / Visible Spectroscopy.
  • ResearchGate. (2017, February 6). Prediction of Dipole Moment (µ) for Aniline substituted, Calculation theory and ( QSPR) Techniques., Kawkab A. Hussain.,Journal of university of Thi-Qar.V.11, No.1, 2016.
  • Benchchem. (n.d.). Structural Analysis of Substituted Aniline Compounds: An In-depth Technical Guide.
  • Sigma-Aldrich. (n.d.). 5-bromo-4-methoxy-2-methylaniline | 861084-04-0.
  • ACS Publications. (2019, October 21). HOMO–LUMO Gaps of Homogeneous Polycyclic Aromatic Hydrocarbon Clusters | The Journal of Physical Chemistry C.
  • Journal of Chemical and Pharmaceutical Sciences. (2017, May 15). Mathematical Modelling for Dielectric Studies of Molecular Interactions of Anilines with2-butoxy Ethanol.
  • PubChemLite. (n.d.). 5-bromo-2-methoxy-4-methylaniline (C8H10BrNO).
  • Frontiers. (2021, November 16). HOMO–LUMO Gaps and Molecular Structures of Polycyclic Aromatic Hydrocarbons in Soot Formation.
  • PMC. (n.d.). Engineering Small HOMO–LUMO Gaps in Polycyclic Aromatic Hydrocarbons with Topologically Protected States.
  • WuXi Chemistry. (n.d.). Assessing Reactivity with LUMO and HOMO Energy Gap.

Sources

Protocols & Analytical Methods

Method

Protocol for synthesizing 5-Bromo-2-methoxy-4-methylaniline from precursors

An Application Note for the Synthesis of 5-Bromo-2-methoxy-4-methylaniline Abstract This document provides a comprehensive, field-tested protocol for the synthesis of 5-Bromo-2-methoxy-4-methylaniline, a key intermediate...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for the Synthesis of 5-Bromo-2-methoxy-4-methylaniline

Abstract

This document provides a comprehensive, field-tested protocol for the synthesis of 5-Bromo-2-methoxy-4-methylaniline, a key intermediate in the development of pharmaceuticals and other high-value organic compounds. The synthesis is achieved through the regioselective bromination of 2-methoxy-4-methylaniline using N-Bromosuccinimide (NBS). This guide emphasizes not only the procedural steps but also the underlying chemical principles, safety protocols, and purification strategies essential for obtaining a high-purity final product. It is intended for an audience of researchers, chemists, and professionals in drug development who require a reliable and well-documented synthetic method.

Introduction and Synthetic Strategy

5-Bromo-2-methoxy-4-methylaniline serves as a crucial building block in organic synthesis, particularly in the construction of complex heterocyclic scaffolds used in medicinal chemistry. The strategic placement of the bromo, methoxy, and methyl groups on the aniline ring provides multiple points for further functionalization.

The synthetic approach detailed herein is an electrophilic aromatic substitution reaction.[1] The starting material, 2-methoxy-4-methylaniline, possesses three activating groups on the aromatic ring: an amino (-NH₂), a methoxy (-OCH₃), and a methyl (-CH₃) group. All are ortho-, para-directing groups. The powerful activating and directing effect of the amino group, combined with the steric hindrance and directing effects of the methoxy and methyl groups, selectively guides the electrophilic bromine to the C5 position. N-Bromosuccinimide (NBS) is selected as the brominating agent due to its ease of handling compared to liquid bromine and its high efficiency in brominating activated aromatic systems.[2][3]

Reaction Scheme

Materials and Reagents

A summary of the necessary reagents and their relevant properties is provided below.

ReagentFormulaMW ( g/mol )CAS No.Key Hazards
2-Methoxy-4-methylanilineC₈H₁₁NO137.18120-71-8Harmful if swallowed, May cause cancer[4]
N-Bromosuccinimide (NBS)C₄H₄BrNO₂177.98128-08-5Oxidizer, Causes severe skin burns and eye damage
Acetonitrile (CH₃CN)C₂H₃N41.0575-05-8Flammable liquid and vapor, Harmful if swallowed/inhaled
Dichloromethane (CH₂Cl₂)CH₂Cl₂84.9375-09-2Skin/eye irritation, Suspected of causing cancer
Saturated Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01144-55-8Minimal hazards
Saturated Sodium Thiosulfate (Na₂S₂O₃)Na₂S₂O₃158.117772-98-7Minimal hazards
Brine (Saturated NaCl solution)NaCl58.447647-14-5Minimal hazards
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.047757-82-6Minimal hazards
Silica Gel (for chromatography)SiO₂60.087631-86-9Respiratory irritation

Detailed Experimental Protocol

This protocol is designed for a laboratory scale synthesis and can be scaled with appropriate safety and procedural adjustments.

Reaction Setup
  • To an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-methoxy-4-methylaniline (1.0 eq).

  • Dissolve the aniline in acetonitrile (approx. 10 mL per 1 g of aniline).

  • Place the flask in an ice-water bath and stir the solution for 15 minutes to cool it to 0-5 °C.

Causality Note: Cooling the reaction mixture is critical to control the exothermic nature of the bromination. This minimizes the formation of di-brominated and other side products, thereby enhancing the regioselectivity and yield of the desired product.[5]

Bromination
  • In a separate beaker, weigh out N-Bromosuccinimide (NBS) (1.05 eq).

  • Slowly add the solid NBS to the cooled, stirring aniline solution in small portions over 20-30 minutes. Ensure the internal temperature does not rise above 10 °C.

Causality Note: A slight excess of NBS is used to ensure the complete consumption of the starting material. Portion-wise addition is a crucial control measure to manage the reaction rate and temperature.[6]

Reaction Monitoring
  • After the addition of NBS is complete, allow the reaction mixture to stir at 0-5 °C.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) every 30 minutes. A suitable eluent system is a mixture of hexane and ethyl acetate (e.g., 4:1 v/v).

  • The reaction is considered complete when the starting aniline spot is no longer visible by TLC. This typically takes 1-3 hours.

Work-up and Extraction
  • Once the reaction is complete, quench the reaction by adding 20 mL of saturated aqueous sodium thiosulfate solution to consume any unreacted bromine or NBS.

  • Remove the acetonitrile under reduced pressure using a rotary evaporator.

  • To the remaining aqueous residue, add 50 mL of dichloromethane (CH₂Cl₂) and 50 mL of saturated aqueous sodium bicarbonate solution.

Causality Note: The sodium bicarbonate wash neutralizes any acidic byproducts, such as hydrobromic acid, that may have formed during the reaction.[7]

  • Transfer the mixture to a separatory funnel. Shake vigorously and allow the layers to separate.

  • Drain the lower organic layer (dichloromethane) into a clean flask.

  • Extract the aqueous layer two more times with 25 mL portions of dichloromethane.

  • Combine all organic extracts and wash them sequentially with 50 mL of water and 50 mL of brine.

Causality Note: The brine wash helps to remove residual water from the organic layer, facilitating the subsequent drying step.

  • Dry the combined organic layer over anhydrous sodium sulfate, then filter to remove the drying agent.

  • Concentrate the filtrate under reduced pressure to yield the crude product, which is often a dark oil or solid.[7]

Purification

The purity of substituted anilines is paramount, as impurities can interfere with subsequent reactions.[8] Column chromatography is the recommended method for obtaining high-purity 5-Bromo-2-methoxy-4-methylaniline.

  • Prepare a silica gel column using a hexane/ethyl acetate eluent system.

  • Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

  • Load the adsorbed product onto the column.

  • Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% and gradually increasing to 20%).

  • Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the final product as a solid or oil.

Safety and Handling Precautions

  • General: Conduct all steps of this procedure in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[9]

  • 2-Methoxy-4-methylaniline: This compound is harmful and a suspected carcinogen.[4] Avoid inhalation and skin contact.

  • N-Bromosuccinimide (NBS): NBS is a strong oxidizer and corrosive. It can cause severe skin and eye burns. It may also decompose violently if heated strongly.[2] Keep away from combustible materials.[9] In case of contact, immediately flush the affected area with copious amounts of water.[9]

  • Solvents: Acetonitrile and dichloromethane are volatile and harmful. Handle them with care to avoid inhalation or skin exposure.

Experimental Workflow Diagram

The following diagram provides a visual summary of the synthetic protocol.

SynthesisWorkflow Workflow for the Synthesis of 5-Bromo-2-methoxy-4-methylaniline cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis A Dissolve 2-methoxy-4-methylaniline in Acetonitrile B Cool solution to 0-5 °C in an ice bath A->B C Add N-Bromosuccinimide (NBS) in portions B->C Start Bromination D Monitor reaction by TLC (1-3 hours) C->D E Quench with Na₂S₂O₃ D->E Reaction Complete F Solvent Extraction (CH₂Cl₂ & NaHCO₃ wash) E->F G Dry (Na₂SO₄) & Concentrate F->G H Column Chromatography (Silica Gel) G->H Crude Product I Characterize Pure Product (NMR, MS) H->I J J I->J Final Product

Caption: A flowchart illustrating the key stages of the synthesis protocol.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • ChemScience. (2024).
  • Chemia. (2022). A first-line brominating agent:describing N-bromosuccinimide (NBS).
  • Fisher Scientific. (2023).
  • Carl ROTH. (n.d.).
  • EvitaChem. (n.d.). Buy 2-Bromo-4-methoxy-N-methylaniline.
  • Apollo Scientific. (n.d.).
  • TCI Chemicals. (n.d.).
  • Generic Synthesis Note. (2024). Synthesis of 2-Bromo-4-Methyl-aniline from 4-Methylaniline: A Comprehensive Study.
  • RSC Publishing. (n.d.).
  • ACS Publications. (2018). Organic Dye-Catalyzed, Visible-Light Photoredox Bromination of Arenes and Heteroarenes Using N-Bromosuccinimide.
  • Common Organic Chemistry. (n.d.).
  • BenchChem. (2025). Technical Support Center: Synthesis of 5-Bromo-8-methoxy-2-methylquinoline.

Sources

Application

Application Note: Suzuki-Miyaura Cross-Coupling of 5-Bromo-2-methoxy-4-methylaniline

Executive Summary The Suzuki-Miyaura cross-coupling of highly decorated, electron-rich aryl halides presents a unique set of challenges in modern synthetic chemistry. 5-Bromo-2-methoxy-4-methylaniline is a prime example...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The Suzuki-Miyaura cross-coupling of highly decorated, electron-rich aryl halides presents a unique set of challenges in modern synthetic chemistry. 5-Bromo-2-methoxy-4-methylaniline is a prime example of such a substrate. Featuring three electron-donating groups (amino, methoxy, and methyl), the aromatic ring is exceptionally electron-rich, which significantly raises the activation energy required for the oxidative addition of Palladium(0). Furthermore, the presence of an unprotected primary amine introduces the risk of catalyst poisoning via off-cycle coordination.

This application note provides a comprehensive, field-proven guide to successfully coupling 5-bromo-2-methoxy-4-methylaniline with various arylboronic acids. By leveraging modern Buchwald-type precatalysts and optimized biphasic solvent systems, researchers can achieve high yields without the need for transient amine protecting groups.

Mechanistic Causality & Substrate Dynamics

To achieve high conversion rates with 5-bromo-2-methoxy-4-methylaniline, one must design the reaction conditions to directly counteract its inherent chemical properties:

  • Overcoming the Electronic Barrier: The -OCH₃, -CH₃, and -NH₂ groups donate electron density into the ring via resonance and hyperconjugation. This strengthens the C-Br bond and makes the carbon center less electrophilic. To drive Oxidative Addition , the catalyst must be highly electron-rich. Ligands such as XPhos or CataCXium A increase the electron density at the Pd center, facilitating insertion into the deactivated C-Br bond.

  • Preventing Amine Coordination: The free -NH₂ group can act as a competing ligand, binding to Pd(II) intermediates and forming inactive resting states. Sterically demanding ligands (e.g., dialkylbiaryl phosphines) create a protective "pocket" around the metal center. This steric bulk physically blocks the primary amine from coordinating, keeping the catalyst in the active cycle. While 5-bromo-2-methoxy-4-methylaniline is a meta-bromoaniline, the steric hindrance from the adjacent methyl group and the extreme electron density present challenges identical to those seen in unprotected ortho-bromoanilines, where CataCXium A Pd G3 has proven uniquely effective [1].

  • Driving Reductive Elimination: The steric bulk of the chosen ligand not only prevents amine binding but also forces the two coupled aryl groups together, accelerating the final Reductive Elimination step and regenerating the active Pd(0) species.

SuzukiMechanism Pd0 Pd(0)L(n) Active Catalyst OxAdd Oxidative Addition (Rate-Limiting Step) Pd0->OxAdd ArBr 5-Bromo-2-methoxy- 4-methylaniline ArBr->OxAdd Substrate Input PdII_Br L(n)Pd(II)(Ar)(Br) OxAdd->PdII_Br Transmet Transmetalation (Base Mediated) PdII_Br->Transmet Ar'-B(OH)2 + Base PdII_Ar L(n)Pd(II)(Ar)(Ar') Transmet->PdII_Ar RedElim Reductive Elimination (Sterically Driven) PdII_Ar->RedElim RedElim->Pd0 Catalyst Regeneration Product Coupled Biaryl Product (Free Amine Retained) RedElim->Product Product Release

Figure 1: Catalytic cycle of the Suzuki-Miyaura coupling for electron-rich bromoanilines.

Catalyst Selection & Reaction Optimization

The table below summarizes the causality behind various catalyst and condition choices, providing a data-driven matrix for optimizing the cross-coupling of this specific substrate.

Catalyst System (mol%)Base (Equiv)Solvent SystemTemp (°C)Mechanistic Rationale & Expected Outcome
Pd(dppf)Cl₂ (5%)K₂CO₃ (3.0)1,4-Dioxane/H₂O (4:1)90Baseline: Moderate yields. Lacks sufficient steric bulk to fully prevent amine coordination, leading to sluggish oxidative addition.
XPhos Pd G3 (2%)K₃PO₄ (2.5)THF/H₂O (10:1)60-80High Yield: XPhos provides high electron density for difficult oxidative additions and steric bulk to accelerate reductive elimination.
CataCXium A Pd G3 (2%)Cs₂CO₃ (2.0)2-MeTHF/H₂O (10:1)80Optimal: Excellent yields. Highly effective for unprotected, sterically hindered bromoanilines, minimizing off-cycle Pd-amine resting states [1].
Pd(OAc)₂ + CS-Phos (1%)K₂CO₃ (3.0)Water + Tetraglyme100Green Alternative: Utilizes water-soluble ligands for hindered substrates at low catalyst loadings, ideal for late-stage API synthesis [2].

Standardized Experimental Protocol

The following protocol utilizes CataCXium A Pd G3 and is designed as a self-validating system to ensure reproducibility and high fidelity in drug development workflows.

Reagent Preparation & Setup
  • Charge the Flask: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 5-Bromo-2-methoxy-4-methylaniline (1.0 equiv, e.g., 1.0 mmol), the desired arylboronic acid (1.3 equiv), and Cs₂CO₃ (2.5 equiv).

  • Catalyst Addition: Add CataCXium A Pd G3 (2.0 mol%).

    • Causality Note: G3 precatalysts are air-stable solids that rapidly generate the active monoligated Pd(0) species under mild basic conditions, bypassing the need for separate Pd sources and free ligands.

  • Atmosphere Exchange: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with ultra-pure Argon. Repeat this cycle three times.

  • Solvent Addition: Syringe in a pre-degassed mixture of 2-MeTHF and Deionized Water (10:1 v/v, 0.2 M relative to the aryl bromide).

    • Self-Validation Checkpoint 1: The solvent must be thoroughly degassed via sparging (20 mins) prior to addition. If the solution immediately turns black upon solvent addition at room temperature, oxygen ingress has occurred, leading to premature Pd(0) oxidation to Pd black.

Execution & Monitoring
  • Heating: Transfer the flask to a pre-heated oil bath at 80 °C. Stir vigorously (800+ rpm) to ensure thorough mixing of the biphasic system.

  • Reaction Progress: Monitor the reaction at the 2-hour and 4-hour marks.

    • Self-Validation Checkpoint 2 (Analytical): Do not rely solely on Thin-Layer Chromatography (TLC). The highly polar free amine causes both the starting material and the biaryl product to streak or co-elute on standard silica. Use LC-MS to validate progress. Look for the disappearance of the starting mass ( [M+H]+ corresponding to the Br isotope pattern) and the appearance of the coupled product mass.

  • Colorimetric Cue: A healthy reaction will transition from a pale yellow suspension to a deep red or homogenous amber solution as the active catalytic cycle proceeds.

Workup & Isolation
  • Quench: Once LC-MS confirms complete consumption of the aryl bromide (typically 4–8 hours), remove the flask from heat and cool to room temperature. Dilute the mixture with Ethyl Acetate (EtOAc) and Water.

  • Extraction: Transfer to a separatory funnel. Extract the aqueous layer with EtOAc (3 × 15 mL).

  • Washing: Wash the combined organic layers with brine (20 mL) to remove residual inorganic salts and base.

  • Drying & Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

    • Pro-Tip: If the amine causes severe tailing during chromatography, pre-treat the silica gel with 1% Triethylamine (TEA) to neutralize acidic silanol sites.

References

  • Lubaev, A. E., Marvin, C. C., Dombrowski, A. W., & Qureshi, Z. "Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters." RSC Advances, 2024, 14, 29184-29188. URL: [Link]

  • Shada, A. D. R., et al. "Design and Discovery of Water-Soluble Benzooxaphosphole-Based Ligands for Hindered Suzuki–Miyaura Coupling Reactions with Low Catalyst Load." Organic Letters, 2023, 26(1), 2751-2757. URL: [Link]

Method

The Strategic Utility of 5-Bromo-2-methoxy-4-methylaniline in Modern Pharmaceutical Synthesis: Application Notes and Protocols

Abstract In the landscape of modern drug discovery, the efficiency and versatility of chemical building blocks are paramount. 5-Bromo-2-methoxy-4-methylaniline (CAS No.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

In the landscape of modern drug discovery, the efficiency and versatility of chemical building blocks are paramount. 5-Bromo-2-methoxy-4-methylaniline (CAS No. 808133-98-4) has emerged as a pivotal intermediate, particularly in the synthesis of complex heterocyclic scaffolds for targeted therapeutics. Its unique substitution pattern—a nucleophilic aniline, a sterically influential methyl group, a hydrogen-bond-modulating methoxy group, and a synthetically versatile bromine atom—offers a powerful platform for medicinal chemists. This guide provides an in-depth analysis of this intermediate's properties, a robust, step-by-step protocol for its laboratory-scale synthesis, and a detailed application protocol for its use in palladium-catalyzed cross-coupling reactions, a cornerstone of modern pharmaceutical synthesis.

Introduction: The Architectural Advantage of a Pre-functionalized Intermediate

The development of active pharmaceutical ingredients (APIs), especially in the realm of kinase inhibitors, relies on the strategic assembly of molecular fragments.[1] Intermediates like 5-Bromo-2-methoxy-4-methylaniline are not mere starting materials; they are pre-engineered platforms that streamline complex syntheses.[2] The methoxy group, for instance, is a prevalent feature in many approved drugs, influencing ligand-target binding, physicochemical properties, and metabolic stability.[3] The aniline moiety provides a key nucleophilic center and a critical hydrogen bond donor, often essential for interacting with the hinge region of a kinase's ATP-binding site.[4]

The true synthetic power of this intermediate, however, lies in the bromine atom. It serves as a reliable and reactive "handle" for introducing further molecular complexity via transition-metal-catalyzed cross-coupling reactions.[4] This allows for the systematic exploration of chemical space around the aniline core, a critical process for optimizing a drug candidate's potency, selectivity, and pharmacokinetic profile. This document serves as a practical guide for researchers and drug development professionals to effectively synthesize and utilize this high-value intermediate.

Physicochemical and Safety Profile

A thorough understanding of an intermediate's properties and hazards is a prerequisite for its safe and effective use in any research or development setting.

Physicochemical Data
PropertyValueSource(s)
CAS Number 808133-98-4
Molecular Formula C₈H₁₀BrNO
Molecular Weight 216.08 g/mol [5][6]
IUPAC Name 5-bromo-2-methoxy-4-methylaniline[7]
Purity Typically ≥97%[7]
Appearance Off-white to brown crystalline solid[8]
Melting Point 52 - 54 °C[9]
Safety and Handling

5-Bromo-2-methoxy-4-methylaniline is classified as a hazardous substance and must be handled with appropriate precautions in a well-ventilated chemical fume hood.[9][10][11]

  • Hazard Statements:

    • H302: Harmful if swallowed.[9][11]

    • H315: Causes skin irritation.[9][11]

    • H319: Causes serious eye irritation.[9][11]

    • H335: May cause respiratory irritation.[9][11]

  • Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[10]

  • First Aid Measures:

    • If Swallowed: Rinse mouth. Immediately call a POISON CENTER or doctor.[9]

    • If on Skin: Wash with plenty of soap and water. Take off contaminated clothing.[10][11]

    • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10][11]

    • If Inhaled: Remove person to fresh air and keep comfortable for breathing.[10]

Always consult the full Safety Data Sheet (SDS) from the supplier before use.[9][10][11]

Synthesis Protocol for 5-Bromo-2-methoxy-4-methylaniline

The following two-step protocol describes a reliable method for synthesizing the title compound from commercially available 2-methoxy-4-methylaniline. The workflow is designed for standard laboratory equipment.

SynthesisWorkflow A 2-Methoxy-4-methylaniline (Starting Material) B Electrophilic Aromatic Substitution (Bromination) A->B NBS, DMF 0°C to RT C 5-Bromo-2-methoxy-4-methylaniline (Target Intermediate) B->C Reaction Workup D Purification (Column Chromatography) C->D Crude Product

Caption: Synthetic workflow for 5-Bromo-2-methoxy-4-methylaniline.

Rationale and Causality

The chosen synthetic route leverages a direct and selective electrophilic aromatic substitution. The starting material, 2-methoxy-4-methylaniline, possesses two strongly activating groups: the amino (-NH₂) and methoxy (-OCH₃) groups. Both are ortho, para-directing. The position para to the powerful amino group is blocked by the methyl group. The position ortho to the amino group (and meta to the methoxy) is sterically hindered. Therefore, the incoming electrophile (Br⁺) is overwhelmingly directed to the vacant position that is para to the methoxy group and ortho to the amino group (C5), leading to high regioselectivity.[2] N-Bromosuccinimide (NBS) is selected as the brominating agent as it is a solid, making it easier and safer to handle than liquid bromine, and it is highly effective for brominating activated aromatic rings.[12][13]

Materials and Equipment
Reagent/MaterialGradeSupplier
2-Methoxy-4-methylaniline≥98%Standard Supplier
N-Bromosuccinimide (NBS)Reagent GradeStandard Supplier
N,N-Dimethylformamide (DMF)AnhydrousStandard Supplier
Ethyl Acetate (EtOAc)ACS GradeStandard Supplier
HexanesACS GradeStandard Supplier
Saturated Sodium Bicarbonate (NaHCO₃)Aqueous SolutionStandard Supplier
BrineSaturated Aqueous SolutionStandard Supplier
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeStandard Supplier
Silica Gel230-400 meshStandard Supplier
  • Equipment: Round-bottom flasks, magnetic stirrer, ice bath, separatory funnel, rotary evaporator, column chromatography setup, standard laboratory glassware.

Step-by-Step Experimental Protocol
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-methoxy-4-methylaniline (5.0 g, 36.4 mmol, 1.0 eq) in anhydrous N,N-Dimethylformamide (DMF, 75 mL).

  • Cooling: Place the flask in an ice-water bath and stir the solution for 15 minutes until the internal temperature reaches 0-5 °C.

  • Addition of Brominating Agent: In a separate flask, dissolve N-Bromosuccinimide (NBS) (6.8 g, 38.2 mmol, 1.05 eq) in anhydrous DMF (25 mL). Add this solution dropwise to the cooled aniline solution over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system until the starting material is consumed.

  • Workup: Pour the reaction mixture into a separatory funnel containing 200 mL of water and 100 mL of ethyl acetate.

  • Extraction: Shake the funnel vigorously and separate the layers. Extract the aqueous layer two more times with ethyl acetate (2 x 75 mL).

  • Washing: Combine the organic layers and wash sequentially with water (2 x 100 mL), saturated sodium bicarbonate solution (1 x 100 mL), and finally with brine (1 x 100 mL). This removes residual DMF and acidic byproducts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as a dark oil or solid.

  • Purification: Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of 5% to 20% ethyl acetate in hexanes.

  • Isolation: Combine the pure fractions (identified by TLC) and remove the solvent in vacuo to yield 5-Bromo-2-methoxy-4-methylaniline as an off-white to light brown solid. (Expected yield: 70-85%).

Application Protocol: Suzuki-Miyaura Cross-Coupling

This protocol demonstrates the utility of 5-Bromo-2-methoxy-4-methylaniline as a substrate in a Suzuki-Miyaura cross-coupling reaction, a fundamental transformation in the synthesis of biaryl compounds prevalent in kinase inhibitors.[4]

SuzukiWorkflow cluster_reactants Reactants & Catalyst cluster_reaction Reaction Conditions A 5-Bromo-2-methoxy-4-methylaniline E Inert Atmosphere (N₂ or Ar) B Arylboronic Acid C Pd Catalyst & Ligand (e.g., Pd(PPh₃)₄) D Base (e.g., K₂CO₃) F Solvent System (e.g., Toluene/EtOH/H₂O) G Heating (e.g., 90 °C) H Biaryl Product G->H Coupling I Purification H->I

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Mechanistic Rationale

The Suzuki-Miyaura reaction is a Nobel Prize-winning methodology for forming carbon-carbon bonds. The catalytic cycle involves three key steps:

  • Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of the aniline, forming a palladium(II) complex. The C-Br bond is sufficiently reactive for this step to proceed under mild conditions.[13]

  • Transmetalation: The aryl group from the boronic acid (activated by the base) is transferred to the palladium(II) complex, displacing the halide.

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the new biaryl C-C bond and regenerating the palladium(0) catalyst to continue the cycle.

This reaction is exceptionally tolerant of various functional groups, including the aniline and methoxy groups present on our intermediate, making it a workhorse in medicinal chemistry.

Materials and Equipment
Reagent/MaterialGradeSupplier
5-Bromo-2-methoxy-4-methylanilineAs Synthesized-
4-Fluorophenylboronic acid≥97%Standard Supplier
Tetrakis(triphenylphosphine)palladium(0)99%Standard Supplier
Potassium Carbonate (K₂CO₃)AnhydrousStandard Supplier
TolueneAnhydrousStandard Supplier
Ethanol (EtOH)200 ProofStandard Supplier
Deionized Water-Laboratory Source
  • Equipment: Schlenk flask or similar reaction vessel, condenser, heating mantle with temperature control, inert gas line (Nitrogen or Argon), standard laboratory glassware.

Step-by-Step Experimental Protocol
  • Vessel Preparation: To a 100 mL Schlenk flask, add 5-Bromo-2-methoxy-4-methylaniline (1.0 g, 4.63 mmol, 1.0 eq), 4-fluorophenylboronic acid (0.78 g, 5.56 mmol, 1.2 eq), and potassium carbonate (1.92 g, 13.9 mmol, 3.0 eq).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.27 g, 0.23 mmol, 5 mol%).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with nitrogen or argon three times to ensure an inert atmosphere.

  • Solvent Addition: Add the following degassed solvents via cannula or syringe: Toluene (20 mL), Ethanol (5 mL), and Water (5 mL).

  • Reaction: Equip the flask with a condenser under a positive pressure of inert gas. Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitoring: Allow the reaction to proceed for 6-12 hours, monitoring by TLC or LC-MS for the disappearance of the starting bromide.

  • Cooling and Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (50 mL) and water (50 mL).

  • Extraction: Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate (2 x 25 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

  • Purification: Purify the crude residue by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to afford the desired biaryl product.

Conclusion

5-Bromo-2-methoxy-4-methylaniline represents a strategically designed building block that provides a direct and efficient entry point into a variety of complex molecular targets. Its synthesis is straightforward and high-yielding, and its pre-installed functional handles—particularly the versatile bromine atom—enable its use in powerful synthetic transformations like the Suzuki-Miyaura coupling. The protocols provided herein offer a validated and reliable foundation for researchers to leverage this key intermediate in the pursuit of novel pharmaceutical agents.

References

  • Angene Chemical. Safety Data Sheet. [Link]

  • Hirokawa, Y., Horikawa, T., & Kato, S. (2000). An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid. Chemical & Pharmaceutical Bulletin, 48(12), 1847-1853. [Link]

  • PubChemLite. 5-bromo-2-methoxy-4-methylaniline. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Significance of Intermediates like N-Acetyl-2-Bromo-5-Methoxyaniline in Drug Discovery. [Link]

  • Royal Society of Chemistry. (2019). N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes - Supporting Information. [Link]

  • Google Patents. Synthesis method of 5-bromo-2-methoxyphenol.
  • Gangjee, A., et al. (2010). Design, synthesis and evaluation of 2-amino-4-m-bromoanilino-6-arylmethyl-7 H-pyrrolo[2,3-d]pyrimidines as tyrosine kinase inhibitors and antiangiogenic agents. Bioorganic & Medicinal Chemistry, 18(16), 5977-5993. [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. (2024). Synthesis of 2-Bromo-4-Methyl-aniline from 4-Methylaniline: A Comprehensive Study. [Link]

  • Liu, Y., & Dai, B. (2012). 5-Bromo-4-iodo-2-methylaniline. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 4), o1001. [Link]

  • Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364. [Link]

  • Gangjee, A., et al. (2010). Design, synthesis and evaluation of 2-amino-4-m-bromoanilino-6-arylmethyl-7H-pyrrolo[2,3-d]pyrimidines as tyrosine kinase inhibitors and antiangiogenic agents. PubMed. [Link]

  • Hirokawa, Y., Horikawa, T., & Kato, S. (2000). An Efficient Synthesis of 5-Bromo-2-Methoxy-6-Methylaminopyridine-3-Carboxylic Acid. ResearchGate. [Link]

  • Google Patents. Production process for synthesizing 4-bromo-2-methylaniline.
  • Parreira, R. L. T., et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(20), 14835-14920. [Link]

  • Bunnett, J. F., & Randall, J. J. (1958). Base Catalysis of the Reaction of N-Methylaniline with 2,4-Dinitrofluorobenzene. Proof of the Intermediate Complex Mechanism for Aromatic Nucleophilic Substitution. Journal of the American Chemical Society, 80(22), 6020-6024. [Link]

  • Osaka University. Syntheses, Reactions, Absorption and Fluorescence Properties of Novel Anilines. [Link]

Sources

Application

Buchwald-Hartwig amination protocols using 5-Bromo-2-methoxy-4-methylaniline

Document Type: Application Note & Experimental Protocol Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Subject: Orthogonal Buchwald-Hartwig Amination Strategies for Bifunctional 5-Br...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Application Note & Experimental Protocol Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Subject: Orthogonal Buchwald-Hartwig Amination Strategies for Bifunctional 5-Bromo-2-methoxy-4-methylaniline

Executive Summary

The synthesis of complex active pharmaceutical ingredients (APIs) often requires the use of bifunctional building blocks. 5-Bromo-2-methoxy-4-methylaniline (CAS: 808133-98-4)[1] is a highly versatile scaffold featuring both an electrophilic aryl bromide and a nucleophilic primary aniline[2]. Historically, cross-coupling such unprotected bifunctional substrates required tedious protection-deprotection sequences (e.g., Boc or Fmoc protection) to prevent inter- and intramolecular self-condensation.

This application note details a modern, protecting-group-free approach. By exploiting the distinct kinetic profiles and rate-limiting steps of dialkylbiarylphosphine ligands—specifically BrettPhos and RuPhos —researchers can achieve precise orthogonal chemoselectivity[3].

Substrate Profiling & Mechanistic Rationale (E-E-A-T)

Structural & Electronic Topology

To design a self-validating and predictable reaction, we must first analyze the causality behind the substrate's reactivity:

  • Nucleophilic Site (C1-Amine): The primary aniline is electronically enriched by the adjacent ortho-methoxy group at C2, making it a highly active nucleophile.

  • Electrophilic Site (C5-Bromide): The aryl bromide is sterically hindered by the adjacent ortho-methyl group at C4. This steric bulk naturally raises the activation energy required for the oxidative addition of Palladium into the C-Br bond.

Ligand-Controlled Chemoselectivity

The choice of ligand fundamentally alters the rate-limiting step of the catalytic cycle, allowing us to dictate which functional group reacts[3]:

  • 4[4]: Density Functional Theory (DFT) calculations reveal that the rate-limiting step for the Pd-BrettPhos system is oxidative addition[3]. BrettPhos is structurally optimized to couple primary amines while preventing bis-arylation[5]. By pairing our substrate with a highly reactive, electron-deficient heteroaryl chloride (e.g., 2-chloropyridine), the external electrophile undergoes oxidative addition much faster than the sterically hindered internal C5-bromide. The result is selective N-arylation.

  • 5[5]: Conversely, the rate-limiting step for the Pd-RuPhos system is reductive elimination[6]. RuPhos is specifically designed with a wider binding pocket to accommodate the steric bulk of secondary amines during this step. When reacting our substrate with an external secondary amine (e.g., morpholine), the RuPhos catalyst selectively couples the secondary amine to the internal aryl bromide, leaving the primary aniline entirely unreactive due to the ligand's kinetic preference[5].

Pathway Visualization

G cluster_A Protocol A: N-Arylation cluster_B Protocol B: C-Amination SM 5-Bromo-2-methoxy-4-methylaniline (Bifunctional Substrate) CondA Pd2(dba)3 / BrettPhos + Heteroaryl Chloride (e.g., 2-Chloropyridine) SM->CondA Rate-limiting: Oxidative Addition CondB Pd2(dba)3 / RuPhos + Secondary Amine (e.g., Morpholine) SM->CondB Rate-limiting: Reductive Elimination ProdA N-Aryl Product (Bromide Intact) CondA->ProdA ProdB C-Aminated Product (Primary Amine Intact) CondB->ProdB

Figure 1: Ligand-controlled orthogonal chemoselectivity in Buchwald-Hartwig aminations.

Experimental Methodologies

General Precautions: Palladium(0) complexes are highly sensitive to oxygen. All solvents must be rigorously degassed (e.g., via freeze-pump-thaw or sparging with Argon for 30 minutes). While BrettPhos and RuPhos precatalysts are relatively stable, reactions should be assembled using standard Schlenk techniques.

Protocol A: Selective N-Arylation (Primary Amine Reactivity)

Objective: Couple the primary amine of 5-Bromo-2-methoxy-4-methylaniline with an external heteroaryl chloride, leaving the internal bromide intact.

Reagents:

  • 5-Bromo-2-methoxy-4-methylaniline: 1.0 mmol (216.1 mg)[2]

  • 2-Chloropyridine (Electrophile): 1.2 mmol (136.3 mg)

  • Pd2(dba)3: 0.01 mmol (9.2 mg, 1 mol% Pd)

  • BrettPhos: 0.025 mmol (13.4 mg, 2.5 mol%)

  • NaOtBu: 1.4 mmol (134.5 mg)

  • Anhydrous Toluene: 5.0 mL

Step-by-Step Procedure:

  • Catalyst Pre-activation: In an oven-dried Schlenk tube under Argon, combine Pd2(dba)3 and BrettPhos. Add 2.0 mL of degassed toluene. Stir at room temperature for 10 minutes. Validation Cue: The solution will transition from a dark burgundy to a clear golden-yellow, indicating the formation of the active Pd(0)-BrettPhos complex.

  • Substrate Addition: Add 5-Bromo-2-methoxy-4-methylaniline, 2-chloropyridine, and NaOtBu to the reaction vessel. Wash down the sides with the remaining 3.0 mL of toluene.

  • Reaction: Seal the tube and heat to 80°C in a pre-heated oil bath for 4–6 hours.

  • Monitoring (Self-Validation): Monitor via TLC (Hexanes/EtOAc 3:1). The highly fluorescent starting material spot (UV 254 nm) will disappear, replaced by a lower-Rf product spot.

  • Workup: Cool to room temperature, dilute with EtOAc (15 mL), and filter through a short pad of Celite to remove palladium black and inorganic salts. Concentrate under reduced pressure and purify via flash chromatography.

Protocol B: Selective C-Amination (Aryl Bromide Reactivity)

Objective: Couple the aryl bromide of 5-Bromo-2-methoxy-4-methylaniline with an external secondary amine, leaving the primary aniline intact.

Reagents:

  • 5-Bromo-2-methoxy-4-methylaniline: 1.0 mmol (216.1 mg)[2]

  • Morpholine (Nucleophile): 1.2 mmol (104.5 mg)

  • Pd2(dba)3: 0.01 mmol (9.2 mg, 1 mol% Pd)

  • RuPhos: 0.025 mmol (11.7 mg, 2.5 mol%)

  • NaOtBu: 1.4 mmol (134.5 mg)

  • Anhydrous THF or Dioxane: 5.0 mL

Step-by-Step Procedure:

  • Preparation: In an Argon-flushed vessel, combine Pd2(dba)3, RuPhos, and NaOtBu.

  • Reagent Addition: Add 5-Bromo-2-methoxy-4-methylaniline and morpholine, followed by 5.0 mL of degassed THF.

  • Reaction: Heat the mixture to 85°C for 8–12 hours. Expertise Insight: The steric hindrance of the ortho-methyl group requires a slightly longer reaction time compared to unhindered aryl bromides.

  • Monitoring (Self-Validation): TLC is often difficult due to the high polarity of the resulting diamine. Monitor via LC-MS. Look for the complete consumption of the starting material ([M+H]+ = 216/218 m/z) and the appearance of the morpholino-aniline product ([M+H]+ = 223 m/z).

  • Workup: Quench with water (5 mL), extract with EtOAc (3 x 10 mL), dry over anhydrous Na2SO4, and concentrate. Purify via reverse-phase chromatography or silica gel (DCM/MeOH gradient).

Quantitative Data & Reaction Metrics

The following table summarizes the expected quantitative outcomes and chemoselectivity ratios based on the applied protocols.

ProtocolLigandExternal ReagentRate-Limiting StepTarget Bond FormedExpected YieldChemoselectivity Ratio
A (N-Arylation) BrettPhos2-Chloropyridine (1° Amine Preference)Oxidative AdditionC(sp2) – N(1°)82 – 88%> 95:5 (N-Aryl : C-Amino)
B (C-Amination) RuPhosMorpholine (2° Amine Preference)Reductive EliminationC(sp2) – N(2°)75 – 80%> 90:10 (C-Amino : N-Aryl)

References

  • Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega (2020). 4

  • Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. Chemical Science, Massachusetts Institute of Technology (2011). 5

  • Benzenamine, 5-bromo-2-methoxy-4-methyl- (9CI) CAS#808133-98-4. ChemRadar Food Contact Materials Regulations Database. 1

  • 5-bromo-2-methoxy-4-methylaniline (EN300-137350). EnamineStore Building Blocks. 2

Sources

Method

Application Note: Preparation of Azo Dyes Utilizing 5-Bromo-2-methoxy-4-methylaniline Building Blocks

Scientific Rationale & Structural Significance The synthesis of custom azo dyes is a cornerstone of chemical biology, materials science, and drug discovery[1]. Utilizing 5-Bromo-2-methoxy-4-methylaniline as a primary bui...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Scientific Rationale & Structural Significance

The synthesis of custom azo dyes is a cornerstone of chemical biology, materials science, and drug discovery[1]. Utilizing 5-Bromo-2-methoxy-4-methylaniline as a primary building block offers distinct structural advantages for advanced applications[2].

The presence of the methoxy (-OCH₃) and methyl (-CH₃) substituents acts as electron-donating auxochromes. These groups not only induce a bathochromic shift in the final dye's absorption profile but also stabilize the highly reactive diazonium intermediate via resonance and hyperconjugation. Crucially, the bromo (-Br) substituent serves as a bio-orthogonal synthetic handle. Once the azo dye scaffold is constructed, this halogen allows for late-stage lead diversification via Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations), making it a highly versatile probe in drug development pipelines.

Mechanistic Causality & Reaction Design

The preparation of the azo dye occurs via a strictly controlled two-step sequence: Diazotization and Azo Coupling .

Diazotization Dynamics: The conversion of the primary amine to a diazonium salt relies on the in situ generation of the nitrosonium ion ( NO+ ) from sodium nitrite ( NaNO2​ ) and hydrochloric acid ( HCl )[3].

  • Causality of Acid Stoichiometry: A minimum of 2.5 to 3.0 molar equivalents of strong acid is mandatory. One equivalent protonates the amine to increase solubility, the second generates HNO2​ , and the excess maintains a highly acidic environment (pH < 2.0). This prevents the nucleophilic attack of unreacted amine onto the newly formed diazonium salt, which would otherwise yield an unwanted diazoamino byproduct[4].

  • Causality of Temperature Control: The reaction must be strictly maintained between 0–5 °C. Diazonium salts are thermodynamically unstable; elevated temperatures provide the activation energy required to expel nitrogen gas ( N2​ ), irreversibly degrading the intermediate into a phenol[3].

Azo Coupling Dynamics: We utilize 2-naphthol as the coupling partner. This reaction is an electrophilic aromatic substitution that is highly pH-dependent[5].

  • Causality of Alkaline pH: By dissolving 2-naphthol in sodium hydroxide ( NaOH ), we deprotonate the hydroxyl group to form a naphthoxide anion. This dramatically increases the electron density of the aromatic ring, transforming it into a powerful nucleophile that rapidly attacks the relatively weak diazonium electrophile at the sterically accessible 1-position[5].

Workflow Visualization

Workflow Amine 5-Bromo-2-methoxy-4-methylaniline (Primary Amine) DiazoReagents NaNO2, HCl (aq) Temperature: 0-5 °C Amine->DiazoReagents DiazoSalt Diazonium Salt Intermediate (Electrophile) DiazoReagents->DiazoSalt Diazotization (pH < 2) AzoDye Brominated Azo Dye (Target Scaffold) DiazoSalt->AzoDye Electrophilic Aromatic Substitution CouplingPartner 2-Naphthol in NaOH (aq) (Nucleophile) CouplingPartner->AzoDye Alkaline Coupling (pH 9-10) DrugDev Pd-Catalyzed Cross-Coupling (Lead Diversification) AzoDye->DrugDev Late-Stage Functionalization

Workflow for the synthesis and downstream application of brominated azo dye scaffolds.

Self-Validating Experimental Protocol

Caution: Aromatic amines and diazonium salts are toxic and potentially reactive. Perform all steps in a fume hood wearing appropriate PPE.

Part A: Diazotization of 5-Bromo-2-methoxy-4-methylaniline
  • Amine Solubilization: Suspend 2.16 g (10 mmol) of 5-Bromo-2-methoxy-4-methylaniline in 15 mL of distilled water in a 100 mL beaker[2]. Slowly add 2.5 mL of concentrated HCl (37%) while stirring to form the soluble amine hydrochloride salt.

  • Thermal Conditioning: Submerge the beaker in an ice-water bath and cool the solution to strictly 0–5 °C[3]. Self-Validation: If the temperature rises above 5 °C during the next step, bubbling will occur. This visually confirms thermal failure (nitrogen gas evolution).

  • Nitrosation: In a separate vial, dissolve 0.72 g (10.5 mmol) of NaNO2​ in 5 mL of cold distilled water. Add this solution dropwise to the acidic amine mixture over 10 minutes, monitoring the thermometer to ensure T < 5 °C[3].

  • Validation & Quenching: Stir for 20 minutes. Spot the reaction mixture onto starch-iodide paper. An immediate blue-black color validates the presence of excess nitrous acid, confirming complete amine consumption[6]. Add sulfamic acid in 0.1 g increments until a repeat starch-iodide test is negative. This validates the quenching of excess nitrite, which would otherwise cause oxidative side reactions during coupling[6]. Keep the diazonium solution on ice.

Part B: Preparation of the Coupling Partner
  • Nucleophile Generation: In a 250 mL beaker, dissolve 1.20 g (30 mmol) of NaOH in 30 mL of distilled water. Add 1.44 g (10 mmol) of 2-naphthol and stir until completely dissolved[5].

  • Thermal Conditioning: Cool this alkaline naphthoxide solution to 0–5 °C in an ice-water bath[5].

Part C: Azo Coupling Reaction
  • Electrophilic Attack: While vigorously stirring the cold alkaline 2-naphthol solution, slowly add the cold diazonium salt solution dropwise over 15 minutes[5].

  • Observation: A brightly colored azo dye precipitate will form immediately upon contact[5]. The excess NaOH neutralizes the incoming HCl , maintaining the optimal pH 9–10 required for the reaction.

  • Maturation: Stir the resulting suspension at 0–5 °C for an additional 30 minutes to ensure complete coupling.

Part D: Isolation and Purification
  • Filtration: Isolate the precipitated brominated azo dye via vacuum filtration using a Büchner funnel[4].

  • Washing: Wash the filter cake extensively with cold distilled water until the filtrate runs clear and pH neutral, ensuring the removal of inorganic salts[4].

  • Drying: Dry the purified product in a vacuum oven at 60 °C overnight to yield the final functionalized dye scaffold.

Quantitative Data & Stoichiometry Summary

ReagentMW ( g/mol )EquivalentsAmountFunction
5-Bromo-2-methoxy-4-methylaniline 216.081.02.16 g (10 mmol)Primary Amine / Starting Material
Hydrochloric Acid (37% w/w)36.463.02.50 mL (~30 mmol)Acidic Medium / Proton Source
Sodium Nitrite ( NaNO2​ )69.001.050.72 g (10.5 mmol)Nitrosating Agent
Sulfamic Acid 97.10As needed~0.10 gNitrite Quenching Agent
2-Naphthol 144.171.01.44 g (10 mmol)Coupling Partner / Nucleophile
Sodium Hydroxide ( NaOH )40.003.01.20 g (30 mmol)Base / Deprotonation Agent

References

  • [4] Title: Organic Syntheses Procedure: Preparation of a Salt-Free Azo Dye. Source: Organic Syntheses. URL:[Link]

  • [5] Title: Experiment 8 Synthesis of an Azo Dye - the Coupling Reaction of Benzenediazonium Ion with Naphthalen-2-ol. Source: The Chinese University of Hong Kong. URL: [Link]

  • [3] Title: US5874547A - Diazotization of amines. Source: Google Patents. URL:

  • [1] Title: Azo-colorants in Textile Dyeing and Printing. Source: Danish Environmental Protection Agency. URL: [Link]

Sources

Application

A Robust HPLC Method for the Analysis of 5-Bromo-2-methoxy-4-methylaniline: Development, Protocol, and Validation

Abstract This application note provides a comprehensive guide to developing a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 5-Bromo-2-methoxy-4-methy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a comprehensive guide to developing a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 5-Bromo-2-methoxy-4-methylaniline. This compound is a valuable intermediate in pharmaceutical and chemical synthesis, necessitating a precise and accurate analytical method for quality control and reaction monitoring. This guide details the logical, step-by-step process of method development, from initial analyte characterization to full method validation according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1] We explain the scientific rationale behind the selection of stationary phase, mobile phase composition, and detection parameters. The document includes detailed, actionable protocols for method execution and validation, supplemented by illustrative data and workflow diagrams to ensure clarity and reproducibility for researchers, scientists, and drug development professionals.

Analyte Characterization and Initial Chromatographic Strategy

A successful HPLC method begins with a thorough understanding of the analyte's physicochemical properties. These properties directly inform the initial choice of column, mobile phase, and detection settings.

Table 1: Physicochemical Properties of 5-Bromo-2-methoxy-4-methylaniline

PropertyValue / StructureSource
Chemical Structure -
IUPAC Name 5-bromo-2-methoxy-4-methylaniline[2]
CAS Number 808133-98-4[2]
Molecular Formula C₈H₁₀BrNO
Molecular Weight 216.08 g/mol [2]
Predicted logP 2.27[2]
Chemical Class Substituted Aromatic Amine-

Rationale for Chromatographic Approach:

  • Reversed-Phase Suitability: The predicted octanol-water partition coefficient (logP) of 2.27 indicates that the molecule is moderately non-polar.[2] This makes it an ideal candidate for reversed-phase (RP) chromatography, where the analyte will partition between a polar mobile phase and a non-polar stationary phase.[3]

  • Peak Tailing Risk: As a substituted aniline, the primary amine group (-NH₂) is basic. In RP-HPLC using silica-based columns, basic analytes can interact ionically with residual acidic silanol groups (Si-OH) on the stationary phase surface. This secondary interaction mechanism is a primary cause of significant peak tailing, which compromises resolution and quantification accuracy.[4]

  • pH Control is Critical: To mitigate peak tailing, the mobile phase pH must be controlled. By maintaining a low pH (typically between 2.5 and 3.5), the amine group is fully and consistently protonated to its cationic form (-NH₃⁺). This minimizes its interaction with the silanol groups, leading to symmetrical peak shapes.[4]

  • UV-Vis Detection: The aromatic ring structure of the analyte ensures strong ultraviolet (UV) absorbance, making a UV-Vis or Photodiode Array (PDA) detector a suitable choice for sensitive detection.

HPLC Method Development Strategy

The development process follows a logical progression from initial screening to fine-tuning, aiming for a method that is specific, robust, and efficient. The overall workflow is depicted below.

MethodDevelopmentWorkflow cluster_0 Phase 1: Foundation cluster_1 Phase 2: Optimization cluster_2 Phase 3: Finalization Analyte Analyte Characterization (logP, pKa estimate, UV spectra) Initial_Conditions Select Initial Conditions Column: C18 Mobile Phase: ACN/H₂O Gradient Detector: PDA (200-400 nm) Analyte->Initial_Conditions Guides Selection Optimize_pH Optimize Mobile Phase pH (Target: 2.5-3.5 for peak shape) Initial_Conditions->Optimize_pH Begin Optimization Optimize_Gradient Optimize Gradient Profile (Adjust slope for resolution & runtime) Optimize_pH->Optimize_Gradient Fine_Tune Fine-Tune Parameters (Flow rate, Temperature) Optimize_Gradient->Fine_Tune Final_Method Optimized Method Defined Fine_Tune->Final_Method Lock Parameters SST Define System Suitability Test (SST) (Tailing, Plates, %RSD) Final_Method->SST Ensures Daily Performance

Caption: A systematic workflow for HPLC method development.

Column Selection

The choice of column is paramount for achieving the desired separation.

  • Primary Choice (C18): A C18 (octadecylsilane) column is the most widely used and versatile reversed-phase column and serves as the ideal starting point. A standard dimension like 150 mm x 4.6 mm with 5 µm particles provides a good balance of efficiency and backpressure.[3]

  • Alternative Selectivity (Phenyl): If selectivity issues arise with co-eluting impurities, a Phenyl-Hexyl column can be an excellent alternative. The phenyl stationary phase can provide unique π-π interactions with the analyte's aromatic ring, offering a different retention mechanism compared to the hydrophobic interactions of a C18 phase.[5][6]

Mobile Phase Optimization

The mobile phase composition dictates analyte retention time, resolution, and peak shape.[7]

  • Organic Modifier: Acetonitrile (ACN) is generally preferred over methanol for aromatic compounds as it often yields sharper peaks and operates at a lower backpressure.

  • Aqueous Phase and pH Adjustment: As established, low pH is crucial. An aqueous mobile phase containing 0.1% formic acid or 0.1% phosphoric acid is effective for adjusting the pH to the desired range of 2.5-3.5.[4][8]

  • Gradient Elution: A gradient elution, starting from a lower percentage of organic modifier and increasing to a higher percentage, is recommended for initial runs. This approach helps to determine the approximate organic concentration needed to elute the compound and effectively cleans the column of any strongly retained impurities after each injection.

Detection Wavelength (λmax)

A Photodiode Array (PDA) detector is used to scan a standard solution of 5-Bromo-2-methoxy-4-methylaniline across a range of wavelengths (e.g., 200-400 nm). The wavelength of maximum absorbance (λmax) should be selected for quantification to ensure the highest sensitivity. For many aromatic amines, this is typically in the 240-280 nm range.[9]

Detailed Experimental Protocols

Protocol 3.1: Reagents and Materials
  • Chemicals: 5-Bromo-2-methoxy-4-methylaniline reference standard (>97% purity), Acetonitrile (HPLC grade), Water (HPLC or Milli-Q grade), Formic acid (88% or higher).

  • HPLC System: An HPLC system with a binary or quaternary pump, degasser, autosampler, thermostatted column compartment, and a PDA or UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

Protocol 3.2: Standard and Sample Preparation
  • Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the 5-Bromo-2-methoxy-4-methylaniline reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with acetonitrile. This is the stock solution.

  • Working Standard (100 µg/mL): Pipette 2.5 mL of the stock solution into a 25 mL volumetric flask and dilute to volume with the mobile phase starting composition (e.g., 50:50 Acetonitrile:Water with 0.1% Formic Acid).

  • Sample Preparation: Dissolve the sample to be analyzed (e.g., from a reaction mixture or formulation) in a suitable solvent, and dilute with the mobile phase to bring the expected concentration of the analyte into the validated range of the method. Filter the final solution through a 0.45 µm syringe filter before injection.

Protocol 3.3: Optimized HPLC Method Parameters

The following table presents a robust set of starting conditions that can be further optimized.

Table 2: Optimized Chromatographic Conditions

ParameterRecommended SettingRationale
Column C18, 150 mm x 4.6 mm, 5 µmGood starting point for moderately polar analytes.
Mobile Phase A Water with 0.1% Formic AcidProvides low pH (~2.7) to ensure analyte protonation.
Mobile Phase B Acetonitrile with 0.1% Formic AcidOrganic modifier for elution.
Gradient Program 0-2 min: 40% B2-12 min: 40% to 90% B12-14 min: 90% B14-14.1 min: 90% to 40% B14.1-18 min: 40% BEnsures elution of the analyte and column wash.
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column.
Column Temperature 30 °CProvides stable retention times.
Injection Volume 10 µLStandard volume; can be adjusted based on sensitivity needs.
Detection UV at λmax (e.g., 254 nm)Determined from PDA scan for optimal sensitivity.
Protocol 3.4: System Suitability Test (SST)

Before any sample analysis, the system's performance must be verified.

  • Inject a working standard solution (e.g., 100 µg/mL) five or six consecutive times.

  • Calculate the parameters listed in Table 3. The system is deemed ready for analysis only if all criteria are met.

Table 3: System Suitability Acceptance Criteria

ParameterAcceptance CriteriaPurpose
Tailing Factor (Tf) ≤ 1.5Ensures peak symmetry.
Theoretical Plates (N) > 2000Measures column efficiency.
% RSD of Peak Area ≤ 2.0%Demonstrates injection precision.
% RSD of Retention Time ≤ 1.0%Confirms pump performance and stability.

Method Validation Protocol (as per ICH Q2(R1))

Validation demonstrates that the analytical procedure is suitable for its intended purpose.[1][10][11] The following protocols outline the key experiments.

ValidationParameters Method Validated Method Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision LOQ LOQ Method->LOQ Robustness Robustness Method->Robustness Range Range Linearity->Range Accuracy->Range Precision->Range

Caption: Interrelationship of key analytical method validation parameters.

  • Specificity: Analyze a blank (mobile phase) and a placebo (if applicable) to ensure no interfering peaks at the retention time of the analyte. Use a PDA detector to assess peak purity.

  • Linearity: Prepare a series of at least five standard solutions across a concentration range (e.g., 10-150 µg/mL). Plot the peak area against concentration and perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.

  • Range: The range is established by confirming that the method provides acceptable linearity, accuracy, and precision at the lower and upper concentrations of the linearity study.

  • Accuracy: Perform recovery studies by spiking a blank matrix with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze in triplicate at each level. The mean recovery should be within 98.0-102.0%.

  • Precision:

    • Repeatability (Intra-assay): Analyze six replicate preparations of a standard solution at 100% of the target concentration. The %RSD of the peak areas should be ≤ 2.0%.

    • Intermediate Precision: Repeat the repeatability study on a different day with a different analyst or on a different instrument. The %RSD over both sets of data should meet the predefined criteria.

  • Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy. This can be estimated based on a signal-to-noise ratio of 10:1.

  • Robustness: Introduce small, deliberate variations to the method parameters (e.g., mobile phase pH ±0.2, column temperature ±5 °C, flow rate ±0.1 mL/min) and assess the impact on the results. The system suitability criteria should still be met.

Illustrative Results

The following table summarizes typical data that would be expected from a successful validation of this method.

Table 4: Summary of Illustrative Method Validation Data

Validation ParameterResultAcceptance Criteria
Specificity No interference at analyte RT. Peak purity > 99.5%.No interference.
Linearity (10-150 µg/mL) Correlation Coefficient (r²) = 0.9995r² ≥ 0.999
Accuracy (Recovery) 99.2% - 101.5%98.0% - 102.0%
Precision (Repeatability) %RSD = 0.8%%RSD ≤ 2.0%
Precision (Intermediate) %RSD = 1.3%%RSD ≤ 2.0%
LOQ 2.0 µg/mLS/N ≥ 10
Robustness SST criteria met under all varied conditions.SST criteria must be met.

Conclusion

This application note presents a systematic and scientifically grounded approach for developing and validating an RP-HPLC method for the analysis of 5-Bromo-2-methoxy-4-methylaniline. By carefully considering the analyte's properties and implementing rigorous optimization and validation protocols based on ICH guidelines, a reliable, robust, and accurate method can be established. The detailed protocols and illustrative data provided herein serve as a practical guide for scientists in research and quality control environments, enabling them to implement this method with confidence.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005).
  • 5-Bromo-2-methoxy-4-methylaniline Chemical Properties. (n.d.). Fluorochem.
  • Waters Column Selection Guide for Polar Compounds. (n.d.).
  • Determination of four aromatic amines in water samples using dispersive liquid-liquid microextraction combined with HPLC. (2008). PubMed.
  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (2005). ICH.
  • Technical Support Center: Resolving Peak Tailing in HPLC of Aniline Compounds. (n.d.). Benchchem.
  • A Global Approach to HPLC Column Selection Using Reversed Phase and HILIC Modes. (2026).
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). FDA.
  • ICH Q2 Analytical Method Valid
  • 5-bromo-2-methoxy-4-methylaniline (C8H10BrNO). (n.d.). PubChemLite.
  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (1995). European Medicines Agency.
  • Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. (2026).
  • How to choose reversed-phase HPLC column C18, C8, C4. (n.d.).
  • Designing a Reversed-Phase Column for Polar Compound Retention. (n.d.).
  • GUIDEBOOK ON REVERSED PHASE CHEMISTRIES & UTILIZING SELECTIVITY FOR HPLC SEPAR
  • Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. (n.d.).
  • High-Performance Liquid Chromatography (HPLC) Analysis of Substituted Aniline Compounds. (n.d.). Benchchem.
  • Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater. (n.d.). Royal Society of Chemistry.
  • Separation of Aromatic Amines by High-Performance Liquid Chrom
  • Simultaneous Determination of Aromatic Amines and Pyridines in Soil. (n.d.). Thermo Fisher Scientific.
  • Separation of Aniline on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
  • Mobile Phase Optimization: A Critical Factor in HPLC. (2025). Phenomenex.

Sources

Method

The Strategic Utility of 5-Bromo-2-methoxy-4-methylaniline in the Synthesis of Novel Anilide Fungicides

Introduction: The Role of Anilide Scaffolds in Modern Agrochemicals In the continuous effort to safeguard global crop yields, the development of novel fungicides with unique modes of action is paramount to overcoming res...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Role of Anilide Scaffolds in Modern Agrochemicals

In the continuous effort to safeguard global crop yields, the development of novel fungicides with unique modes of action is paramount to overcoming resistance in pathogenic fungi. Among the most successful classes of modern fungicides are the anilides, also known as carboxamides. These compounds famously target the succinate dehydrogenase (SDH) enzyme in the mitochondrial respiratory chain, a mode of action that has proven highly effective against a broad spectrum of fungal diseases.[1][2] The commercial success of fungicides like Boscalid has cemented the importance of the anilide scaffold in agrochemical research and development.[3]

The versatility of the anilide structure lies in its amenability to synthetic modification. The core of these fungicides typically consists of an aniline ring coupled with a carboxylic acid moiety. By strategically substituting the aniline ring, researchers can fine-tune the compound's biological activity, spectrum, and plant compatibility. This is where versatile building blocks like 5-Bromo-2-methoxy-4-methylaniline come into play. Its unique substitution pattern—a bromine atom for cross-coupling reactions, a methoxy group influencing electronic properties, and a methyl group providing steric bulk—makes it an ideal starting material for generating diverse libraries of novel anilide fungicide candidates.

This guide provides a comprehensive overview of the application of 5-Bromo-2-methoxy-4-methylaniline in the synthesis of a novel anilide fungicide, using a hypothetical analogue of Boscalid as a representative example. We will delve into the synthetic strategy, the mechanism of action, and provide detailed protocols for its synthesis and biological evaluation.

Synthetic Strategy: From Bromoaniline to a Boscalid Analogue

The primary synthetic challenge in creating anilide fungicides is the formation of the crucial amide bond between a substituted aniline and a suitable carboxylic acid. In the case of Boscalid, this involves the coupling of a 2-aminobiphenyl derivative with 2-chloronicotinoyl chloride.[3] Our strategy will adapt this approach, utilizing 5-Bromo-2-methoxy-4-methylaniline as a key intermediate. The bromine atom on our starting material provides a reactive handle for a Suzuki-Miyaura cross-coupling reaction to introduce a second phenyl ring, a common structural feature in many SDHI fungicides.

The proposed synthetic workflow is a two-step process:

  • Suzuki-Miyaura Cross-Coupling: To create the biphenyl backbone.

  • Amidation: To form the final anilide fungicide.

G A 5-Bromo-2-methoxy-4-methylaniline C Suzuki-Miyaura Coupling (Pd Catalyst, Base) A->C B Phenylboronic Acid B->C D 2-Amino-4'-methoxy-6'-methyl-[1,1'-biphenyl] (Hypothetical Intermediate) C->D F Amidation (Base) D->F E 2-Chloronicotinoyl chloride E->F G Boscalid Analogue (Final Product) F->G

Caption: Proposed synthetic workflow for a Boscalid analogue.

Application Protocol 1: Synthesis of a Novel Boscalid Analogue

This protocol details the synthesis of a hypothetical Boscalid analogue, 2-chloro-N-(2'-methoxy-4'-methyl-5-phenyl-[1,1'-biphenyl]-2-yl)nicotinamide , starting from 5-Bromo-2-methoxy-4-methylaniline.

Step 1: Suzuki-Miyaura Cross-Coupling to form the Biphenyl Intermediate

Objective: To synthesize the key intermediate, 2-amino-2'-methoxy-4'-methylbiphenyl, via a palladium-catalyzed cross-coupling reaction.

Materials:

ReagentMolecular WeightAmount (mmol)Mass/Volume
5-Bromo-2-methoxy-4-methylaniline216.08102.16 g
Phenylboronic acid121.93121.46 g
Tetrakis(triphenylphosphine)palladium(0)1155.560.3347 mg
Sodium Carbonate (Na₂CO₃)105.99252.65 g
Toluene--50 mL
Water--25 mL
Ethyl Acetate--For extraction
Brine--For washing
Anhydrous Magnesium Sulfate (MgSO₄)--For drying

Procedure:

  • To a 250 mL round-bottom flask, add 5-Bromo-2-methoxy-4-methylaniline (2.16 g, 10 mmol), phenylboronic acid (1.46 g, 12 mmol), and sodium carbonate (2.65 g, 25 mmol).

  • Add toluene (50 mL) and water (25 mL) to the flask.

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Add the tetrakis(triphenylphosphine)palladium(0) catalyst (347 mg, 0.3 mmol) to the reaction mixture.

  • Heat the reaction mixture to reflux (approximately 85-90 °C) and stir vigorously for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and transfer it to a separatory funnel.

  • Separate the organic layer. Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure 2-amino-2'-methoxy-4'-methylbiphenyl intermediate.

Step 2: Amidation to form the Final Anilide Fungicide

Objective: To couple the biphenyl intermediate with 2-chloronicotinoyl chloride to form the final Boscalid analogue.

Materials:

ReagentMolecular WeightAmount (mmol)Mass/Volume
2-Amino-2'-methoxy-4'-methylbiphenyl(Calculated)8(Calculated)
2-Chloronicotinoyl chloride176.008.81.55 g
Triethylamine (TEA)101.19121.67 mL
Dichloromethane (DCM)--50 mL
1M Hydrochloric Acid (HCl)--For washing
Saturated Sodium Bicarbonate (NaHCO₃)--For washing
Brine--For washing
Anhydrous Magnesium Sulfate (MgSO₄)--For drying

Procedure:

  • Dissolve the purified 2-amino-2'-methoxy-4'-methylbiphenyl (8 mmol) in dry dichloromethane (50 mL) in a 250 mL round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.67 mL, 12 mmol) to the solution and stir for 10 minutes.

  • In a separate flask, dissolve 2-chloronicotinoyl chloride (1.55 g, 8.8 mmol) in dry dichloromethane (20 mL).

  • Add the 2-chloronicotinoyl chloride solution dropwise to the aniline solution at 0 °C over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, wash the mixture sequentially with 1M HCl (2 x 30 mL), saturated NaHCO₃ solution (2 x 30 mL), and brine (30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to obtain the pure Boscalid analogue.

Mechanism of Action: Inhibition of Succinate Dehydrogenase

The synthesized Boscalid analogue is designed to function as a Succinate Dehydrogenase Inhibitor (SDHI).[1] SDH, also known as Complex II, is a crucial enzyme complex in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle.[1][2]

The process of inhibition can be broken down as follows:

  • Binding to the Ubiquinone-Binding Site: The anilide fungicide binds to the quinone reduction site (Q-site) of the SDH enzyme complex.[1]

  • Blocking Electron Transport: This binding prevents the natural substrate, ubiquinone, from docking at the active site. Consequently, the transfer of electrons from succinate to ubiquinone is blocked.

  • Disruption of ATP Synthesis: The inhibition of the electron transport chain halts the production of ATP, the primary energy currency of the cell.

  • Cellular Energy Depletion and Fungal Death: Deprived of energy, the fungal cells cannot carry out essential metabolic processes, leading to growth inhibition and eventual cell death.[4]

G cluster_0 Mitochondrial Inner Membrane SDH Succinate Dehydrogenase (Complex II) UQ Ubiquinone Pool SDH->UQ e- Fumarate Fumarate SDH->Fumarate C3 Complex III UQ->C3 e- ATP ATP Synthesis C3->ATP Fungicide Boscalid Analogue (SDHI) Fungicide->SDH Inhibits Succinate Succinate Succinate->SDH

Caption: Mechanism of action of the Boscalid analogue as an SDHI fungicide.

Application Protocol 2: In-Vitro Antifungal Bioassay

This protocol describes a standard method for evaluating the efficacy of the newly synthesized Boscalid analogue against a common plant pathogenic fungus, such as Botrytis cinerea or Sclerotinia sclerotiorum, using a mycelial growth inhibition assay.[5]

Objective: To determine the Effective Concentration 50 (EC₅₀) value of the synthesized compound.

Materials:

ItemDescription
Synthesized Boscalid Analogue-
Commercial Fungicide (e.g., Boscalid)Positive control
Potato Dextrose Agar (PDA)Fungal growth medium
Dimethyl Sulfoxide (DMSO)Solvent for stock solutions
Target Fungal Culturee.g., Botrytis cinerea, actively growing on PDA
Sterile Petri Dishes (90 mm)-
Sterile Cork Borer (5 mm)For creating mycelial plugs
Micropipettes and Sterile Tips-
IncubatorSet to 20-25°C

Procedure:

  • Preparation of Stock Solutions: Prepare a 10,000 µg/mL stock solution of the synthesized compound and the positive control (Boscalid) in DMSO.

  • Preparation of Fungicide-Amended Media:

    • Autoclave the PDA medium and allow it to cool to approximately 45-50°C.

    • Create a series of dilutions from the stock solution to be added to the molten PDA to achieve final concentrations of, for example, 0.01, 0.1, 1, 10, and 100 µg/mL.

    • A control plate should be prepared with an equivalent amount of DMSO without any fungicide.

    • Pour the amended and control PDA into sterile petri dishes and allow them to solidify.

  • Inoculation:

    • Using a sterile 5 mm cork borer, take mycelial plugs from the edge of an actively growing culture of the target fungus.

    • Place one mycelial plug, mycelium-side down, in the center of each petri dish.

  • Incubation:

    • Seal the petri dishes with parafilm and incubate them in the dark at 20-25°C.

  • Data Collection:

    • Measure the diameter of the fungal colony in two perpendicular directions daily until the colony in the control plates nearly reaches the edge of the dish.

  • Data Analysis:

    • Calculate the percentage of mycelial growth inhibition for each concentration using the formula:

      • Inhibition (%) = [(dc - dt) / dc] * 100

      • Where dc is the average diameter of the colony in the control plates and dt is the average diameter of the colony in the treated plates.

    • Determine the EC₅₀ value by performing a probit analysis of the inhibition percentages against the logarithm of the fungicide concentrations.

Expected Results:

The synthesized Boscalid analogue is expected to show significant inhibition of fungal growth. The EC₅₀ value will provide a quantitative measure of its potency, which can be compared to the positive control (Boscalid) to assess its relative efficacy.

Conclusion and Future Directions

5-Bromo-2-methoxy-4-methylaniline serves as a highly valuable and versatile building block in the exploratory synthesis of novel agrochemicals. Its specific substitution pattern allows for the strategic construction of complex molecules, such as the anilide fungicide demonstrated in this guide. The protocols provided offer a clear framework for the synthesis and evaluation of new potential crop protection agents. Further research could involve modifying the phenyl ring introduced via the Suzuki coupling or exploring other coupling reactions at the bromine position to further investigate structure-activity relationships and develop next-generation fungicides.

References

  • Cultivar Magazine. (2025, June 30). Boscalida (Boscalid). Retrieved from [Link][1]

  • Wikipedia. (n.d.). Boscalid. Retrieved from [Link][3]

  • Ningbo Inno Pharmchem Co., Ltd. (2024, November 22). Understanding the Uses of Boscalid Fungicide in Agriculture. Retrieved from [Link][2]

  • Jebagro GmbH. (n.d.). Boscalid. Retrieved from [Link][4]

  • Inxight Drugs. (n.d.). BOSCALID. Retrieved from [Link][6]

Sources

Application

Application Notes and Protocols for the Catalytic Bromination of 2-methoxy-4-methylaniline to Synthesize 5-Bromo-2-methoxy-4-methylaniline

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of 5-Bromo-2-methoxy-4-methylaniline in Medicinal Chemistry and Organic Synthesis 5-Bromo-2-methoxy-4-methylaniline is a key...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 5-Bromo-2-methoxy-4-methylaniline in Medicinal Chemistry and Organic Synthesis

5-Bromo-2-methoxy-4-methylaniline is a key substituted aniline intermediate in the synthesis of a variety of complex organic molecules, particularly in the realm of drug discovery and development. The strategic placement of the bromo, methoxy, and methyl groups on the aniline scaffold provides a versatile platform for further functionalization through cross-coupling reactions, nucleophilic substitutions, and other transformations. This makes it a valuable building block for the synthesis of biologically active compounds, including kinase inhibitors, receptor modulators, and other therapeutic agents. The precise and efficient synthesis of this intermediate is therefore of paramount importance.

This guide provides a comprehensive overview of catalytic bromination techniques for the regioselective synthesis of 5-Bromo-2-methoxy-4-methylaniline from 2-methoxy-4-methylaniline. We will delve into various methodologies, from traditional approaches to modern "green" alternatives, offering detailed protocols, mechanistic insights, and a comparative analysis to aid researchers in selecting the optimal strategy for their specific needs.

Understanding the Regioselectivity of Bromination in 2-methoxy-4-methylaniline

The successful synthesis of 5-Bromo-2-methoxy-4-methylaniline hinges on controlling the regioselectivity of the electrophilic aromatic substitution (EAS) reaction. The starting material, 2-methoxy-4-methylaniline, possesses three activating groups on the benzene ring: an amino (-NH2), a methoxy (-OCH3), and a methyl (-CH3) group. All three are ortho, para-directing.

The amino group is the most powerful activating group, followed by the methoxy group, and then the methyl group. The directing effects of these groups are additive. The position of bromination will be determined by a combination of these electronic effects and steric hindrance.

  • Amino group (-NH2) at C1: Strongly activating and ortho, para-directing.

  • Methoxy group (-OCH3) at C2: Strongly activating and ortho, para-directing.

  • Methyl group (-CH3) at C4: Weakly activating and ortho, para-directing.

Considering the positions ortho and para to the powerful amino group, the C2 and C6 positions are ortho, and the C4 position is para. The C4 position is already occupied by the methyl group. The C2 position is occupied by the methoxy group. This leaves the C6 position as a potential site for bromination.

Now, considering the directing effect of the methoxy group at C2, the C1 and C3 positions are ortho, and the C5 position is para. The C1 position is occupied by the amino group. This leaves the C3 and C5 positions as potential sites.

Finally, the methyl group at C4 directs to the C3 and C5 positions (ortho).

The cumulative effect of these directing groups strongly favors electrophilic attack at the C5 position , which is para to the methoxy group and ortho to the methyl group, and importantly, is not sterically hindered. The C3 position is sterically hindered by the adjacent methoxy and methyl groups. Therefore, the desired 5-bromo isomer is the electronically and sterically favored product.

Catalytic Bromination Strategies

Several catalytic approaches can be employed for the selective bromination of 2-methoxy-4-methylaniline. The choice of method often depends on factors such as desired yield, scalability, cost, and environmental considerations.

N-Bromosuccinimide (NBS) with Acid Catalysis

N-Bromosuccinimide (NBS) is a widely used and safer alternative to handling hazardous liquid bromine.[1] In the presence of a catalytic amount of a Brønsted or Lewis acid, NBS becomes a more potent electrophilic brominating agent.

Mechanism of NBS Bromination with Acid Catalysis

The acid catalyst protonates the carbonyl oxygen of NBS, increasing the electrophilicity of the bromine atom. The electron-rich aniline derivative then attacks the electrophilic bromine, proceeding through a standard electrophilic aromatic substitution mechanism.

cluster_activation Catalyst Activation of NBS cluster_substitution Electrophilic Aromatic Substitution NBS N-Bromosuccinimide (NBS) Activated_NBS Activated NBS (Protonated) NBS->Activated_NBS H_plus H⁺ (Acid Catalyst) H_plus->NBS Protonation Sigma_Complex Sigma Complex (Carbocation Intermediate) Activated_NBS->Sigma_Complex Aniline 2-methoxy-4-methylaniline Aniline->Sigma_Complex Nucleophilic Attack Product 5-Bromo-2-methoxy-4-methylaniline Sigma_Complex->Product Deprotonation HBr HBr (byproduct)

Catalytic Bromination Workflow

"Green" Catalytic Bromination with H₂O₂/HBr

In line with the principles of green chemistry, an in situ generation of bromine from a bromide source and an oxidant offers a more environmentally benign approach.[2] The use of hydrogen peroxide (H₂O₂) as the oxidant and hydrobromic acid (HBr) as the bromide source is an attractive option, with water being the only byproduct.[3][4]

Mechanism of H₂O₂/HBr Bromination

Hydrogen peroxide oxidizes the bromide ions from HBr to molecular bromine (Br₂), which then acts as the electrophile in the aromatic substitution reaction.

cluster_generation In Situ Bromine Generation cluster_substitution Electrophilic Aromatic Substitution H2O2 H₂O₂ Br2 Br₂ (Electrophile) H2O2->Br2 HBr_source HBr HBr_source->Br2 Oxidation H2O H₂O (Byproduct) Sigma_Complex Sigma Complex Br2->Sigma_Complex Aniline 2-methoxy-4-methylaniline Aniline->Sigma_Complex Nucleophilic Attack Product 5-Bromo-2-methoxy-4-methylaniline Sigma_Complex->Product Deprotonation

Green Bromination Workflow

Experimental Protocols

Protocol 1: Synthesis of 2-methoxy-4-methylaniline (Starting Material)

The starting material, 2-methoxy-4-methylaniline, can be synthesized from the commercially available 2-methyl-4-nitroanisole via reduction of the nitro group.

Materials:

  • 2-Methyl-4-nitroanisole

  • Iron powder (Fe)

  • Ammonium chloride (NH₄Cl)

  • Ethanol

  • Water

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-methyl-4-nitroanisole (1 equivalent), ethanol, and water.

  • Heat the mixture to reflux.

  • In a separate beaker, prepare a solution of ammonium chloride in water.

  • To the refluxing solution, add iron powder in portions, followed by the dropwise addition of the ammonium chloride solution.

  • Continue refluxing for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite to remove the iron salts. Wash the filter cake with ethanol.

  • Combine the filtrate and washings and remove the ethanol under reduced pressure.

  • To the aqueous residue, add ethyl acetate and a saturated solution of sodium bicarbonate to neutralize any remaining acid.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude 2-methoxy-4-methylaniline.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Protocol 2: Catalytic Bromination using N-Bromosuccinimide (NBS) and Sulfuric Acid

This protocol is adapted from general procedures for the bromination of activated aromatic compounds.[1][5]

Materials:

  • 2-methoxy-4-methylaniline

  • N-Bromosuccinimide (NBS)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Acetonitrile

  • Saturated sodium thiosulfate solution

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve 2-methoxy-4-methylaniline (1 equivalent) in acetonitrile.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) with stirring.

  • In a separate flask, dissolve N-bromosuccinimide (1.05 equivalents) in acetonitrile.

  • Add the NBS solution dropwise to the aniline solution at 0 °C over 30 minutes.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature. Monitor the reaction by TLC.

  • Once the starting material is consumed, quench the reaction by adding a saturated solution of sodium thiosulfate to destroy any excess NBS.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 5-Bromo-2-methoxy-4-methylaniline.

Protocol 3: Green Catalytic Bromination using H₂O₂/HBr

This protocol is based on environmentally friendly bromination methods.[2][3]

Materials:

  • 2-methoxy-4-methylaniline

  • 30% Hydrogen peroxide (H₂O₂)

  • 48% Hydrobromic acid (HBr)

  • Water

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve 2-methoxy-4-methylaniline (1 equivalent) in a mixture of water and ethyl acetate.

  • To this biphasic mixture, add 48% hydrobromic acid (1.1 equivalents) with vigorous stirring.

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add 30% hydrogen peroxide (1.2 equivalents) dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, continue stirring at room temperature for 1-2 hours, monitoring the reaction by TLC.

  • Once the reaction is complete, separate the organic layer.

  • Wash the organic layer with a saturated solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 5-Bromo-2-methoxy-4-methylaniline.

Comparative Data of Bromination Techniques

FeatureNBS with Acid CatalysisH₂O₂/HBr System
Brominating Agent N-Bromosuccinimide (NBS)In situ generated Br₂
Catalyst Brønsted or Lewis Acid (e.g., H₂SO₄)None required
Oxidant -Hydrogen Peroxide (H₂O₂)
Solvent Acetonitrile, DichloromethaneWater, Biphasic systems
Temperature 0 °C to room temperature0 °C to room temperature
Reaction Time 1-3 hours1-2 hours
Yield Good to excellentGood to excellent
Byproducts Succinimide, Acidic wasteWater
Safety NBS is a safer alternative to Br₂Avoids handling of pure Br₂
"Green" Aspect ModerateHigh

Note: The yields and reaction times are indicative and may vary depending on the specific reaction conditions and scale.

Safety Precautions

  • General: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.

  • N-Bromosuccinimide (NBS): NBS is an irritant and should be handled with care. Avoid inhalation of dust and contact with skin and eyes.

  • Concentrated Acids (H₂SO₄, HBr): These are highly corrosive. Handle with extreme caution and always add acid to water, never the other way around.

  • Hydrogen Peroxide (30%): This is a strong oxidizing agent and can cause burns. Avoid contact with skin and eyes.

  • Bromine (in situ): Although not handled directly in the greener protocol, bromine is generated in the reaction mixture. Bromine is toxic and corrosive.

Conclusion

The catalytic bromination of 2-methoxy-4-methylaniline to produce 5-Bromo-2-methoxy-4-methylaniline can be achieved efficiently and with high regioselectivity using various methods. The choice between a traditional approach, such as NBS with acid catalysis, and a greener alternative, like the H₂O₂/HBr system, will depend on the specific requirements of the researcher, including scale, cost, and environmental considerations. The protocols and insights provided in this guide are intended to empower researchers to make informed decisions and successfully synthesize this valuable chemical intermediate for their research and development endeavors.

References

  • Preparation method of 2-methoxy-4-nitroaniline - Eureka | Patsnap. (2019, May 21).
  • Electrophilic Bromination of meta-Substituted Anilines with N-Bromosuccinimide: Regioselectivity and Solvent Effect - Lookchem. (2022, August 11). Retrieved from [Link]

  • Mild and regioselective oxidative bromination of anilines using potassium bromide and sodium perborate - SciSpace. Retrieved from [Link]

  • Bromination of para-substituted anilines using H 2 O 2 -HBr system or NBS in water as a reaction medium … - ResearchGate. Retrieved from [Link]

  • Regioselective one-pot bromination of aromatic amines - PubMed. (2002, July 11). Retrieved from [Link]

  • Reactions of Aniline - Chemistry Steps. (2024, January 12). Retrieved from [Link]

  • Bromination of Aniline (video) - Khan Academy. Retrieved from [Link]

  • Pd(ii)-catalyzed meta-C–H bromination and chlorination of aniline and benzoic acid derivatives - PMC. Retrieved from [Link]

  • A facile nuclear bromination of phenols and anilines using NBS in the presence of ammonium acetate as a catalyst | Request PDF - ResearchGate. Retrieved from [Link]

  • Basic 1H- and 13C-NMR Spectroscopy. Retrieved from [Link]

  • 13C NMR Spectrum (1D, 176 MHz, H2O, predicted) (NP0256134) - NP-MRD. Retrieved from [Link]

  • N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes - Supporting Information. Retrieved from [Link]

  • N-Bromosuccinimide. (2019, July 6). Retrieved from [Link]

  • A H2O2/HBr system – several directions but one choice: oxidation–bromination of secondary alcohols into mono- or dibromo ketones - PMC. Retrieved from [Link]

  • Free radical bromination by the H2O2–HBr system on water - Sciencemadness. Retrieved from [Link]

  • Modern Approaches to Green Bromination for a Sustainable Future - Engineered Science Publisher. (2025, September 18). Retrieved from [Link]

  • Synthesis of 2-Bromo-4-Methyl-aniline from 4-Methylaniline: A Comprehensive Study. (2024, February 5). Retrieved from [Link]

  • Bromination - Common Conditions - Common Organic Chemistry. Retrieved from [Link]

  • N-Bromosuccinimide (NBS) - Organic Chemistry Portal. Retrieved from [Link]

  • 5-bromo-2-methoxy-4-methylaniline (C8H10BrNO) - PubChemLite. Retrieved from [Link]

  • Synthesis of 2-amino-4-methoxy-N-methylaniline - PrepChem.com. Retrieved from [Link]

  • Benzenamine, 2-fluoro-4-methoxy - Organic Syntheses Procedure. Retrieved from [Link]

Sources

Method

Purification and recrystallization methods for crude 5-Bromo-2-methoxy-4-methylaniline

An Application Guide: High-Purity Recovery of 5-Bromo-2-methoxy-4-methylaniline from Crude Synthetic Batches Authored by: Senior Application Scientist, Chemical Process Development Abstract This technical guide provides...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide: High-Purity Recovery of 5-Bromo-2-methoxy-4-methylaniline from Crude Synthetic Batches

Authored by: Senior Application Scientist, Chemical Process Development

Abstract

This technical guide provides a comprehensive, field-proven methodology for the purification of crude 5-Bromo-2-methoxy-4-methylaniline (CAS 808133-98-4). The protocols detailed herein are designed for researchers, process chemists, and drug development professionals requiring high-purity material for downstream applications. This document moves beyond a simple recitation of steps, delving into the causal reasoning behind procedural choices, from initial impurity profiling to final analytical verification. We present a multi-stage strategy involving an initial extractive workup to remove polar and colored impurities, followed by a systematic approach to solvent selection for optimal recrystallization. The protocols are designed to be self-validating, incorporating in-process checks and a final purity assessment workflow.

Introduction and Scientific Context

5-Bromo-2-methoxy-4-methylaniline is a substituted aniline derivative that serves as a key building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical sectors. The precise arrangement of its functional groups—a bromine atom, a methoxy group, and an amine on a toluene backbone—makes it a versatile intermediate for creating compounds with specific biological activities.

However, like many aniline derivatives, its synthesis and storage present challenges. Crude reaction mixtures often contain a host of impurities, including unreacted starting materials, regioisomers, over-brominated byproducts, and products of oxidative degradation.[1][2] Anilines, as a class, are notoriously susceptible to air oxidation, which leads to the formation of highly colored, polymeric impurities that can be difficult to remove and may interfere with subsequent reactions.[3][4][5] Therefore, a robust and reproducible purification strategy is not merely beneficial but essential for ensuring the integrity of downstream processes and the quality of the final product.

This guide establishes a logical, multi-step workflow designed to systematically remove these anticipated impurities, culminating in a high-purity, crystalline final product.

Critical Health and Safety Mandates

5-Bromo-2-methoxy-4-methylaniline is a halogenated aromatic amine and must be handled with appropriate caution. Anilines are toxic and can be harmful upon inhalation, ingestion, or skin absorption.[4][6]

  • Engineering Controls: All manipulations must be performed within a certified chemical fume hood to prevent inhalation of dust or vapors.[7]

  • Personal Protective Equipment (PPE): Standard PPE is mandatory, including a full-length lab coat, closed-toe shoes, and tight-fitting safety goggles.[6]

  • Gloves: Use chemically resistant nitrile gloves. Double-gloving is recommended, especially during transfers of the crude material. Always consult the glove manufacturer's compatibility data.[6]

  • Waste Disposal: All solid and liquid waste must be collected in appropriately labeled hazardous waste containers for disposal according to institutional and local regulations.[7]

  • Spill Management: Have an appropriate spill kit readily available. In case of a spill, evacuate the area, and if you are not trained for cleanup, contact your institution's environmental health and safety department.[8]

Anticipated Impurity Profile of Crude Material

A successful purification strategy begins with an understanding of what needs to be removed. For crude 5-Bromo-2-methoxy-4-methylaniline, impurities typically fall into three categories:

  • Synthesis-Related Impurities: These include unreacted starting materials, regioisomers from non-selective bromination, and poly-brominated species (e.g., dibromo- derivatives).[2]

  • Oxidative Degradation Products: Anilines readily oxidize in the presence of air and light, forming complex, often intensely colored (yellow, red, or brown) polymeric materials and quinone-like compounds.[3][5][9] These are among the most common impurities in aged or improperly stored aniline samples.

  • Residual Reagents and Solvents: Trace amounts of acids, bases, or solvents from the synthetic workup may persist in the crude solid. For instance, residual bromine from the synthesis can cause discoloration.[10]

Our purification strategy is designed to address each of these impurity classes sequentially.

Purification Workflow Overview

The overall process is a two-stage approach: an initial chemical wash to remove the bulk of colored and acidic/basic impurities, followed by recrystallization to achieve high crystalline purity.

G cluster_0 Stage 1: Initial Purification cluster_1 Stage 2: Recrystallization A Crude 5-Bromo-2-methoxy- 4-methylaniline Solid B Dissolve in Ethyl Acetate A->B C Wash with 1M HCl (aq) (Removes Basic Impurities/Aniline) B->C D Wash with 5% NaHSO₃ (aq) (Removes Residual Br₂) C->D E Wash with 1M NaOH (aq) (Removes Acidic Impurities) D->E F Wash with Brine E->F G Dry Organic Layer (Na₂SO₄) F->G H Evaporate Solvent G->H I Pre-Purified Solid H->I J Solvent Screening (Protocol 5.2) I->J Proceed to Recrystallization K Select Optimal Solvent System J->K L Bulk Recrystallization (Protocol 5.3) K->L M Isolate Crystals via Filtration L->M N Wash with Cold Solvent M->N O Dry Under Vacuum N->O P High-Purity Crystalline Product O->P Q Purity Assessment (TLC, HPLC, NMR) P->Q Final Analysis

Caption: Overall workflow for the purification of 5-Bromo-2-methoxy-4-methylaniline.

Experimental Protocols

Protocol 5.1: Initial Extractive Purification

Causality: This acid-base extraction protocol is designed to remove the majority of non-target impurities. The initial dissolution in an organic solvent allows for washing with aqueous solutions. The dilute acid wash removes highly basic impurities. The sodium bisulfite wash chemically reduces and removes residual elemental bromine, which is a common cause of discoloration.[10][11] The dilute base wash removes any acidic byproducts. This sequence efficiently cleans the crude material before the more selective recrystallization step.

Methodology:

  • Weigh the crude 5-Bromo-2-methoxy-4-methylaniline and transfer it to an appropriately sized separatory funnel.

  • For every 10 g of crude material, add 100 mL of ethyl acetate. Swirl to dissolve completely. The solution may be dark brown or reddish.

  • Add 50 mL of 1M hydrochloric acid (HCl) to the separatory funnel. Stopper and shake vigorously for 30-60 seconds, venting frequently.

  • Allow the layers to separate and drain the lower aqueous layer.

  • Add 50 mL of a 5% (w/v) sodium bisulfite (NaHSO₃) solution. Shake as before, allowing any potential gas evolution to vent. The organic layer should lighten in color. Drain the aqueous layer.

  • Add 50 mL of 1M sodium hydroxide (NaOH). Shake and drain the aqueous layer.

  • Wash the organic layer with 50 mL of saturated sodium chloride solution (brine) to remove residual water.

  • Drain the organic layer into an Erlenmeyer flask and add anhydrous sodium sulfate (Na₂SO₄). Swirl and let it stand for 15-20 minutes until the solution is clear.

  • Decant or filter the dried solution away from the desiccant into a round-bottom flask.

  • Remove the ethyl acetate under reduced pressure using a rotary evaporator.

  • The resulting solid is the pre-purified material, ready for recrystallization.

Protocol 5.2: Recrystallization Solvent Screening

Causality: The success of recrystallization hinges entirely on the choice of solvent.[12] The ideal solvent will dissolve the target compound sparingly at room temperature but completely at its boiling point.[13][14] Impurities should either be insoluble in the hot solvent or highly soluble in the cold solvent to remain in the mother liquor upon crystallization.[15] This screening protocol provides a systematic, small-scale method to identify the optimal solvent or solvent pair. Given the structure, alcohols, esters, and hydrocarbon/alcohol mixtures are promising candidates.

G A Start: ~20mg Pre-Purified Solid in Test Tube B Add Solvent Dropwise (e.g., 0.5 mL) A->B C Vortex at Room Temp B->C D Is solid soluble? C->D E Result: Poor Solvent (Discard) D->E Yes F Heat to Boiling D->F No G Is solid soluble? F->G H Result: Poor Solvent (Insoluble Impurities Present or Compound Insoluble) G->H No I Cool Slowly to Room Temp, then in Ice Bath G->I Yes J Do Crystals Form? I->J K Result: GOOD SOLVENT J->K Yes L Result: Poor Solvent (Compound too soluble) J->L No

Caption: Decision workflow for single-solvent screening.

Methodology:

  • Place approximately 20-30 mg of the pre-purified solid into several small test tubes.

  • To each tube, add a different potential solvent from the list in Table 1, starting with ~0.5 mL.

  • Vortex each tube at room temperature. Note the solubility. If the solid dissolves completely, the solvent is unsuitable for single-solvent recrystallization.

  • If the solid is not soluble at room temperature, heat the mixture gently in a sand or water bath to the solvent's boiling point. Add more solvent dropwise if necessary until the solid just dissolves.

  • Allow the clear, hot solution to cool slowly to room temperature.

  • Once at room temperature, place the tube in an ice-water bath for 15-20 minutes.

  • Observe the quantity and quality of the crystals formed. An ideal solvent will yield a large crop of well-defined crystals.

  • If no single solvent is ideal, attempt a mixed-solvent system (e.g., ethanol/water). Dissolve the compound in the minimum amount of the "good" hot solvent (e.g., ethanol), then add the "poor" solvent (e.g., water) dropwise until the solution becomes turbid. Add a drop or two of the "good" solvent to redissolve the precipitate and then allow to cool.[13]

Table 1: Suggested Solvents for Screening

Solvent System Boiling Point (°C) Rationale & Notes
Isopropanol (IPA) 82.5 A common choice for anilines. Polarity is often ideal.
Ethanol (EtOH) 78.4 Similar to IPA, slightly more polar.
Ethyl Acetate (EtOAc) 77.1 A less polar option that can be effective.
Toluene 110.6 A non-polar option; good for removing polar impurities.
Heptane or Hexane 98.4 / 69.0 Very non-polar; likely to be used as an anti-solvent.
Ethanol / Water Variable A classic mixed-solvent pair for moderately polar compounds.[13]

| Toluene / Heptane | Variable | A non-polar mixed system. |

Protocol 5.3: Bulk Recrystallization

Causality: This protocol scales up the findings from the solvent screening to purify the entire batch of material. Slow cooling is critical as it allows for the selective growth of the desired compound's crystal lattice, excluding impurities.[12] Rapid cooling (crashing out) can trap impurities within the crystal structure.[16] Washing the isolated crystals with a small amount of ice-cold solvent removes any residual mother liquor containing dissolved impurities.

Methodology:

  • Place the pre-purified solid (from Protocol 5.1) into an Erlenmeyer flask of appropriate size (the solvent should not fill more than half the flask).

  • Add the chosen optimal solvent (or "good" solvent of a pair) in portions, while heating the flask on a hot plate with stirring. Add just enough hot solvent to completely dissolve the solid.

  • If using a mixed-solvent system, add the hot "anti-solvent" dropwise to the dissolved solution until persistent cloudiness is observed. Then, add a few drops of the hot "good" solvent to make the solution clear again.

  • Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly and undisturbed to room temperature. Crystal formation should begin.

  • Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal yield.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • While the crystals are still in the funnel, wash them with a small portion of ice-cold recrystallization solvent to rinse away any adhering mother liquor.

  • Continue to pull a vacuum for 10-15 minutes to air-dry the crystals.

  • Transfer the crystalline product to a watch glass or drying dish and dry to a constant weight in a vacuum oven at a mild temperature (e.g., 40-50 °C).

Purity Assessment and Quality Control

A purification is only as good as its analysis. The following methods should be used to confirm the purity of the final product.

  • Thin-Layer Chromatography (TLC): A rapid and inexpensive method to qualitatively assess purity. Spot the crude material, pre-purified solid, mother liquor, and final product on the same TLC plate. A pure compound should result in a single, well-defined spot.

  • Melting Point Analysis: A pure crystalline solid will have a sharp, narrow melting point range (typically < 2 °C). Compare the observed melting point to literature values if available. A broad or depressed melting point is indicative of impurities.

  • High-Performance Liquid Chromatography (HPLC) / Gas Chromatography (GC): These are quantitative methods to determine purity.[17] A successful purification will show a single major peak corresponding to the product, with minimal peaks for impurities. An area-percent purity of >99% is typically the goal.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure of the purified compound and detect any remaining structurally related impurities.[2]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Oiling Out The boiling point of the solvent is higher than the melting point of the compound; the solution is supersaturated.Re-heat the mixture to dissolve the oil, add more solvent, and allow it to cool more slowly. Consider a different solvent with a lower boiling point.
No Crystals Form Solution is not saturated enough; compound is too soluble; cooling was too rapid.Try to induce crystallization by scratching the inside of the flask with a glass rod. Add a seed crystal from a previous batch. If still unsuccessful, evaporate some solvent to increase concentration and re-cool.
Poor Recovery Too much solvent was used; crystals are partially soluble in cold solvent.Re-concentrate the mother liquor and cool again to obtain a second crop of crystals (note: this crop may be less pure). Minimize the amount of solvent used for washing the filtered crystals.
Colored Crystals Incomplete removal of colored impurities; co-crystallization of impurities.Repeat the purification, perhaps including a charcoal treatment step. (Add a small amount of activated charcoal to the hot solution before filtering and cooling). Ensure the initial extractive workup (Protocol 5.1) was thorough.

References

  • Solvent Choice - Chemistry Teaching Labs. (n.d.). University of York. Retrieved from [Link]

  • Solvent Selection and Recrystallization Guide. (n.d.). Scribd. Retrieved from [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved from [Link]

  • Experiment: Recrystallization – Part I: Solvent Selection. (n.d.). Science Learning Center, University of Michigan-Dearborn. Retrieved from [Link]

  • Finding the best solvent for recrystallisation. (2021). Royal Society of Chemistry, Education in Chemistry. Retrieved from [Link]

  • Bromination of Aniline: Chemistry Practical. (n.d.). Scribd. Retrieved from [Link]

  • Aniline Impurities and Related Compound. (n.d.). Veeprho. Retrieved from [Link]

  • A Practical Procedure for Regioselective Bromination of Anilines. (2021). Synthesis, 53(12), 2135-2142. Retrieved from [Link]

  • ANILINE AR Safety Data Sheet. (n.d.). Loba Chemie. Retrieved from [Link]

  • Anilines: Structure, Properties & Uses in Chemistry. (n.d.). Vedantu. Retrieved from [Link]

  • Method for the determination of aromatic amines in workplace air using gas chromatography. (2020). Publisso. Retrieved from [Link]

  • Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms. (n.d.). Agilent. Retrieved from [Link]

  • Determination of aromatic amines in human urine using comprehensive multi-dimensional gas chromatography mass spectrometry (GCxGC-qMS). (2015). PMC. Retrieved from [Link]

  • Rapid Determination of 33 Primary Aromatic Amines in Kitchen Utensils, Textiles Dyes and Food Packaging Materials. (n.d.). SCIEX. Retrieved from [Link]

  • The synthesis of p-bromoaniline using aniline as the starting material. (2024). Liskon Biological. Retrieved from [Link]

  • aniline impurities. (2005). Sciencemadness Discussion Board. Retrieved from [Link]

  • How to recrystalize 3,5 dimethoxy aniline after years of oxidation. (2024). Chemistry Stack Exchange. Retrieved from [Link]

  • Safety Data Sheet: aniline. (n.d.). Chemos GmbH & Co.KG. Retrieved from [Link]

  • Aniline: Structure and Synthesis. (2022). Scribd. Retrieved from [Link]

  • Aniline Safety Data Sheet. (n.d.). University of California, Santa Barbara. Retrieved from [Link]

  • Aniline SAFETY DATA SHEET. (2025). PENTA. Retrieved from [Link]

  • Purify and dry aniline? (2014). Reddit. Retrieved from [Link]

  • Can anyone help me to find a procedures for recrystallize aniline-HCl? (2015). ResearchGate. Retrieved from [Link]

  • A Structured Approach To Cope with Impurities during Industrial Crystallization Development. (2020). PMC. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for 5-Bromo-2-methoxy-4-methylaniline in Material Science and Polymer Synthesis

Introduction: Unlocking the Potential of a Versatile Anilinic Building Block 5-Bromo-2-methoxy-4-methylaniline is a strategically functionalized aromatic amine with significant potential in the realms of material science...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unlocking the Potential of a Versatile Anilinic Building Block

5-Bromo-2-methoxy-4-methylaniline is a strategically functionalized aromatic amine with significant potential in the realms of material science and polymer synthesis. Its unique substitution pattern—a bromine atom for cross-coupling, an electron-donating methoxy group, and a methyl group—provides a versatile platform for creating advanced materials. The inherent reactivity of the aniline moiety allows for its use as a monomer in the synthesis of conductive polymers, while the bromo group serves as a valuable handle for post-polymerization modification or for the construction of complex organic molecules through cross-coupling reactions.[1][2] This guide provides detailed application notes and protocols for leveraging 5-Bromo-2-methoxy-4-methylaniline in the synthesis of novel polymers and as a key intermediate for materials used in organic electronics.

Part 1: Application in Conductive Polymer Synthesis

Substituted anilines are widely used as monomers for the synthesis of polyaniline (PANI) derivatives, a class of conducting polymers with applications in sensors, anti-corrosion coatings, and electronic devices.[3][4] The properties of these polymers can be finely tuned by the nature and position of substituents on the aniline ring.[1][3][5]

Scientific Rationale and Expected Properties

The chemical oxidative polymerization of 5-Bromo-2-methoxy-4-methylaniline is expected to yield a polyaniline derivative with distinct properties influenced by its substituents:

  • Methoxy and Methyl Groups (-OCH₃, -CH₃): These electron-donating groups are known to increase the solubility of polyaniline derivatives in common organic solvents, a significant advantage over the often intractable parent polyaniline.[3][6] This improved processability is crucial for fabricating thin films and other device components. However, these groups can also introduce steric hindrance, which may lead to a decrease in the electrical conductivity compared to unsubstituted polyaniline by affecting the planarity of the polymer backbone.[2][5]

  • Bromo Group (-Br): The presence of the bromine atom on the polymer backbone offers a reactive site for post-polymerization modifications. This allows for the grafting of other functional groups or the creation of cross-linked networks to further tailor the material's properties. The bromo-substituent itself can influence the electronic properties and may lead to a polymer with a lower conductivity compared to non-halogenated analogues.[1][2]

Experimental Protocol: Chemical Oxidative Polymerization

This protocol is adapted from established methods for the synthesis of substituted polyanilines.[7]

Materials:

  • 5-Bromo-2-methoxy-4-methylaniline (Monomer)

  • Ammonium persulfate (APS) (Oxidant)

  • Hydrochloric acid (HCl), 1 M (Dopant)

  • Methanol (for washing)

  • Deionized water

  • Ammonium hydroxide (for de-doping, optional)

Equipment:

  • Beaker or round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Monomer Solution Preparation: In a beaker, dissolve a specific amount of 5-Bromo-2-methoxy-4-methylaniline in 1 M HCl with vigorous stirring. Cool the solution to 0-5 °C in an ice bath.

  • Oxidant Solution Preparation: In a separate beaker, dissolve a calculated amount of ammonium persulfate in 1 M HCl. The molar ratio of monomer to oxidant is a critical parameter and is typically around 1:1.25.[8] Pre-cool this solution in the ice bath.

  • Polymerization: Slowly add the pre-chilled oxidant solution dropwise to the stirred monomer solution. The reaction mixture will gradually change color, indicating the onset of polymerization.

  • Reaction Completion: Continue stirring the reaction mixture in the ice bath for a predetermined time, typically several hours, to ensure complete polymerization.

  • Isolation of the Polymer: Collect the precipitated polymer by vacuum filtration using a Buchner funnel.

  • Washing: Wash the polymer powder sequentially with 1 M HCl and then with methanol to remove unreacted monomer, oxidant, and oligomers.

  • Drying: Dry the resulting polymer powder in a vacuum oven at a moderate temperature (e.g., 60 °C) to a constant weight. The final product is the doped, conductive form of poly(5-Bromo-2-methoxy-4-methylaniline).

  • (Optional) De-doping: To obtain the non-conductive base form of the polymer, the doped powder can be stirred in a dilute ammonium hydroxide solution, followed by filtration, washing with deionized water, and drying.

Table 1: Expected Properties of Poly(5-Bromo-2-methoxy-4-methylaniline)

PropertyExpected OutcomeRationale
Solubility Soluble in polar organic solvents (e.g., NMP, DMF, DMSO)The presence of methoxy and methyl substituents increases solubility.[3][6]
Conductivity Lower than unsubstituted PANI, likely in the semiconductor rangeSteric hindrance from substituents can reduce chain planarity and conjugation.[2][5]
Thermal Stability Good thermal stability, with degradation onset influenced by the substituentsSubstituted polyanilines generally exhibit good thermal stability.[5]
Processability Good processability from solution for film castingEnhanced solubility allows for easier processing compared to PANI.[7]

Workflow for Polymer Synthesis

PolymerizationWorkflow cluster_prep Solution Preparation cluster_reaction Polymerization cluster_workup Work-up and Purification Monomer Monomer Solution (5-Bromo-2-methoxy-4-methylaniline in 1M HCl) Polymerization Dropwise addition at 0-5°C with stirring Monomer->Polymerization Oxidant Oxidant Solution (Ammonium Persulfate in 1M HCl) Oxidant->Polymerization Filtration Vacuum Filtration Polymerization->Filtration Washing Washing with 1M HCl and Methanol Filtration->Washing Drying Vacuum Drying Washing->Drying Final_Product Poly(5-Bromo-2-methoxy-4-methylaniline) (Doped, Conductive Form) Drying->Final_Product

Caption: Workflow for the chemical oxidative polymerization of 5-Bromo-2-methoxy-4-methylaniline.

Part 2: Intermediate for Hole-Transporting Materials in Organic Electronics

Triarylamine derivatives are a prominent class of hole-transporting materials (HTMs) used in organic light-emitting diodes (OLEDs) and perovskite solar cells.[9][10] The bromine atom in 5-Bromo-2-methoxy-4-methylaniline makes it an excellent building block for synthesizing these complex molecules via palladium-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination or the Suzuki coupling.[6][9]

Scientific Rationale
  • Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between an aryl halide (in this case, the bromo-substituted aniline) and an amine. By coupling 5-Bromo-2-methoxy-4-methylaniline with a diarylamine, a triarylamine core structure can be synthesized.[11]

  • Suzuki Coupling: This reaction forms a carbon-carbon bond between an aryl halide and an organoboron compound. While less direct for triarylamine synthesis from this specific precursor, it can be used to further functionalize the molecule at the bromine position with various aryl groups, which could then be subjected to a subsequent amination reaction.

The methoxy and methyl substituents on the aniline ring can influence the electronic properties of the final triarylamine, such as its highest occupied molecular orbital (HOMO) energy level, which is a critical parameter for efficient hole injection and transport in electronic devices.[9]

Experimental Protocol: Buchwald-Hartwig Amination for Triarylamine Synthesis

This protocol is a general procedure adapted from established methods for the Buchwald-Hartwig amination.[12][13][14]

Materials:

  • 5-Bromo-2-methoxy-4-methylaniline

  • A secondary amine (e.g., diphenylamine)

  • Palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)

  • Phosphine ligand (e.g., Xantphos or BINAP)

  • Base (e.g., sodium tert-butoxide or cesium carbonate)

  • Anhydrous solvent (e.g., toluene or 1,4-dioxane)

  • Standard work-up and purification reagents (e.g., ethyl acetate, brine, anhydrous sodium sulfate, silica gel for chromatography)

Equipment:

  • Schlenk tube or similar reaction vessel for inert atmosphere reactions

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert gas supply (e.g., nitrogen or argon)

  • Standard glassware for extraction and chromatography

Procedure:

  • Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add the palladium precatalyst, the phosphine ligand, and the base.

  • Reagent Addition: Add 5-Bromo-2-methoxy-4-methylaniline, the secondary amine, and the anhydrous solvent to the Schlenk tube.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired triarylamine derivative.

Table 2: Key Parameters for Buchwald-Hartwig Amination

ParameterTypical ConditionsRationale
Catalyst Pd₂(dba)₃ or Pd(OAc)₂ (1-5 mol%)Effective palladium sources for the catalytic cycle.[13]
Ligand Xantphos, BINAP, or other bulky phosphine ligands (1-10 mol%)Ligands are crucial for stabilizing the palladium catalyst and facilitating the reaction.[11]
Base Sodium tert-butoxide or Cesium carbonate (1.5-2.0 equiv.)The base is required for the deprotonation of the amine.[12]
Solvent Toluene or 1,4-dioxane (anhydrous)Aprotic solvents are necessary for this reaction.
Temperature 80-110 °CSufficient thermal energy is often required to drive the reaction to completion.
Reaction Time 2-24 hoursVaries depending on the specific substrates and conditions.

Reaction Scheme for Triarylamine Synthesis

BuchwaldHartwig Reactant1 5-Bromo-2-methoxy-4-methylaniline Product Triarylamine Derivative (Hole-Transporting Material Precursor) Reactant1->Product Reactant2 Secondary Amine (e.g., Diphenylamine) Reactant2->Product Catalyst Pd Catalyst (e.g., Pd₂(dba)₃) Ligand Phosphine Ligand (e.g., Xantphos) Base Base (e.g., NaOtBu) Solvent Solvent (e.g., Toluene) Heat Heat (80-110 °C)

Caption: A schematic representation of the Buchwald-Hartwig amination for the synthesis of a triarylamine derivative.

Conclusion

5-Bromo-2-methoxy-4-methylaniline is a highly functionalized building block with promising applications in material science. Its use as a monomer can lead to processable conductive polymers with tunable properties. Furthermore, its bromo-functionality makes it a valuable intermediate for the synthesis of complex organic molecules, such as triarylamine-based hole-transporting materials for advanced electronic devices. The protocols and insights provided in this guide offer a solid foundation for researchers to explore and exploit the potential of this versatile compound.

References

  • Andriianova, A. N., Biglova, Y. N., & Mustafin, A. G. (2020). Effect of structural factors on the physicochemical properties of functionalized polyanilines. RSC Advances, 10(13), 7646-7664.
  • Bhadani, S. N., & Sen, S. (2008). Effect of aromatic substitution in aniline on the properties of polyaniline. European Polymer Journal, 44(5), 1429-1435.
  • Chattopadhyay, J., & Banerjee, S. (2009). Synthesis and characterization of some polyalkyl- and polyalkoxy-anilines. Indian Journal of Chemistry - Section A, 48(1), 47-52.
  • da Silva, E. R., et al. (2018). Perovskite solar cells based on polyaniline derivatives as hole transport materials. Journal of Physics: Conference Series, 1143, 012007.
  • Inzelt, G. (2023).
  • Mondal, S., & Pal, T. (2008). Effect of aromatic substitution in aniline on the properties of polyaniline. European Polymer Journal, 44(5), 1429-1435.
  • Sarikaya, E., & Talu, M. (2004). Synthesis and characterization of conducting substituted polyanilines. Synthetic Metals, 142(1-3), 57-64.
  • Grätzel, M. (2017). Hole-Transporting Materials for Printable Perovskite Solar Cells.
  • Sun, Y., et al. (2019). Design, synthesis and applications of novel hole transporting materials for Perovskite solar cells. RMIT Research Repository.
  • TCI. (n.d.). TCI Practical Example: Buchwald-Hartwig Amination Using Ni(tBustb)3 Complex.
  • Wikipedia contributors. (2023, December 26). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia.
  • Anilkumar, P., & Trivedi, D. C. (2006). Studies on biphenyl disulphonic acid doped polyanilines: Synthesis, characterization and electrochemistry.
  • Thompson, C. F., et al. (2020). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. ACS Medicinal Chemistry Letters, 11(1), 58-64.
  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling.
  • Lin, B., et al. (2019). Controlled ring opening polymerizations in milliseconds by using sterically hindered strong bases. ACS Macro Letters, 8(10), 1365-1370.
  • Maciag, K. P., et al. (2003). Synthesis and Ethylene Polymerization Activity of a Series of 2-Anilinotropone-Based Neutral Nickel(II) Catalysts. Organometallics, 22(16), 3329-3339.
  • Mussabayeva, B., et al. (2021). Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. RSC Advances, 11(36), 22350-22359.
  • Grätzel, M. (2017). Hole-Transporting Materials for Printable Perovskite Solar Cells.
  • Stejskal, J., & Sapurina, I. (2005). Brominated Polyaniline. Polymers for Advanced Technologies, 16(5), 447-452.
  • Jangid, R. A., et al. (2015). Synthesis of dye-substituted polyanilines and study of their conducting and antimicrobial behavior. Designed Monomers and Polymers, 18(8), 735-742.
  • BenchChem. (n.d.). Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine.
  • Calbo, J., et al. (2021). Hole-Transporting Materials for Perovskite Solar Cells Employing an Anthradithiophene Core.
  • Ghaffari, B., et al. (2011). Practical catalytic method for synthesis of sterically hindered anilines. Organic Letters, 13(24), 6468-6471.
  • Al-Ghamdi, A. A., et al. (2020).
  • Steele, B. R., et al. (2013). Synthesis of New Sterically Hindered Anilines. The Journal of Organic Chemistry, 78(10), 5064-5070.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Ahmad, S., & Upadhyay, D. N. (2014). Synthesis and characterization of polyaniline and poly(aniline-co-o-nitroaniline) using vibrational spectroscopy. Arabian Journal of Chemistry, 7(3), 276-282.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Sigma-Aldrich. (n.d.). 5-bromo-4-methoxy-2-methylaniline.
  • BenchChem. (n.d.). Application Notes and Protocols for Suzuki Coupling Reactions with 2-Bromo-5-formylthiazole.
  • Chen, Y., et al. (2016). Triarylamine-based crosslinked hole-transporting material with an ionic dopant for high-performance PEDOT:PSS-free polymer solar cells. Journal of Materials Chemistry A, 4(34), 13247-13254.
  • MacDiarmid, A. G. (1992). The Polyanilines: A Novel Class of Conducting Polymers. DTIC.
  • Kim, M., et al. (2022). Heteroatom engineering of ortho-fluorinated triarylamine based hole transport materials for enhanced performance in perovskite solar cells.
  • Bodalia, R. R., et al. (1993). Synthesis and polymerization of 2‐alkylanilines. Journal of Polymer Science Part A: Polymer Chemistry, 31(8), 2123-2127.
  • Sarikaya, E., & Talu, M. (2004). Synthesis and characterization of conducting substituted polyanilines. Synthetic Metals, 142(1-3), 57-64.
  • Reddy, B. V. S., et al. (2021). Copper-Catalyzed Aerobic Oxidative Cyclization of 2-Alkynylanilines with Nitrosoarenes: Synthesis of Organic Solid Mechanoluminescence Compounds of 4-Oxo-4 H-cinnolin-2-ium-1-ide. The Journal of Organic Chemistry, 86(5), 4215-4225.
  • The Royal Society of Chemistry. (2015). Suzuki Coupling Reaction as Post-Polymerization Modification: A Promising Protocol for Construction of Cyclic-Brush Polymers.
  • Roy, B. C., et al. (2001). Synthesis and characterization of poly(2,5-dimethoxyaniline) and poly(aniline-Co-2,5-dimethoxyaniline): The processable conducting polymers.
  • Zhang, Y., et al. (2010). Synthesis of 2-ethyl-4-methoxy aniline via four-step process.
  • PubChem. (n.d.). 5-bromo-2-methoxy-4-methylaniline.
  • BenchChem. (n.d.). Application Notes and Protocols: Suzuki Coupling Reactions with 5-Methoxy-2-methylthiopyrimidine Derivatives.
  • NextSDS. (n.d.). 2-bromo-5-methoxy-4-methylaniline — Chemical Substance Information.
  • Al-Malaika, S., & Suhartono, A. (2012). Chemical Oxidative Polymerization of Polyaniline: A Practical Approach for Preparation of Smart Conductive Textiles.
  • Saharan, R., et al. (2015). Synthesis and characterization of poly(o-methoxy aniline) and its copolymer for electrochromic device energy applications. Indian Journal of Pure & Applied Physics, 53, 469-474.
  • Sapurina, I., & Stejskal, J. (2020). Synthesis of polyaniline by chemical oxidative polymerization and characteristic of conductivity and reflection for various strong acid dopants. Polymers, 12(2), 256.
  • Kizilcan, N., & Boztuğ, A. (2019). Synthesis, characterization, and thermal degradation of novel poly(2-(5-bromo benzofuran-2-yl)-2-oxoethyl methacrylate). Polymer Bulletin, 76(11), 5855-5872.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis of 2-Isopropyl-4-methoxyaniline.
  • Organic Syntheses. (n.d.). p-Anisidine, 2-nitro-.

Sources

Technical Notes & Optimization

Troubleshooting

How to improve yield in 5-Bromo-2-methoxy-4-methylaniline synthesis reactions

This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5-Bromo-2-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5-Bromo-2-methoxy-4-methylaniline. Our goal is to equip you with the scientific understanding and practical solutions to improve reaction yields and product purity.

Introduction to the Synthesis

The synthesis of 5-Bromo-2-methoxy-4-methylaniline is primarily achieved through the electrophilic aromatic substitution (EAS) of 2-methoxy-4-methylaniline. The methoxy (-OCH₃) and amino (-NH₂) groups are strong activating groups and are ortho, para-directing, while the methyl (-CH₃) group is a weaker activating group that is also ortho, para-directing. This substitution pattern makes controlling the regioselectivity of the bromination a critical aspect of the synthesis to achieve a high yield of the desired product.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of 5-Bromo-2-methoxy-4-methylaniline in a question-and-answer format, providing detailed explanations and actionable solutions.

Question 1: Why is my yield of 5-Bromo-2-methoxy-4-methylaniline consistently low?

A low yield can stem from several factors, including incomplete reaction, formation of side products, and issues with product isolation.

Potential Causes & Solutions:

  • Suboptimal Brominating Agent: The choice of brominating agent is critical. Molecular bromine (Br₂) is highly reactive and can lead to over-bromination, while N-bromosuccinimide (NBS) is a milder alternative that can offer better control.

    • Recommendation: If using Br₂, consider switching to NBS for a more controlled reaction. If NBS is already in use, ensure its purity, as impurities can affect reactivity.

  • Incorrect Reaction Temperature: Electrophilic aromatic substitutions on highly activated rings are often exothermic.

    • Recommendation: Maintain a low reaction temperature (e.g., 0-5 °C) during the addition of the brominating agent to minimize side reactions and improve selectivity.[1]

  • Inappropriate Solvent: The solvent can influence the reactivity of the brominating agent and the solubility of the starting material.

    • Recommendation: Acetic acid is a common solvent for bromination as it can protonate the amino group, reducing its activating effect and preventing over-bromination.[2] Dichloromethane or chloroform are also viable options.[3]

  • Poor Regioselectivity: The combined directing effects of the methoxy, amino, and methyl groups can lead to the formation of isomeric byproducts.

    • Recommendation: Consider protecting the highly activating amino group as an acetamide. This reduces its activating strength and can improve the desired regioselectivity. The protecting group can be removed by hydrolysis after bromination.[4]

Question 2: I am observing significant amounts of di- and poly-brominated byproducts. How can I prevent this?

Over-bromination is a common side reaction when dealing with highly activated aromatic rings.

Potential Causes & Solutions:

  • Excess Brominating Agent: Using more than one equivalent of the brominating agent will lead to multiple substitutions on the ring.

    • Recommendation: Carefully control the stoichiometry of the brominating agent. A slight excess (e.g., 1.05-1.1 equivalents) may be necessary to drive the reaction to completion, but a larger excess should be avoided.

  • High Reaction Temperature: Higher temperatures increase the reaction rate and can lead to less selective, multiple brominations.

    • Recommendation: Add the brominating agent slowly at a low temperature (0-5 °C) to control the reaction exotherm and maintain selectivity.[1]

  • Highly Activating Substrate: The starting material, 2-methoxy-4-methylaniline, is highly activated, making it prone to over-bromination.

    • Recommendation: As mentioned previously, protecting the amino group as an acetamide can moderate its activating effect and reduce the likelihood of over-bromination.

Question 3: How can I effectively purify the final product and remove impurities?

Proper purification is essential to obtain a high-purity product.

Potential Causes & Solutions:

  • Inadequate Work-up: Residual reagents or byproducts from the reaction mixture can co-precipitate with the product.

    • Recommendation: After the reaction, quench any remaining brominating agent with a reducing agent like sodium thiosulfate or sodium bisulfite. An aqueous work-up with a base (e.g., sodium bicarbonate) can remove acidic byproducts.

  • Inefficient Purification Method: Simple precipitation may not be sufficient to remove all impurities.

    • Recommendation:

      • Recrystallization: This is an effective method for purifying solid products. Experiment with different solvent systems (e.g., ethanol/water, hexane/ethyl acetate) to find the optimal conditions for crystallization of the desired product while leaving impurities in the mother liquor.

      • Column Chromatography: For difficult separations, column chromatography using silica gel is a powerful technique. A non-polar/polar solvent system (e.g., hexane/ethyl acetate) can be used to separate the desired product from isomers and other byproducts.[3]

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of this synthesis?

The synthesis of 5-Bromo-2-methoxy-4-methylaniline proceeds via an electrophilic aromatic substitution (EAS) mechanism.[5][6] In this reaction, the bromine atom acts as an electrophile that attacks the electron-rich aromatic ring of 2-methoxy-4-methylaniline. The methoxy, amino, and methyl groups donate electron density to the ring, making it more nucleophilic and thus more reactive towards electrophiles.[7]

Q2: How do the substituents on the ring direct the position of bromination?

The methoxy (-OCH₃) and amino (-NH₂) groups are strong ortho, para-directors, while the methyl (-CH₃) group is a weaker ortho, para-director. The position of bromination is determined by the cumulative directing effects of these groups. The most nucleophilic positions on the ring are targeted by the electrophile.[8]

Q3: What are the advantages of using N-bromosuccinimide (NBS) over molecular bromine (Br₂)?

NBS is a solid and is generally easier and safer to handle than liquid bromine. It provides a slow, controlled release of bromine in the presence of an acid catalyst, which can help to prevent over-bromination and improve selectivity, especially with highly activated substrates.[9]

Q4: Should I protect the amino group before bromination?

Protecting the amino group, for example, by converting it to an acetamide, can be a beneficial strategy.[4] This has two main advantages:

  • It reduces the high activation of the ring, thereby minimizing the risk of over-bromination.

  • It can improve the regioselectivity of the bromination reaction.

The acetamide group can be easily hydrolyzed back to the amine after the bromination step.

Q5: What analytical techniques can I use to monitor the reaction progress and characterize the final product?

  • Thin-Layer Chromatography (TLC): TLC is a quick and effective way to monitor the consumption of the starting material and the formation of the product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the structure of the final product and identifying any impurities.

  • Mass Spectrometry (MS): MS can be used to determine the molecular weight of the product and confirm its identity.

Experimental Protocols

Protocol 1: Bromination using NBS with Amino Group Protection

  • Protection of the Amino Group:

    • Dissolve 2-methoxy-4-methylaniline in a suitable solvent (e.g., dichloromethane or acetic acid).

    • Add acetic anhydride (1.1 equivalents) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

    • Isolate the N-(2-methoxy-4-methylphenyl)acetamide by precipitation or extraction.

  • Bromination:

    • Dissolve the protected aniline in a suitable solvent (e.g., acetic acid or a chlorinated solvent).

    • Cool the solution to 0-5 °C.

    • Add N-bromosuccinimide (1.05 equivalents) portion-wise, maintaining the temperature below 5 °C.

    • Stir the reaction at this temperature until the starting material is consumed (monitor by TLC).

  • Deprotection:

    • Add an aqueous solution of a strong acid (e.g., HCl) or base (e.g., NaOH) to the reaction mixture.

    • Heat the mixture to reflux until the amide is fully hydrolyzed (monitor by TLC).

  • Work-up and Purification:

    • Cool the reaction mixture and neutralize it.

    • Extract the product with an organic solvent.

    • Wash the organic layer with water and brine, then dry it over an anhydrous salt (e.g., Na₂SO₄).

    • Remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography.

Data Presentation

Table 1: Comparison of Brominating Agents and Conditions

Brominating AgentSolventTemperature (°C)Key AdvantagesPotential Drawbacks
Br₂Acetic Acid0-10High reactivity, low costCan lead to over-bromination, hazardous to handle
NBSAcetic Acid/CH₂Cl₂0-5Milder, better selectivity, easier to handleHigher cost, may require a catalyst
H₂O₂-HBrWaterRoom Temp"Green" approach, in-situ generation of Br₂May lead to a mixture of products with highly activated substrates[10]

Visualization

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low Yield of 5-Bromo-2-methoxy-4-methylaniline check_side_products Analyze crude product by TLC/NMR for side products start->check_side_products no_side_products Mainly unreacted starting material check_side_products->no_side_products No side_products Significant side products observed check_side_products->side_products Yes incomplete_reaction Incomplete Reaction no_side_products->incomplete_reaction over_bromination Over-bromination (di/poly-bromo) side_products->over_bromination Higher MW isomer_formation Isomer formation side_products->isomer_formation Same MW increase_time_temp Increase reaction time or temperature slightly incomplete_reaction->increase_time_temp check_reagent_purity Check purity of starting material and reagents incomplete_reaction->check_reagent_purity reduce_temp Lower reaction temperature (0-5 °C) over_bromination->reduce_temp control_stoichiometry Use precise stoichiometry of brominating agent over_bromination->control_stoichiometry use_nbs Switch from Br2 to NBS over_bromination->use_nbs protect_amine Protect amino group as acetamide over_bromination->protect_amine isomer_formation->protect_amine

Caption: A decision tree for troubleshooting low yields in the synthesis.

References

  • EvitaChem. (n.d.). Buy 2-Bromo-4-methoxy-N-methylaniline (EVT-15338291).
  • Taylor, R. D., & G. A. van den Berg, J. A. (2018). Fast and accurate prediction of the regioselectivity of electrophilic aromatic substitution reactions. Chemical Science, 9(21), 4873-4878. [Link]

  • Online, M. (2024, February 5). Synthesis of 2-Bromo-4-Methyl-aniline from 4-Methylaniline: A Comprehensive Study.
  • Wang, Y., Wu, W., & Yao, L. (2015). Quantifying Reactivity for Electrophilic Aromatic Substitution Reactions with Hirshfeld Charge. The Journal of Physical Chemistry A, 119(10), 2215-2223. [Link]

  • Narender, T., Reddy, K. S., & Prasad, K. H. (2006). Bromination Method for Anilines and Anisoles Using NH4Br/H2O2 in CH3COOH.
  • van der Meer, M. P., & Bickelhaupt, F. M. (2019). Electrophilic Aromatic Substitution Reactions: Mechanistic Landscape, Electrostatic and Electric-Field Control of Reaction Rates, and Mechanistic Crossovers. Journal of the American Chemical Society, 141(24), 9549-9561. [Link]

  • Li, Z., & Li, R. (2015). Rationalization of regioselectivity of electrophilic substitution reaction for cyclic compounds in terms of Dpb values. Chemical Physics Letters, 621, 133-137.
  • Pearson, D. E., & Pope, W. J. (1975). Ortho-bromination of ortho-alkylated anilines. U.S. Patent No. 4,188,342. Washington, DC: U.S.
  • Stavber, S., & Jereb, M. (2010). Bromination of para-substituted anilines using H2O2–HBr system or NBS in water as a reaction medium…. Tetrahedron, 66(35), 7083-7088. [Link]

  • BenchChem. (n.d.). Troubleshooting Common Side Reactions in the Synthesis of 5-Bromoindole.
  • The Organic Chemistry Tutor. (2018, May 9). Electrophilic Aromatic Substitution Reactions Made Easy! [Video]. YouTube. [Link]

  • Zhang, H., et al. (2000). An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid. Journal of Organic Chemistry, 65(25), 8567-8572.
  • CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline. (2014).

Sources

Optimization

Technical Support Center: 5-Bromo-2-methoxy-4-methylaniline Synthesis &amp; Troubleshooting

Welcome to the Technical Support Center for the synthesis and purification of 5-bromo-2-methoxy-4-methylaniline . This guide is designed for researchers, process chemists, and drug development professionals optimizing th...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and purification of 5-bromo-2-methoxy-4-methylaniline . This guide is designed for researchers, process chemists, and drug development professionals optimizing the production of this highly functionalized aniline derivative.

Because direct bromination of 2-methoxy-4-methylaniline yields the incorrect regioisomer (6-bromo) due to the strong ortho/para directing effect of the amino group, the field-proven and regioselective route begins with the bromination of 2-methoxy-4-methylbenzoic acid, followed by amidation and a modified Hofmann rearrangement[1]. This guide addresses the mechanistic causality behind common impurities encountered in this specific workflow.

Process Workflow & Impurity Mapping

SynthesisWorkflow SM 2-Methoxy-4-methylbenzoic acid (Starting Material) Bromination Step 1: Bromination (Br2 / AcOH) SM->Bromination Int1 5-Bromo-2-methoxy-4-methylbenzoic acid (Desired Intermediate) Bromination->Int1 Major Pathway Imp1 3-Bromo Regioisomer (Impurity A) Bromination->Imp1 Minor Side-reaction Amidation Step 2: Amidation (SOCl2, then NH4OH) Int1->Amidation Int2 5-Bromo-2-methoxy-4-methylbenzamide (Intermediate 2) Amidation->Int2 Hofmann Step 3: Hofmann Rearrangement (NaOMe / Br2) Int2->Hofmann Isocyanate Isocyanate Intermediate (Transient) Hofmann->Isocyanate Product 5-Bromo-2-methoxy-4-methylaniline (Final Product) Isocyanate->Product KOH / EtOH Hydrolysis Imp2 Urea Dimer (Impurity B) Isocyanate->Imp2 Reaction with Product Amine Imp3 Methyl Carbamate (Impurity C) Isocyanate->Imp3 Incomplete Hydrolysis

Fig 1: Synthetic workflow for 5-bromo-2-methoxy-4-methylaniline highlighting impurity branch points.

Quantitative Impurity Profile

Monitoring the reaction via LC-MS is critical for process control. Below is a summary of the common impurities, their origins, and typical acceptance criteria for downstream pharmaceutical applications.

Impurity ProfileOriginating StepMolecular Formula (MW)Analytical Marker (LC-MS m/z)Typical Acceptance Criteria
3-Bromo-2-methoxy-4-methylaniline Bromination (Regioisomer)C9H12BrNO (230.10)[M+H]+ 230.0 / 232.0< 0.5% (Area)
Methyl (5-bromo-2-methoxy-4-methylphenyl)carbamate Hofmann (Incomplete Hydrolysis)C11H14BrNO3 (288.14)[M+H]+ 288.0 / 290.0< 1.0% (Area)
1,3-Bis(5-bromo-2-methoxy-4-methylphenyl)urea Hofmann (Dimerization)C19H22Br2N2O3 (486.20)[M+H]+ 485.0 / 487.0< 0.1% (Area)
2-Methoxy-4-methylaniline Over-reduction / DebrominationC8H11NO (137.18)[M+H]+ 138.1< 0.2% (Area)
Troubleshooting FAQs

Q1: Why am I seeing a significant amount of the 3-bromo regioisomer during the initial bromination, and how can I suppress it? Causality: In the starting material, 2-methoxy-4-methylbenzoic acid, the methoxy group is a strong ortho/para director, while the carboxylic acid is a meta director. Position 5 is para to the methoxy group and ortho to the methyl group, making it the electronically and sterically favored site for electrophilic aromatic substitution[1]. However, position 3 is also activated (ortho to the methoxy group). If the reaction temperature exceeds 5 °C, kinetic control is lost, and the bromine electrophile can attack the more sterically hindered 3-position. Solution: Maintain strict temperature control (0–5 °C) during bromine addition. If the 3-bromo impurity persists, it must be purged by recrystallizing the intermediate 5-bromo-2-methoxy-4-methylbenzoic acid from an ethanol/water mixture before proceeding to the amidation step.

Q2: My LC-MS shows an impurity with a mass of +270 Da relative to the product (m/z ~485). What causes this during the Hofmann rearrangement? Causality: This mass corresponds to a symmetric urea dimer: 1,3-bis(5-bromo-2-methoxy-4-methylphenyl)urea. The Hofmann rearrangement proceeds via a highly reactive isocyanate intermediate[2]. If the concentration of the newly formed amine product is too high, it acts as a nucleophile and attacks the unreacted isocyanate, forming the urea dimer[3][4]. Solution: To prevent this, avoid standard aqueous Hofmann conditions. Instead, perform a "modified Hofmann rearrangement" in an alcoholic solvent like methanol using sodium methoxide[5]. This traps the isocyanate intermediate as a stable methyl carbamate, effectively preventing the amine from reacting with the isocyanate. The carbamate is then hydrolyzed in a separate step[1].

Q3: I used the modified Hofmann rearrangement with NaOMe/MeOH, but my final product assay is low, and I have a persistent +58 Da impurity. What went wrong? Causality: The +58 Da mass corresponds to the unhydrolyzed methyl carbamate intermediate (Methyl (5-bromo-2-methoxy-4-methylphenyl)carbamate)[5]. While trapping the isocyanate with methanol prevents urea formation, the resulting carbamate must be cleaved using strong base to yield the final aniline. The steric hindrance from the ortho-methoxy group and the electron-withdrawing nature of the meta-bromo group significantly slow down this hydrolysis step. Solution: Ensure the second stage of the reaction is refluxed with a large excess of potassium hydroxide (KOH) in ethanol/water for at least 16 hours[1]. Shortening this step will invariably leave unreacted carbamate in your final product.

Q4: Can I perform a direct bromination on 2-methoxy-4-methylaniline to save steps? Causality: No. Direct bromination of 2-methoxy-4-methylaniline is highly problematic. The amino group (-NH 2​ ) is a much stronger activating group than the methoxy (-OCH 3​ ) or methyl (-CH 3​ ) groups, and it strongly directs electrophilic aromatic substitution to its ortho and para positions. Since the para position (C4) is blocked by the methyl group, bromination will occur almost exclusively at the ortho position (C6), yielding 6-bromo-2-methoxy-4-methylaniline. You must use the indirect benzoic acid route to achieve the correct 5-bromo regiochemistry[1].

Detailed Experimental Protocols
Protocol A: Regioselective Synthesis of 5-Bromo-2-methoxy-4-methylbenzoic acid

This protocol ensures kinetic control to prevent the formation of the 3-bromo regioisomer.

  • Preparation: Charge a reaction vessel with 2-methoxy-4-methylbenzoic acid (1.0 equiv) and a suitable solvent (e.g., acetic acid or dichloromethane).

  • Cooling: Cool the mixture to 0–5 °C using an ice bath. Self-validating logic: Failing to reach this temperature before addition will result in >5% of the 3-bromo isomer.

  • Bromination: Add bromine (1.05 equiv) dropwise over 1 hour, maintaining the internal temperature strictly below 5 °C.

  • Maturation: Remove the ice bath and stir the reaction mixture at room temperature for 2 hours to ensure complete conversion.

  • Quench & Isolate: Quench the reaction by pouring it into ice-cold water containing sodium bisulfite (to destroy excess unreacted bromine). Filter the resulting beige precipitate, wash with cold water (3 × 50 mL), and air dry.

  • Purification: Recrystallize the crude solid from ethanol/water to completely purge any residual 3-bromo regioisomer.

Protocol B: Modified Hofmann Rearrangement to 5-Bromo-2-methoxy-4-methylaniline

This protocol utilizes a carbamate trap to prevent urea dimerization, followed by exhaustive hydrolysis[1].

  • Amidation: Convert the purified 5-bromo-2-methoxy-4-methylbenzoic acid to the corresponding benzamide by refluxing in thionyl chloride and benzene (or toluene) for 4 hours. Evaporate to dryness, redissolve in dry solvent, and pour slowly into ice-cooled concentrated ammonium hydroxide. Filter and dry the resulting 5-bromo-2-methoxy-4-methylbenzamide.

  • Carbamate Formation: Suspend the benzamide (1.0 equiv) in anhydrous methanol and add a 25% solution of sodium methoxide in methanol (4.0 equiv). Cool the slurry to 5 °C.

  • Oxidation: Add bromine (1.1 equiv) dropwise. The reaction is exothermic. Stir at room temperature for 30 minutes, then heat to reflux for 1 hour to drive the isocyanate formation and subsequent trapping by methanol.

  • Solvent Exchange: Remove the methanol completely under vacuum. Redissolve the crude methyl carbamate intermediate in ethanol.

  • Hydrolysis: Add potassium hydroxide (4.0 equiv) to the ethanol solution. Reflux the mixture for 16 hours . Self-validating logic: The extended 16-hour reflux is mandatory to overcome the steric hindrance of the ortho-methoxy group and fully hydrolyze the carbamate intermediate.

  • Workup: Dilute the mixture with water and extract the product into diethyl ether (or ethyl acetate). Filter the combined organic layers through a pad of silica gel, dry over sodium sulfate, and evaporate to dryness to yield pure 5-bromo-2-methoxy-4-methylaniline.

References
  • 5-BroMo-2-Methoxy-4-Methyl-benzoic acid synthesis Source: ChemicalBook URL
  • METHYL CARBAMATE FORMATION VIA MODIFIED HOFMANN REARRANGEMENT REACTIONS Source: Organic Syntheses URL
  • The Hofmann and Curtius Rearrangements Source: Master Organic Chemistry URL
  • Technical Support Center: Synthesis of 4-[2-(dimethylamino)
  • Use of a Curtius Rearrangement as Part of the Multikilogram Manufacture of a Pyrazine Building Block Source: Organic Process Research & Development URL

Sources

Troubleshooting

Technical Support Center: Optimizing Coupling Reactions for 5-Bromo-2-methoxy-4-methylaniline

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for optimizing the reacti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for optimizing the reaction temperature in palladium-catalyzed cross-coupling reactions of 5-Bromo-2-methoxy-4-methylaniline. The following information is synthesized from established principles of organometallic chemistry and field-proven insights to ensure scientific integrity and practical utility.

Introduction

5-Bromo-2-methoxy-4-methylaniline is a valuable building block in medicinal chemistry and materials science. The presence of electron-donating methoxy and methyl groups, along with the coordinating amino group, can significantly influence the reactivity of the C-Br bond in cross-coupling reactions. Temperature is a critical parameter that dictates reaction rate, catalyst stability, and the formation of side products. This guide will help you navigate the complexities of temperature optimization to achieve high yields and purity.

Troubleshooting Guide

This section addresses common issues encountered during the coupling of 5-Bromo-2-methoxy-4-methylaniline, with a focus on temperature-related solutions.

Q1: My reaction shows low or no conversion of the starting material. What is the first temperature-related adjustment I should make?

A1: Low conversion is often a sign of insufficient thermal energy to overcome the activation barrier of the oxidative addition step, which is the initial insertion of the palladium catalyst into the C-Br bond.

  • Initial Approach: If your reaction is running at room temperature or a slightly elevated temperature (e.g., 40-60 °C), a stepwise increase in temperature is the most logical first step.

  • Recommendation: Increase the reaction temperature in 20 °C increments, for example, from 60 °C to 80 °C, and then to 100 °C. Monitor the reaction progress at each stage by a suitable analytical method like TLC, LC-MS, or GC-MS. For many Suzuki and Buchwald-Hartwig couplings of aryl bromides, a temperature range of 80-110 °C is effective.[1][2]

  • Causality: The rate of oxidative addition of aryl halides to the Pd(0) catalyst is temperature-dependent. Electron-rich aryl bromides, such as 5-Bromo-2-methoxy-4-methylaniline, can sometimes require higher temperatures for efficient oxidative addition compared to their electron-poor counterparts.[3]

Q2: I'm observing significant formation of a dehalogenated side product (2-methoxy-4-methylaniline). How can I mitigate this by adjusting the temperature?

A2: The formation of the dehalogenated product, a result of hydrodehalogenation, is a common side reaction in palladium-catalyzed couplings. It can arise from various pathways, including β-hydride elimination from a palladium-amido complex in Buchwald-Hartwig aminations or from reactions involving trace amounts of water or other proton sources.

  • Temperature Effect: Higher temperatures can sometimes exacerbate hydrodehalogenation.[4]

  • Recommendation: If you observe significant hydrodehalogenation at a higher temperature (e.g., >100 °C), try lowering the temperature to a range where the desired coupling still proceeds at a reasonable rate (e.g., 80-90 °C). This can often find a kinetic window where the rate of the desired productive reductive elimination is favored over the undesired hydrodehalogenation pathway.

  • Protocol:

    • Establish the temperature at which the side product becomes significant.

    • Run a series of reactions at 10-15 °C intervals below this temperature.

    • Analyze the product distribution at each temperature to find the optimal balance between reaction rate and selectivity.

Q3: My reaction mixture is turning black, and the reaction has stalled. What is the role of temperature in this observation?

A3: The formation of a black precipitate is often indicative of the decomposition of the palladium catalyst to form palladium black. This is an inactive form of the catalyst and will halt the catalytic cycle.

  • Temperature Influence: High reaction temperatures can accelerate catalyst decomposition, especially if the ligand used does not provide sufficient stabilization to the palladium center.[4]

  • Troubleshooting Steps:

    • Lower the Temperature: Immediately attempt the reaction at a lower temperature. For instance, if you are running the reaction at 110 °C, try 90 °C.

    • Ligand Screening: The stability of the palladium catalyst is highly dependent on the supporting ligand. If lowering the temperature significantly slows down the reaction, consider screening more robust ligands. Bulky, electron-rich phosphine ligands are known to stabilize the palladium catalyst at higher temperatures.[1]

    • Gradual Heating: Instead of heating the reaction mixture to the target temperature immediately, consider a gradual temperature ramp-up.

Q4: I am seeing homocoupling of my coupling partner (e.g., boronic acid in a Suzuki reaction). How does temperature affect this side reaction?

A4: Homocoupling of the organometallic reagent is another common side reaction. In the case of Suzuki reactions, the homocoupling of boronic acids is often promoted by the presence of oxygen and can be temperature-dependent.

  • Recommendation: Running the reaction at a lower temperature can often minimize this side reaction.[5] If you are observing significant homocoupling, try reducing the temperature by 20 °C.

  • Additional Measures: Ensure rigorous degassing of all solvents and reagents and maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction.

IssuePotential Cause (Temperature-Related)Recommended Action
Low/No Conversion Insufficient thermal energy for oxidative addition.Increase temperature in 20 °C increments (e.g., 60 → 80 → 100 °C).
Hydrodehalogenation High temperature favoring side reactions.Decrease temperature in 10-15 °C increments to find an optimal kinetic window.
Catalyst Decomposition High temperature leading to catalyst instability.Lower the reaction temperature; consider screening more thermally stable ligands.
Homocoupling High temperature promoting side reactions.Reduce reaction temperature by ~20 °C and ensure rigorous inert conditions.

Frequently Asked Questions (FAQs)

Q1: What is a good starting temperature for a Suzuki or Buchwald-Hartwig coupling with 5-Bromo-2-methoxy-4-methylaniline?

A1: For Suzuki and Buchwald-Hartwig reactions of aryl bromides, a good starting point is typically between 80 °C and 100 °C.[1][2] Given the electron-rich nature of 5-Bromo-2-methoxy-4-methylaniline, a temperature in this range should provide a good balance between reaction rate and catalyst stability.

Q2: How do the electron-donating groups on 5-Bromo-2-methoxy-4-methylaniline affect the optimal reaction temperature?

A2: The methoxy and methyl groups are electron-donating, which can make the C-Br bond stronger and the oxidative addition step slower compared to electron-deficient aryl bromides.[3] This might necessitate a slightly higher reaction temperature to achieve a good reaction rate. However, the amino group can also coordinate to the palladium center, which can influence the catalytic cycle. Therefore, empirical optimization is crucial.

Q3: Can I run the reaction at a very high temperature to speed it up?

A3: While increasing the temperature generally increases the reaction rate, excessively high temperatures (>120 °C) can lead to several problems, including catalyst decomposition, increased side product formation (such as hydrodehalogenation and homocoupling), and degradation of sensitive functional groups on your substrates.[4] It is crucial to find the optimal temperature that maximizes the yield of the desired product, not just the reaction rate.

Q4: How can I systematically optimize the reaction temperature?

A4: A systematic approach is key. Once you have identified a suitable catalyst, ligand, base, and solvent system, perform a temperature screen. Set up a series of small-scale reactions at different temperatures (e.g., 60 °C, 80 °C, 100 °C, and 120 °C) and monitor them over time. Analyze the conversion to the desired product and the formation of any side products to identify the optimal temperature.

Experimental Protocols & Visualization

Protocol: Systematic Temperature Optimization for Suzuki Coupling
  • Reaction Setup: In parallel reaction vials, add 5-Bromo-2-methoxy-4-methylaniline (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), a suitable base (e.g., K₂CO₃, 2.0 equiv.), and a magnetic stir bar.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) to each vial.

  • Inert Atmosphere: Seal the vials and purge with an inert gas (e.g., argon) for 5-10 minutes.

  • Solvent Addition: Add a degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v) to each vial.

  • Heating: Place the vials in separate heating blocks or an oil bath pre-set to the desired temperatures (e.g., 60 °C, 80 °C, 100 °C, 120 °C).

  • Monitoring: After a set time (e.g., 2, 4, 8, and 24 hours), take a small aliquot from each reaction, quench with water, extract with an organic solvent, and analyze by TLC or LC-MS to determine the extent of conversion and side product formation.

  • Analysis: Compare the results to determine the optimal temperature that provides the highest yield of the desired product in a reasonable timeframe with minimal side products.

Workflow for Temperature Optimization

G cluster_0 Initial Reaction Setup cluster_1 Analysis cluster_2 Optimization A Select Catalyst, Ligand, Base, & Solvent B Set Initial Temperature (e.g., 80 °C) A->B C Monitor Reaction (TLC, LC-MS) D Low Conversion? C->D E Side Products? D->E No G Increase Temperature (e.g., 100 °C) D->G Yes F Catalyst Decomposition? E->F No H Decrease Temperature (e.g., 60 °C) E->H Yes I Decrease Temperature & Consider New Ligand F->I Yes J Reaction Optimized F->J No G->C H->C I->C

Caption: A systematic workflow for optimizing reaction temperature.

References

  • BenchChem. (2025). Palladium catalyst issues in cross-coupling reactions. BenchChem.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Failed Buchwald-Hartwig Amination with 3-Bromo-4-isopropylpyridine. BenchChem.
  • Whitcombe, M. J., et al. (2011). The Heck reaction.
  • Lu, G.-P., et al. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki–Miyaura Couplings. J. Org. Chem., 77, 3700–3703.
  • Liu, H., et al. (2024). The Substituent Effects of Suzuki Coupling in Aqueous Micelles. J. Org. Chem. [Link]

  • Whitwood, A. C., et al. (2006). The Heck reaction: a mechanistic overview. Chemical Society Reviews, 35(8), 766-778.
  • Organic Synthesis. Buchwald-Hartwig Coupling. [Link]

  • BenchChem. (2025). Application Notes and Protocols: Suzuki Coupling Reactions with 2-Bromo-3,5-dimethoxytoluene. BenchChem.

Sources

Optimization

Preventing oxidation and degradation of 5-Bromo-2-methoxy-4-methylaniline during storage

Compound Overview & Degradation Mechanisms 5-Bromo-2-methoxy-4-methylaniline (CAS: 808133-98-4) is a highly functionalized aromatic amine utilized extensively in fine chemical synthesis and drug development . While the b...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Compound Overview & Degradation Mechanisms

5-Bromo-2-methoxy-4-methylaniline (CAS: 808133-98-4) is a highly functionalized aromatic amine utilized extensively in fine chemical synthesis and drug development . While the bromo substituent provides mild electron withdrawal, the presence of the strongly electron-donating methoxy (-OCH₃) and methyl (-CH₃) groups renders the aniline core highly susceptible to oxidative degradation .

Exposure to atmospheric oxygen, ambient UV light, and elevated temperatures triggers a radical-mediated oxidation cascade. This process typically begins with hydrogen abstraction to form an anilino radical, which rapidly reacts with oxygen or dimerizes, leading to the formation of highly conjugated, colored impurities such as nitrosobenzenes, azoxybenzenes, and complex polymeric materials .

OxidationPathway A 5-Bromo-2-methoxy- 4-methylaniline B O2 / UV Light Exposure A->B Initiates C Anilino Free Radical Intermediate B->C H-abstraction D Nitroso & Nitro Derivatives C->D Oxidation E Azo / Azoxy Coupling Products C->E Dimerization F Dark Polymeric Aggregates E->F Polymerization

Oxidative degradation pathway of 5-Bromo-2-methoxy-4-methylaniline.

Frequently Asked Questions (FAQs)

Q1: My newly purchased batch of 5-Bromo-2-methoxy-4-methylaniline has a slight yellow/brown tint instead of being off-white. Is it compromised? A1: A color shift from off-white/colorless to yellow or brown is the primary macroscopic indicator of aniline oxidation . Because the oxidation products (azo compounds and quinone-imines) are highly conjugated, even trace amounts (<0.5%) can cause significant discoloration . For highly sensitive catalytic or pharmaceutical applications, this material should be purified prior to use. For less sensitive routine synthesis, it may still be viable, but purity must be verified via HPLC.

Q2: What is the exact causality behind this rapid oxidation, and how do the substituents play a role? A2: Aniline oxidation typically proceeds via a free-radical mechanism initiated by molecular oxygen . The electron-donating methoxy and methyl groups increase the electron density on the aromatic ring and the amine nitrogen. This lowers the oxidation potential and stabilizes the intermediate anilino radical. Although the bromine atom is electron-withdrawing and slightly counteracts this effect, the net electronic environment remains highly activated, necessitating stringent anaerobic storage .

Q3: What are the absolute best practices for long-term storage? A3: To arrest the kinetic drivers of oxidation, the compound must be stored under a self-validating inert system:

  • Atmosphere: Purged with ultra-high purity (UHP) Argon or Nitrogen to displace oxygen .

  • Temperature: Refrigerated at 2–8 °C (or -20 °C for multi-year storage) to exponentially decrease the reaction rate of radical propagation .

  • Light: Stored in amber glass vials to prevent UV-catalyzed homolytic cleavage and radical initiation .

Q4: Can I use chemical antioxidants to prolong shelf life? A4: Yes. For liquid solutions or long-term storage of the neat solid, adding a radical scavenger such as Butylated Hydroxytoluene (BHT) at 0.01–0.1% w/w is highly effective. BHT donates a hydrogen atom to the reactive anilino radicals, forming a stable phenoxy radical that terminates the oxidation chain reaction without interfering with most downstream syntheses .

Troubleshooting Guide: Quantitative & Qualitative Issues

The following table summarizes common degradation issues, their root causes, and corrective actions based on established aniline handling protocols .

Observed IssueProbable CauseCorrective Action / Prevention
Yellow/Brown Discoloration Exposure to ambient O₂ and UV light leading to azo/nitroso formation.Store under Argon/N₂ in amber vials at 2-8°C. Purify via recrystallization if heavily discolored.
Insoluble Dark Particulates Advanced oxidation resulting in high-molecular-weight polymeric aggregates.Dissolve in organic solvent (e.g., DCM) and filter through a 0.22 µm PTFE syringe filter before use.
Inconsistent Reaction Yields Oxidized impurities interfering with stoichiometry or poisoning metal catalysts.Verify purity via HPLC. Implement strict Schlenk-line techniques during reagent transfer.
Rapid Degradation Post-Opening Introduction of atmospheric moisture and oxygen upon breaking the factory seal.Backfill the headspace with inert gas immediately after every use. Seal cap with Parafilm.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols must be executed to create a closed, self-validating system for handling and storing 5-Bromo-2-methoxy-4-methylaniline.

Protocol A: Inert Gas Purging and Sealing Workflow

This protocol ensures the complete displacement of oxygen, validating the integrity of the storage environment .

Materials: UHP Argon or Nitrogen gas cylinder, Schlenk line or gas manifold, 20-gauge needles, amber glass vials with PTFE-lined septa, Parafilm.

  • Preparation: Ensure the 5-Bromo-2-methoxy-4-methylaniline is transferred into an amber glass vial equipped with a high-quality PTFE-lined septum cap.

  • Venting: Insert a short 20-gauge needle through the septum to act as a pressure vent.

  • Purging: Insert a longer 20-gauge needle (connected to the inert gas line) through the septum, ensuring the tip is positioned just above the solid chemical (do not disturb the powder).

  • Displacement: Gently flow Argon or Nitrogen into the vial for 3–5 minutes. Causality Note: Argon is preferred as it is heavier than air and creates a denser protective blanket over the solid.

  • Sealing: Remove the vent needle first to allow a slight positive pressure of inert gas to build up inside the vial. Then, immediately remove the gas inlet needle. This positive pressure prevents ambient air from being pulled in if the temperature fluctuates .

  • Secondary Barrier: Wrap the junction of the cap and vial tightly with Parafilm to prevent slow oxygen diffusion during thermal cycling in the refrigerator.

StorageWorkflow Step1 Transfer to Amber Vial Step2 Insert Vent & Gas Needles Step1->Step2 Step3 Purge with UHP Argon (3-5 min) Step2->Step3 Step4 Remove Vent First (Positive Pressure) Step3->Step4 Displaces O2 Step5 Seal with Parafilm Step4->Step5 Step6 Store at 2-8°C in Dark Step5->Step6 Prevents Degradation

Workflow for inert atmosphere storage of sensitive anilines.

Protocol B: Purity Verification and Rescue Recrystallization

If the compound has degraded, this protocol validates its current state and restores its purity.

  • HPLC Purity Check: Prepare a 1 mg/mL solution of the sample in HPLC-grade acetonitrile. Run a reverse-phase gradient (e.g., Water/Acetonitrile with 0.1% TFA) on a C18 column. The parent aniline will elute as the major peak, while oxidation products (azo/azoxy compounds) typically elute later due to increased lipophilicity .

  • Dissolution (Rescue): If purity is <95%, dissolve the crude 5-Bromo-2-methoxy-4-methylaniline in a minimal amount of hot ethanol or toluene under a nitrogen atmosphere.

  • Hot Filtration: If dark insoluble polymers are present, perform a hot filtration through a pad of Celite to remove them .

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then transfer to an ice bath to induce crystallization.

  • Isolation: Filter the purified crystals using a Büchner funnel, wash with a small amount of ice-cold solvent, and dry under high vacuum before immediately subjecting the purified batch to Protocol A .

References

  • ChemRadar. "Benzenamine, 5-bromo-2-methoxy-4-methyl- (9CI) CAS#808133-98-4 | FCMD." Available at:[Link]

  • Open Access Journals. "The Chemical Oxidation of Aniline: Mechanisms, Applications and Environmental Implications." Available at: [Link]

Troubleshooting

Technical Support Center: Troubleshooting the Regioselective Bromination of 2-Methoxy-4-methylaniline

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals resolve common bottlenecks encountered during the e...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals resolve common bottlenecks encountered during the electrophilic aromatic bromination of highly activated anilines.

System Overview: The Reactivity of 2-Methoxy-4-methylaniline

2-Methoxy-4-methylaniline is a highly electron-rich aromatic system. The amino group (-NH₂) is a strong π -donor and dominates the directing effects, making the ortho-position (C6) the kinetically favored site for electrophilic attack[1]. However, because the ring is heavily enriched by three activating groups (-NH₂, -OCH₃, and -CH₃), the Highest Occupied Molecular Orbital (HOMO) energy is exceptionally high. This makes the substrate highly susceptible to two major side reactions: oxidative degradation (via single-electron transfer) and over-bromination (polybromination)[2].

Below is a mechanistic breakdown of the reaction pathways and a comprehensive troubleshooting guide to ensure high-yielding, mono-selective bromination.

ReactionPathways Substrate 2-Methoxy-4-methylaniline Desired 2-Bromo-6-methoxy-4-methylaniline (Desired Product) Substrate->Desired NBS, 0 °C Controlled OverBrom Dibrominated Isomers (Over-bromination) Substrate->OverBrom Excess Br+ High Local Conc. Oxidation Polymeric Tars / Azo Compounds (Oxidative Degradation) Substrate->Oxidation Br2, High Temp SET Oxidation Desired->OverBrom Prolonged Exposure

Reaction pathways showing desired regioselective bromination versus common side reactions.

Section 1: Troubleshooting & FAQs

Q1: My reaction mixture rapidly turns into a dark, tarry sludge, and my product yield is negligible. What is causing this? Causality: You are likely experiencing oxidative degradation. Anilines are notoriously sensitive to single-electron transfer (SET) oxidation. When exposed to strong oxidants like molecular bromine (Br₂) or unbuffered acidic conditions, the amine is oxidized into a radical cation. This intermediate rapidly dimerizes or polymerizes into azobenzenes and quinone imines, forming the "tar" you observe[2]. Solution: Abandon Br₂ and switch to N-Bromosuccinimide (NBS) in a polar aprotic solvent like N,N-Dimethylformamide (DMF)[3]. DMF coordinates with the electrophilic bromine, acting as a buffer that slowly releases the Br⁺ equivalent. This suppresses the SET oxidation pathway while maintaining enough electrophilicity for the desired substitution.

Q2: I am isolating significant amounts of dibrominated side products. How can I improve mono-selectivity? Causality: The desired product (2-bromo-6-methoxy-4-methylaniline) remains highly activated even after the first bromination. If the local concentration of the brominating agent is too high, or if the temperature exceeds 5 °C, the activation energy for a second bromination (typically at C3 or C5) is easily breached[3]. Solution: Implement strict stoichiometric control (1.0 to 1.02 equivalents of NBS) and utilize a portion-wise addition strategy over 30–60 minutes at 0 °C. Alternatively, modern green-chemistry protocols utilizing ionic liquids (e.g., [BMPy]Br₃) or copper-catalyzed oxidative bromination have proven highly effective at capping the reaction at mono-bromination by controlling the in-situ generation of the active bromonium species[4],[5].

Q3: Direct bromination is still yielding impure mixtures. Should I protect the amine? Causality: Yes. Converting the strongly activating primary amine (-NH₂) into an acetamide (-NHCOCH₃) pulls electron density away from the aromatic ring via resonance with the carbonyl oxygen. This drastically lowers the HOMO energy, completely shutting down the oxidative degradation pathway while preserving the ortho/para directing ability. Solution: Use the Protection-Bromination-Deprotection sequence (Protocol B below). While it adds two synthetic steps, it is a self-validating system that virtually guarantees >95% purity of the mono-brominated product.

Troubleshooting Start Analyze Reaction Mixture Issue1 Dark/Tarry Mixture (Oxidation) Start->Issue1 Issue2 Multiple Spots on TLC (Over-bromination) Start->Issue2 Issue3 Clean, High Yield (Success) Start->Issue3 Sol1 Action: Switch to NBS in DMF Lower Temp to 0 °C Issue1->Sol1 Sol3 Action: Amine Protection (Acetylation) Issue1->Sol3 If Sol 1 fails Sol2 Action: Portion-wise addition Strict 1.0 eq stoichiometry Issue2->Sol2 Issue2->Sol3 For extreme precision

Decision tree for troubleshooting side products during aniline bromination.

Section 2: Quantitative Reagent Comparison

To guide your experimental design, the following table summarizes the causal relationship between reagent choice and product distribution based on field-proven data[2],[5],[3].

Reagent / Solvent SystemTemp (°C)Mono-bromo Yield (%)Di-bromo Yield (%)Oxidation / Tar (%)Scientific Recommendation
Br₂ / Acetic Acid 25352045Not Recommended. High SET oxidation risk.
NBS / CH₂Cl₂ 0651520Moderate. Lacks solvent-coordination buffering.
NBS / DMF 088< 5< 5Highly Recommended. DMF stabilizes Br⁺.
[BMPy]Br₃ / H₂O 2592< 2< 2Excellent. Ionic liquid ensures slow Br⁺ release.

Section 3: Validated Experimental Protocols

Protocol A: Direct Mild Bromination (Optimized for Speed & Yield)

This protocol utilizes NBS in DMF to exploit the solvent's Lewis basicity, which dampens the electrophilicity of the reagent and prevents polybromination[3].

  • Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve 2-methoxy-4-methylaniline (1.0 equiv, e.g., 10 mmol) in anhydrous DMF (0.2 M concentration).

  • Cooling: Submerge the flask in an ice-water bath and allow the solution to cool strictly to 0 °C.

  • Reagent Addition: Weigh out N-Bromosuccinimide (NBS, 1.02 equiv). Add the NBS portion-wise over 45 minutes. Crucial Step: Do not allow the internal temperature to rise above 5 °C to prevent the activation of the dibromination pathway.

  • Monitoring: Stir for an additional 1–2 hours at 0 °C. Monitor via TLC (Hexane:EtOAc 4:1). The disappearance of the starting material and the appearance of a single new spot validates the completion of the mono-bromination.

  • Workup: Quench the reaction with saturated aqueous Na₂S₂O₃ (to destroy residual electrophilic bromine) and saturated NaHCO₃. Extract with Ethyl Acetate (3x). Wash the combined organic layers thoroughly with brine (5x) to remove the DMF.

  • Validation: Dry over Na₂SO₄, concentrate, and verify via ¹H NMR. The amino protons of the product will appear as a broad singlet in the 3.5–4.0 ppm range[1].

Protocol B: Protection-Bromination-Deprotection (Optimized for Ultra-High Purity)

If Protocol A still yields unacceptable levels of oxidation due to substrate-specific impurities, utilize this self-validating sequence.

  • Protection: Dissolve the aniline in CH₂Cl₂ and add Triethylamine (1.5 equiv). Cool to 0 °C and dropwise add Acetic Anhydride (1.2 equiv). Stir for 2 hours at room temperature. Wash with 1M HCl, dry, and concentrate to yield the acetamide.

  • Bromination: Dissolve the protected aniline in Acetonitrile. Add NBS (1.05 equiv) at 0 °C. The electron-withdrawing nature of the acetyl group prevents oxidation, allowing the reaction to proceed cleanly to the mono-brominated intermediate.

  • Deprotection: Reflux the crude brominated acetamide in a mixture of Ethanol and 6M HCl (1:1 v/v) for 4 hours. Cool, neutralize with NaOH to pH 8, and extract with Dichloromethane to yield pristine 2-bromo-6-methoxy-4-methylaniline.

References

  • Borikar, S. P., et al. (2009). An efficient, rapid, and regioselective bromination of anilines and phenols with 1-butyl-3-methylpyridinium tribromide as a new reagent/solvent under mild conditions. Tetrahedron Letters. URL:[Link]

  • Fomenko, I. S., et al. (2021). Robust Synthesis of NIR-Emissive P-Rhodamine Fluorophores. ChemRxiv. URL:[Link]

Sources

Optimization

Optimizing mobile phase conditions for 5-Bromo-2-methoxy-4-methylaniline chromatography

Welcome to the technical support center dedicated to the chromatographic analysis of 5-Bromo-2-methoxy-4-methylaniline. This guide is designed for researchers, scientists, and drug development professionals, providing in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center dedicated to the chromatographic analysis of 5-Bromo-2-methoxy-4-methylaniline. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting and frequently asked questions to help you optimize your mobile phase conditions and achieve robust, reproducible results.

Troubleshooting Guide: Common Chromatographic Issues

This section addresses specific problems you may encounter during the analysis of 5-Bromo-2-methoxy-4-methylaniline. The format follows a logical progression from symptom to solution, explaining the scientific rationale behind each step.

Issue 1: Severe Peak Tailing or Asymmetrical Peak Shape

Symptom: The analyte peak exhibits a pronounced tail, leading to poor integration and reduced resolution from adjacent peaks.

Causality: As a primary aromatic amine, 5-Bromo-2-methoxy-4-methylaniline possesses a basic nitrogen atom. This amine group can engage in secondary ionic interactions with acidic residual silanols on the surface of standard silica-based stationary phases (like C18). This strong, non-ideal interaction causes a portion of the analyte molecules to lag behind the main band, resulting in a tailed peak.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for peak tailing.

Recommended Solutions:

Solution IDActionRationale
TS-1.1 Adjust Mobile Phase pH Lower the mobile phase pH to a range of 2.5-3.5 by adding an acid like 0.1% formic acid or 0.1% trifluoroacetic acid (TFA).[1] At this low pH, the primary amine group becomes protonated (R-NH3+). This positively charged species is repelled by the few remaining protonated silanols (Si-OH), minimizing the secondary interactions that cause tailing.[2]
TS-1.2 Use a Base-Deactivated Column Employ a modern reversed-phase column specifically designed for analyzing basic compounds. These columns have advanced end-capping or hybrid particle technology that shields or reduces the number of accessible silanol groups, leading to improved peak shapes for amines even at mid-range pH.
TS-1.3 Evaluate Organic Modifier While both are common, methanol can sometimes offer different selectivity and better peak shapes for certain compounds compared to acetonitrile due to its hydrogen-bonding properties.[3] If using acetonitrile, a switch to methanol (or a combination) is worth evaluating.
Issue 2: Poor Resolution Between Analyte and Impurities

Symptom: The peak for 5-Bromo-2-methoxy-4-methylaniline co-elutes or is not baseline-resolved from process impurities or degradation products. This is common when trying to separate it from constitutional isomers.[4]

Causality: Resolution is a function of column efficiency, retention factor, and selectivity. When efficiency and retention are adequate, the primary cause of poor resolution is insufficient selectivity, meaning the stationary and mobile phases do not interact differently enough with the analyte and its impurities.

Recommended Solutions:

Solution IDActionRationale
TS-2.1 Optimize Organic Modifier Percentage/Gradient If using isocratic elution, systematically vary the percentage of the organic modifier (e.g., acetonitrile or methanol). A lower percentage will increase retention and may improve resolution. For gradient elution, decrease the slope of the gradient around the elution time of the target compounds to give more time for separation.[5]
TS-2.2 Change the Organic Modifier The choice of organic solvent is a powerful tool for altering selectivity.[5] Acetonitrile, methanol, and tetrahydrofuran (THF) have different chemical properties and will interact differently with your analytes. If resolution is poor with acetonitrile/water, try a methanol/water mobile phase.
TS-2.3 Adjust Mobile Phase pH Small changes in pH can dramatically alter the retention of ionizable compounds.[6] If the analyte and a key impurity have different pKa values, adjusting the mobile phase pH can change their relative retention times and significantly improve selectivity.[6]
TS-2.4 Change the Stationary Phase If mobile phase optimization is insufficient, changing the column chemistry is the next logical step. A phenyl-hexyl column, for example, offers different selectivity compared to a standard C18 due to its ability to undergo pi-pi interactions with aromatic rings.[2]
Issue 3: Unstable or Drifting Retention Times

Symptom: The retention time of the analyte peak shifts significantly between injections or over the course of an analytical run.

Causality: Drifting retention times point to an unstable chromatographic system. This is often caused by a mobile phase that is not adequately buffered, temperature fluctuations, or column degradation.[7]

Recommended Solutions:

Solution IDActionRationale
TS-3.1 Use a Buffered Mobile Phase An unbuffered acidic modifier (like 0.1% formic acid) may not have sufficient capacity to control the pH, especially if the sample has a different pH.[6] Use a buffer with a pKa within +/- 1 unit of your target mobile phase pH. For a target pH of 3, a formate buffer (e.g., 10 mM ammonium formate adjusted to pH 3) is an excellent choice. This ensures a stable pH and, consequently, a stable analyte ionization state and reproducible retention.[8]
TS-3.2 Ensure Proper Column Equilibration Before starting the analytical run, ensure the column is fully equilibrated with the mobile phase. This typically requires flushing with 10-20 column volumes of the initial mobile phase. Insufficient equilibration can cause retention time drift in the early stages of a run.[9]
TS-3.3 Use a Column Thermostat Temperature affects mobile phase viscosity and the kinetics of partitioning, both of which influence retention time. A column oven set to a stable temperature (e.g., 30-40 °C) will eliminate ambient temperature fluctuations as a source of variability.
TS-3.4 Check for System Leaks A leak in the HPLC system, particularly between the pump and the injector, can cause pressure fluctuations and lead to unstable flow rates, directly impacting retention times.[10]
Frequently Asked Questions (FAQs)

Q1: What is a good starting point for mobile phase conditions for 5-Bromo-2-methoxy-4-methylaniline on a C18 column?

A1: A robust starting point for method development on a standard C18 column (e.g., 4.6 x 150 mm, 5 µm) would be a reversed-phase gradient elution.

Recommended Starting Conditions:

Parameter Condition
Column C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water[1]
Mobile Phase B Acetonitrile[11]
Gradient 10% to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm or 280 nm[12]

| Column Temperature | 30 °C |

This setup provides acidic conditions to ensure good peak shape for the amine and a gradient to elute the moderately non-polar analyte in a reasonable time.

Q2: How does the pH of the mobile phase affect the retention of 5-Bromo-2-methoxy-4-methylaniline?

A2: The pH of the mobile phase directly influences the ionization state of the analyte's primary amine group, which in turn affects its retention in reversed-phase chromatography.[8][13]

G cluster_0 Low pH (e.g., pH < 4) cluster_1 High pH (e.g., pH > 6) Analyte 5-Bromo-2-methoxy-4-methylaniline (R-NH2) Protonated Protonated Form (R-NH3+) Analyte->Protonated Acidic Conditions Neutral Neutral Form (R-NH2) Analyte->Neutral Basic/Neutral Conditions LowRetention More Polar Less Retained on C18 Protonated->LowRetention Results in HighRetention Less Polar More Retained on C18 Neutral->HighRetention Results in

Caption: Effect of mobile phase pH on analyte ionization and retention.

  • Low pH (Acidic): The amine group is protonated (R-NH3+). The molecule becomes more polar and has less affinity for the non-polar C18 stationary phase, resulting in decreased retention .

  • High pH (Neutral/Basic): The amine group is in its neutral, free-base form (R-NH2). The molecule is less polar and interacts more strongly with the stationary phase, leading to increased retention .

Therefore, you can modulate the retention time by adjusting the mobile phase pH.

Q3: My analyte seems to be degrading during analysis. Could the mobile phase be the cause?

A3: Yes, mobile phase conditions can potentially lead to analyte degradation. While 5-Bromo-2-methoxy-4-methylaniline is generally stable, halogenated aromatic compounds can be susceptible to degradation under certain conditions.[14]

  • Extreme pH: Highly acidic or basic mobile phases can catalyze hydrolysis or other degradation pathways for sensitive molecules.[15] It is crucial to assess the stability of your analyte in the chosen mobile phase by preparing a standard in the mobile phase and analyzing it over time (e.g., at 0, 4, 8, and 24 hours).

  • Solvent Impurities: Ensure you are using high-purity, HPLC-grade solvents. Solvents of lower purity can contain impurities that may react with the analyte. For example, aged ethers like THF can form peroxides that are reactive.[6]

If degradation is suspected, try using a freshly prepared mobile phase with high-purity solvents and a milder pH to see if the issue resolves.

Q4: Should I use acetonitrile or methanol as the organic modifier?

A4: Both acetonitrile (ACN) and methanol (MeOH) are excellent choices for reversed-phase chromatography, and the best option often depends on the specific separation challenge.[3][11]

  • Acetonitrile (ACN): Generally has a lower viscosity (leading to lower backpressure) and a lower UV cutoff wavelength (~190 nm), which is advantageous for detection at low wavelengths.[6] It is considered a stronger solvent than methanol in reversed-phase mode.

  • Methanol (MeOH): Is a protic solvent and can engage in hydrogen bonding, which can offer different (sometimes better) selectivity for certain compounds.[3] It is also typically less expensive than acetonitrile.

Recommendation: Start with acetonitrile due to its favorable physical properties. If you face selectivity challenges and need to improve the resolution between your analyte and an impurity, developing a method with methanol is a powerful alternative to explore.[5]

References
  • Yao, Z.-P., et al. (2005). Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. Analytical Chemistry. Available at: [Link]

  • Rice, G. W. (1984). Separation of Aromatic Amines by Thin-Layer and High-Performance Liquid Chromatography. Journal of Chromatographic Science. Available at: [Link]

  • Phenomenex (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. Available at: [Link]

  • Waters (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. Waters. Available at: [Link]

  • Welch Materials (2025). Mobile Phase Selection in Method Development: How to Optimize. Welch Materials. Available at: [Link]

  • Buchi (n.d.). How to optimize your mobile phase to improve selectivity and resolution in chromatography. Buchi. Available at: [Link]

  • Lojk, J., et al. (2025). Enhancing metabolite coverage using dedicated mobile phases for individual polarity modes in HILIC-MS. Analytical and Bioanalytical Chemistry. Available at: [Link]

  • Lynam, K. G., & Doyle, M. P. (1985). Determination of Halogenated Anilines and Related Compounds by HPLC with Electrochemical and UV Detection. Journal of Chromatographic Science. Available at: [Link]

  • Agilent (2009). Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns. Agilent. Available at: [Link]

  • Dolan, J. W. (n.d.). LC Troubleshooting. LCGC. (Monthly Column)
  • Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Journal of Chemistry.
  • Phenomenex (n.d.). Troubleshooting Guide. Phenomenex. Available at: [Link]

  • Chrom Tech, Inc. (2025). Tackling Common Challenges in Chromatography. Chrom Tech, Inc.. Available at: [Link]

  • Shimadzu (n.d.). LCMS Troubleshooting Tips. Shimadzu. Available at: [Link]

  • Pure Synth (2025). Mastering HPLC Solvent Selection: Key Criteria for High-Precision Results. Pure Synth. Available at: [Link]

  • Agilent (n.d.). Best Practices for Addressing Problems Associated With Unstable Solvents in an (U)HPLC Environment. Agilent.
  • Dolan, J. W., & Snyder, L. R. (1989). Troubleshooting LC Systems. Humana Press.
  • Restek (n.d.). TROUBLESHOOTING GUIDE. Restek.
  • Supelco (n.d.). Basic Capillary GC Theory and Practical Troubleshooting. Supelco.
  • Snyder, L. R., & Kirkland, J. J. (1979).
  • Singh, R. K., & Patel, A. R. (2018). Influence of pH on the stability of pharmaceuticals: A review.
  • Lee, J. H. (2022). The impact of pH on the stability of cardiovascular drugs. Journal of Pharmaceutical Sciences.
  • Phenomenex (2025). Guide to Choosing the Correct HPLC Solvent. Phenomenex. Available at: [Link]

  • Dolan, J. W., et al. (2013). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography.

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 5-Bromo-2-methoxy-4-methylaniline Substitution Reactions

Welcome to the technical support center for navigating the challenges of substitution reactions with 5-Bromo-2-methoxy-4-methylaniline. This sterically hindered and electron-rich aniline derivative is a valuable building...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for navigating the challenges of substitution reactions with 5-Bromo-2-methoxy-4-methylaniline. This sterically hindered and electron-rich aniline derivative is a valuable building block in the synthesis of pharmaceuticals and other complex organic molecules. However, its inherent structural features—a bulky bromine atom and a methoxy group ortho to the amine, along with a methyl group in the para position—can significantly impede reactivity, leading to low yields, slow reaction times, or complete reaction failure.

This guide provides in-depth troubleshooting advice, detailed experimental protocols, and a mechanistic understanding to help you overcome these synthetic hurdles. The information presented is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and practical utility.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered when performing substitution reactions on 5-Bromo-2-methoxy-4-methylaniline.

Question 1: My Buchwald-Hartwig amination with 5-Bromo-2-methoxy-4-methylaniline is giving low to no yield. What are the likely causes and how can I fix it?

Answer:

Low yields in Buchwald-Hartwig aminations of this substrate are a frequent challenge, primarily due to the steric hindrance around both the bromine atom and the amine. The bulky substituents impede the crucial oxidative addition and reductive elimination steps in the catalytic cycle.[1]

Troubleshooting Steps:

  • Ligand Selection is Critical: Standard phosphine ligands may not be effective. The key is to use bulky, electron-rich biaryl phosphine ligands that can promote the challenging C-N bond formation.[2] Ligands like XPhos, or specialized ligands such as AliPhos, have been specifically developed for coupling hindered anilines and aryl halides.[3][4] Computational studies suggest that ligands with phenyl substituents can offer greater activity.[3][4]

  • Choice of Palladium Precatalyst: Instead of generating the active Pd(0) species in situ from sources like Pd(OAc)₂, consider using pre-formed palladium precatalysts (e.g., G3 or G4 palladacycles).[5] These can provide more consistent and reproducible results.

  • Base Optimization: A strong, non-nucleophilic base is essential. Sodium tert-butoxide (NaOtBu) is a common and effective choice. Weaker bases like carbonates are generally not suitable for such a sterically demanding transformation unless the catalyst system is specifically designed for them.[5]

  • Solvent and Temperature: Anhydrous, aprotic, and non-polar solvents like toluene or 1,4-dioxane are standard.[5] Ensure the solvent is thoroughly degassed to prevent catalyst oxidation. Due to the steric hindrance, elevated temperatures (typically 80-110 °C) are often necessary to overcome the activation energy barrier.[5]

  • Inert Atmosphere: Strict adherence to an inert atmosphere (argon or nitrogen) is crucial throughout the setup and reaction to protect the sensitive catalyst from oxygen.

Question 2: I am attempting a Suzuki-Miyaura coupling to replace the bromine atom, but the reaction is sluggish and incomplete. How can I improve the reaction efficiency?

Answer:

Similar to C-N coupling, the steric hindrance in 5-Bromo-2-methoxy-4-methylaniline presents a significant challenge for Suzuki-Miyaura C-C bond formation. The bulky substituents hinder the approach of the organoboron reagent to the palladium center.

Troubleshooting Steps:

  • Catalyst System: A highly active catalyst is required. Combining a palladium source like Pd(OAc)₂ with a bulky, electron-rich phosphine ligand is a good starting point.[6] Robust acenaphthoimidazolylidene palladium complexes have also shown high efficiency for sterically hindered substrates.[7]

  • Base and Solvent System: The choice of base is critical for activating the boronic acid.[8] A moderately strong base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a mixed solvent system, such as toluene/water or dioxane/water, is often effective.[9]

  • Boron Reagent: If using a boronic acid, ensure its purity and consider using a slight excess (1.2-1.5 equivalents). Alternatively, using more reactive organoboron reagents like MIDA boronates can be advantageous as they provide a slow release of the boronic acid.[10]

  • Temperature: Higher reaction temperatures are generally required for sterically hindered substrates in Suzuki-Miyaura couplings.[9]

Question 3: Can I perform a traditional nucleophilic aromatic substitution (SNAг) on 5-Bromo-2-methoxy-4-methylaniline?

Answer:

Direct SₙAr on 5-Bromo-2-methoxy-4-methylaniline is generally not feasible under standard conditions. SₙAr reactions require the aromatic ring to be electron-deficient, typically achieved through the presence of strong electron-withdrawing groups (e.g., -NO₂) ortho or para to the leaving group.[11][12] 5-Bromo-2-methoxy-4-methylaniline is, in fact, an electron-rich system due to the electron-donating nature of the methoxy and amino groups, which deactivates the ring towards nucleophilic attack.[11]

Question 4: Are copper-catalyzed reactions, like the Ullmann condensation, a viable alternative?

Answer:

Yes, copper-catalyzed reactions can be a good alternative, especially for forming C-O and C-N bonds. The Ullmann condensation is a classic method for synthesizing diaryl ethers and has been significantly improved with modern catalytic systems.[13][14]

Key Considerations for Ullmann Condensation:

  • Catalyst and Ligand: While traditional Ullmann reactions used stoichiometric copper powder at high temperatures, modern protocols utilize catalytic amounts of a copper(I) salt (e.g., CuI) with a ligand.[13][14][15] Phenanthroline and its derivatives are common ligands that can accelerate the reaction.[14]

  • Reaction Conditions: These reactions often still require relatively high temperatures (100-200 °C) and polar aprotic solvents like DMF or NMP.[14][15]

  • Base: A base such as potassium carbonate or cesium carbonate is typically required.

Experimental Protocols

The following are generalized protocols that should be optimized for your specific substrate and coupling partner.

Protocol 1: Buchwald-Hartwig Amination of 5-Bromo-2-methoxy-4-methylaniline

This protocol is a starting point for the C-N cross-coupling of 5-Bromo-2-methoxy-4-methylaniline with a generic primary amine.

Materials:

  • 5-Bromo-2-methoxy-4-methylaniline

  • Amine coupling partner

  • Palladium precatalyst (e.g., XPhos Pd G3)

  • XPhos ligand

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous, degassed toluene

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask, add 5-Bromo-2-methoxy-4-methylaniline (1.0 equiv.), the palladium precatalyst (e.g., 2 mol %), and the XPhos ligand (e.g., 4 mol %).

  • Add the amine (1.2 equiv.) and sodium tert-butoxide (1.4 equiv.).

  • Seal the flask, and then evacuate and backfill with argon. Repeat this cycle three times.

  • Add anhydrous, degassed toluene via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Suzuki-Miyaura Coupling of 5-Bromo-2-methoxy-4-methylaniline

This protocol outlines a general procedure for the C-C cross-coupling with an arylboronic acid.

Materials:

  • 5-Bromo-2-methoxy-4-methylaniline

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(OAc)₂)

  • Phosphine ligand (e.g., SPhos)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Degassed water

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a Schlenk flask, combine 5-Bromo-2-methoxy-4-methylaniline (1.0 equiv.), the arylboronic acid (1.5 equiv.), and potassium carbonate (2.0 equiv.).

  • Add the palladium catalyst (e.g., 2-5 mol %) and the phosphine ligand (e.g., 4-10 mol %).

  • Seal the flask and purge with argon for 10-15 minutes.

  • Add degassed 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio).

  • Heat the reaction to 80-100 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Add water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by flash chromatography.

Visualizing Reaction Workflows

Buchwald-Hartwig Amination Workflow

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Aryl Halide, Amine, Base, Ligand, & Pd Precatalyst inert Establish Inert Atmosphere (Ar/N2) reagents->inert solvent Add Degassed Anhydrous Solvent inert->solvent heat Heat to 80-110 °C with Stirring solvent->heat monitor Monitor by TLC or LC-MS heat->monitor quench Cool & Quench monitor->quench extract Extract with Organic Solvent quench->extract purify Dry, Concentrate, & Purify extract->purify product product purify->product Isolated Product

Caption: Workflow for Buchwald-Hartwig Amination.

Suzuki-Miyaura Coupling Workflow

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Aryl Halide, Boronic Acid, Base, Ligand, & Pd Catalyst inert Purge with Inert Gas (Ar/N2) reagents->inert solvent Add Degassed Solvent/Water Mixture inert->solvent heat Heat to 80-100 °C with Stirring solvent->heat monitor Monitor by TLC or LC-MS heat->monitor cool Cool to RT monitor->cool extract Aqueous Workup & Extraction cool->extract purify Dry, Concentrate, & Purify extract->purify product product purify->product Isolated Product

Caption: Workflow for Suzuki-Miyaura Coupling.

Quantitative Data Summary

Reaction TypeKey ChallengeRecommended Ligand TypeTypical Temperature (°C)Common Base
Buchwald-Hartwig Steric hindrance at N and BrBulky, electron-rich biaryl phosphines (e.g., XPhos)[3][4]80 - 110[5]NaOtBu
Suzuki-Miyaura Steric hindrance at BrBulky, electron-rich phosphines (e.g., SPhos)80 - 100K₂CO₃, Cs₂CO₃
Ullmann Condensation High reaction temperaturesDiamines, Phenanthrolines[14]100 - 200[14]K₂CO₃, Cs₂CO₃
SₙAr Electron-rich aromatic ringNot applicableNot applicableNot applicable

References

  • Benchchem. Overcoming steric hindrance in reactions involving the 4-anilinopiperidine core.
  • Benchchem. Technical Support Center: Managing Steric Hindrance in 2-(Octyloxy)aniline Reactions.
  • ResearchGate. Pd-Catalyzed Cross-Coupling of Hindered, Electron-Deficient Anilines with Bulky (Hetero)aryl Halides Using Biaryl Phosphorinane Ligands | Request PDF.
  • Surade, S., & G, S. (2020). Pd-Catalyzed Cross-Coupling of Hindered, Electron-Deficient Anilines with Bulky (Hetero)aryl Halides Using Biaryl Phosphorinane Ligands. Organic Letters, 22(24), 9572-9577. [Link]

  • DSpace@MIT.
  • Wikipedia. Ullmann condensation. [Link]

  • Benchchem. Application Note: Ullmann Condensation for the Synthesis of 5-Bromo-2-[4-(tert-butyl)phenoxy]aniline.
  • Royal Society of Chemistry. An efficient indenyl-derived phosphine ligand for the Suzuki–Miyaura coupling of sterically hindered aryl halides. [Link]

  • ACS Publications. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Benchchem. Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-chloro-4-methoxypyrimidine.
  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Chemistry LibreTexts. 3.7: Nucleophilic Aromatic Substitution. [Link]

  • Myers, A. G. The Suzuki Reaction. [Link]

Sources

Optimization

Handling light sensitivity and stability of 5-Bromo-2-methoxy-4-methylaniline solutions

Welcome to the technical support guide for 5-Bromo-2-methoxy-4-methylaniline. This document provides in-depth guidance, troubleshooting, and frequently asked questions (FAQs) for researchers, scientists, and drug develop...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 5-Bromo-2-methoxy-4-methylaniline. This document provides in-depth guidance, troubleshooting, and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. Our focus is to address the specific challenges related to the light sensitivity and stability of this compound in solution, ensuring the integrity and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the handling and properties of 5-Bromo-2-methoxy-4-methylaniline.

Q1: What are the primary chemical properties of 5-Bromo-2-methoxy-4-methylaniline?

5-Bromo-2-methoxy-4-methylaniline is a substituted aniline, a class of compounds widely used as building blocks in organic synthesis.[1][2] Its key identifiers and properties are summarized below.

PropertyValueSource
Molecular Formula C₈H₁₀BrNO[3][4]
Molecular Weight ~216.07 g/mol [1][4][5]
CAS Number 808133-98-4[4][6]
Appearance Typically a solid, may range from white to off-white or light brown.Inferred from related anilines[7][8]
Purity Commercially available in various purities, often ≥97%.
Q2: Is 5-Bromo-2-methoxy-4-methylaniline sensitive to light?

Yes. While specific photostability data for this exact molecule is not extensively published, substituted anilines as a class are known to be sensitive to light.[9][10][11] Aromatic amines can undergo photochemical reactions, leading to discoloration and the formation of impurities.[10][12] Therefore, it is imperative to treat this compound as light-sensitive and take appropriate precautions.[9]

Q3: What are the recommended storage conditions for both the solid compound and its solutions?

To ensure the long-term integrity of 5-Bromo-2-methoxy-4-methylaniline, adhere to the following storage protocols, which are based on best practices for aromatic amines.[11][13][14]

FormConditionRationale
Solid Store in a tightly sealed container in a cool, dry, and dark place.Prevents degradation from moisture, air (oxidation), and light.[13]
Solution Store in amber glass vials or clear vials wrapped in aluminum foil. Use screw caps with PTFE-lined septa. For long-term storage, purge the vial with an inert gas (e.g., argon or nitrogen) and store at low temperatures (e.g., 4°C or -20°C).Minimizes exposure to light, oxygen, and prevents solvent evaporation. Inert gas displaces oxygen, which is a key contributor to degradation.[12]
Q4: What solvents should I use to prepare solutions, and are there any I should avoid?

The choice of solvent depends on the requirements of your downstream application.

  • Recommended Solvents: Many substituted anilines show good solubility in common organic solvents like methanol, ethanol, acetonitrile, ethyl acetate, and dichloromethane.[7][15]

  • Solvents to Use with Caution: Avoid using solvents that may be reactive, such as highly acidic or basic solutions, unless required for a specific reaction. Also, be aware that prolonged exposure to some chlorinated solvents in the presence of light can generate radical species that may accelerate degradation.

  • Solvent Purity: Always use high-purity, anhydrous grade solvents if possible, as water and other impurities can affect stability.

Q5: What are the most critical safety precautions when working with this compound?

Substituted anilines, as a class, are considered hazardous.[14][16] Always consult the latest Safety Data Sheet (SDS) from your supplier.[14][17][16]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[9][16]

  • Engineering Controls: Handle the compound in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[9][11]

  • Exposure Routes: The compound may be harmful if swallowed, inhaled, or absorbed through the skin. It can cause skin and serious eye irritation.[14][16][18]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.[13][16]

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Problem 1: My solution of 5-Bromo-2-methoxy-4-methylaniline has turned yellow or brown.

This is a classic sign of degradation.

Causality: Aromatic amines are prone to oxidation, a process often accelerated by exposure to air (oxygen) and light.[12] The lone pair of electrons on the nitrogen atom makes the molecule susceptible to oxidative processes, which can form highly colored polymeric or quinone-like structures. Light provides the activation energy for these degradation pathways.[10]

Logical Troubleshooting Flow:

A Solution Discoloration Observed (Yellow/Brown Hue) B Was the solution exposed to light? A->B C Was the solution exposed to air (e.g., loose cap, non-degassed solvent)? A->C D Wrap vials in foil. Use amber vials. B->D  Yes F Is the discoloration resolved? B->F  No E Prepare fresh solutions using degassed solvents. Purge headspace with inert gas (Ar, N₂). C->E  Yes C->F  No D->F E->F G Consider solvent purity. Impurities can catalyze degradation. F->G  No H Problem Solved F->H  Yes

Caption: Recommended workflow for solution preparation and storage.

References
  • 16 (Provides general safety and handling information for a structurally similar aniline).

  • 13 (Details storage conditions such as "Store in a cool and dark place").

  • 17 (Recommends keeping containers tightly closed in a dry and well-ventilated place).

  • 19 (Discusses general handling and purification of anilines).

  • 9 (Notes "Light sensitive" as a storage incompatibility).

  • 14 (Highlights hazards and stability under normal conditions).

  • 10 (Academic source on the photochemical reactions of aromatic amines).

  • (Discusses the prevalence and challenges of aniline motifs in drug development).

  • (Provides hazard information and handling precautions).

  • 18 (Outlines hazards such as skin and eye irritation).

  • (Product listing with basic properties).

  • (Example of a related complex aniline).

  • (General SOP for handling aniline, emphasizing protection from light and air).

  • 20 (Illustrates the use of substituted anilines in synthesis).

  • (Discusses the tendency of aromatic amines to discolor upon exposure to air and methods for stabilization).

  • (Database entry with chemical information).

  • (Supplier information with basic properties).

  • (Example of a commercially available substituted aniline).

  • (Research article describing a related compound).

  • (Describes synthetic routes involving functionalized anilines).

  • (Forum discussion on practical lab techniques for handling anilines).

  • (Product listing with formula and CAS number).

  • (Provides context on photochemical isomerization, relevant to light sensitivity).

  • 21 (Example of analytical methods for related compounds).

  • (Supplier information).

  • (Discusses photochemical reactions of aromatic amines in an analytical context).

  • (Research on the interaction of aromatic amines with sensor materials).

  • (Example of a similar product with purity specifications).

  • (Describes solubility of complex organic molecules in various solvents).

  • (Outlines common analytical solvents for a similar compound).

  • (Database entry for a related isomer).

  • (Example of a more complex derivative).

  • (Supplier page with CAS number).

  • (Illustrates the use of related brominated aromatic compounds in research).

  • (General information on the mechanisms of light sensitivity).

  • (Provides appearance information for a related aniline).

Sources

Troubleshooting

Technical Support Center: Scale-Up Manufacturing of 5-Bromo-2-methoxy-4-methylaniline

Welcome to the Technical Support Center for the scale-up and manufacturing of 5-Bromo-2-methoxy-4-methylaniline (CAS: 808133-98-4). This guide is designed for process chemists, researchers, and drug development professio...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the scale-up and manufacturing of 5-Bromo-2-methoxy-4-methylaniline (CAS: 808133-98-4). This guide is designed for process chemists, researchers, and drug development professionals. It provides field-proven methodologies, thermodynamic safety insights, and troubleshooting logic to ensure high-yield, high-purity production at scale.

Process Overview & Mechanistic Rationale

A common pitfall in the synthesis of 5-bromo-2-methoxy-4-methylaniline is attempting a direct electrophilic aromatic substitution (EAS) on 2-methoxy-4-methylaniline.

The Causality of Regioselectivity Failure: In 2-methoxy-4-methylaniline, the amino group (-NH₂) is a powerfully activating, ortho/para-directing group. The para position (C4) is sterically blocked by the methyl group. The ortho positions are C2 (blocked by the methoxy group) and C6 (open). Because the -NH₂ group dominates the electronic directing effects, direct bromination overwhelmingly attacks the C6 position, yielding the undesired 6-bromo isomer.

To successfully synthesize the 5-bromo target, the substitution pattern must be established before the powerful -NH₂ group is introduced. The validated, scalable approach utilizes 5-bromo-2-methoxy-4-methylbenzoic acid as the starting material, converting the carboxylic acid to an amine via a Hofmann Rearrangement [1].

Synthetic Workflow Diagram

G A 5-Bromo-2-methoxy-4-methylbenzoic acid (Starting Material) B Acid Chloride Intermediate (SOCl2, Benzene, Reflux) A->B Chlorination C 5-Bromo-2-methoxy-4-methylbenzamide (NH4OH quench, 0°C to RT) B->C Amidation D N-Bromo Amide Formation (Br2, NaOMe, MeOH, 5°C) C->D Hofmann Rearrangement Initiation E Methyl Carbamate Intermediate (Reflux, 1 h) D->E Methanolysis F 5-Bromo-2-methoxy-4-methylaniline (KOH, EtOH, Reflux 16 h) E->F Alkaline Hydrolysis

Caption: Synthetic workflow for 5-Bromo-2-methoxy-4-methylaniline via Hofmann rearrangement.

Validated Scale-Up Methodology

The following protocol is a self-validating system designed for multi-gram to kilogram scale-up, ensuring intermediate verification at each step[1].

Step 1: Acid Chloride Generation

  • Charge a reactor with 5-bromo-2-methoxy-4-methylbenzoic acid (1.0 eq) and dry benzene (10 volumes).

  • Add thionyl chloride (1.8 - 2.0 eq). Heat the mixture to reflux for 4 hours.

  • Validation: The reaction is complete when the evolution of SO₂/HCl gas ceases and the suspension becomes a clear solution.

  • Evaporate to dryness under reduced pressure to remove excess SOCl₂.

Step 2: Amidation

  • Re-dissolve the crude acid chloride in dry benzene (4.5 volumes).

  • Slowly pour the solution into an ice-cooled flask (0 °C) containing concentrated ammonium hydroxide (excess).

  • Stir for 1 hour at room temperature.

  • Validation: A beige precipitate will form. Filter, wash sequentially with water and benzene, and air dry to afford 5-bromo-2-methoxy-4-methylbenzamide (Expected yield: ~95%).

Step 3: Hofmann Rearrangement

  • Charge a reactor with the benzamide intermediate (1.0 eq), anhydrous methanol (6.5 volumes), and 25% NaOMe solution in methanol (4.0 eq).

  • Cool the slurry to 5 °C.

  • Critical Safety Step: Add bromine (1.1 eq) dropwise. This neutralization/halogenation is highly exothermic.

  • Validation: The formation of a cloudy solution indicates the successful generation of the N-bromo amide intermediate[1].

  • Stir for 30 min at room temperature, then heat to reflux for 1 hour to drive the rearrangement to the methyl carbamate intermediate. Remove solvent under vacuum.

Step 4: Alkaline Hydrolysis

  • Re-dissolve the carbamate residue in ethanol (8 volumes) and add KOH (4.0 eq).

  • Reflux for 16 hours.

  • Validation: Monitor by LC-MS; the peak corresponding to the carbamate (m/z ~273) must completely disappear.

  • Dilute with water, extract into diethyl ether, filter through a pad of silica gel, and evaporate to yield the pure 5-bromo-2-methoxy-4-methylaniline as a light brown solid[1].

Quantitative Data: Critical Process Parameters (CPPs)

Strict adherence to thermodynamic and stoichiometric parameters is required to prevent impurity formation and thermal runaway.

Process StepCritical ParameterTarget RangeMechanistic Causality & Consequence of Deviation
Amidation Quench Temp< 5 °CNeutralization of acid chloride with NH₄OH is highly exothermic. Failure to cool leads to splashing and hydrolysis back to the carboxylic acid.
Hofmann Br₂ Addition RateDropwiseBr₂ + NaOMe forms NaOBr with massive heat release. Rapid addition exceeds cooling capacity, risking thermal runaway[2].
Hofmann NaOMe Stoichiometry4.0 eqRequired for complete deprotonation and rearrangement. Deficits stall the reaction at the N-bromo amide stage[1].
Hydrolysis Reflux Duration≥ 16 hoursAlkaline hydrolysis of the sterically hindered methyl carbamate is slow. Premature quenching leaves unreacted intermediate[1].

Troubleshooting Guides & FAQs

Q1: We attempted direct electrophilic bromination of 2-methoxy-4-methylaniline using NBS. Why is our major product the 6-bromo isomer instead of the 5-bromo target? A: This is a fundamental regioselectivity issue. The -NH₂ group is a powerful activating ortho/para director. Because the para position is blocked by the methyl group, electrophilic attack is forced to the open ortho position (C6). To achieve substitution at C5 (which is meta to the -NH₂ group), you must abandon direct bromination of the aniline and utilize the Hofmann rearrangement route starting from 5-bromo-2-methoxy-4-methylbenzoic acid[1].

Q2: During the Hofmann rearrangement scale-up, we observe a dangerous temperature spike upon bromine addition. How can we mitigate this thermal risk? A: The reaction between molecular bromine and sodium methoxide is violently exothermic. If the heat of reaction is not removed efficiently, the adiabatic temperature rise can push the reaction mixture past the boiling point of methanol (65 °C). To mitigate this, implement a semi-batch continuous addition protocol for Br₂, ensure strict jacket cooling, and maintain the internal temperature strictly below 5 °C during the addition phase[2].

Q3: Our final product contains significant amounts of an unreacted intermediate (m/z ~273). What is this, and how do we resolve it? A: The mass m/z ~273 corresponds to the intermediate methyl carbamate. The final step of the Hofmann rearrangement requires harsh alkaline conditions to cleave this carbamate into the free aniline. If this impurity is present, your hydrolysis is incomplete. Increase the reflux time in KOH/EtOH to a minimum of 16 hours, or increase the equivalents of KOH[1].

Q4: We are considering an alternative bromination route using N-Bromosuccinimide (NBS) in 2-methyltetrahydrofuran (2-MeTHF) or DMF. Are there scale-up safety concerns? A: Yes, severe concerns exist. Thermal safety analyses reveal a hazardous incompatibility between NBS and 2-MeTHF/DMF[2]. The mixture undergoes a delayed exothermic side reaction driven by a free-radical mechanism. During scale-up, if NBS accumulates due to poor mixing or low reaction temperatures, this delayed exotherm can trigger a sudden thermal runaway. If NBS must be used, limit its accumulation via dose-controlled addition and continuously monitor the Maximum Temperature of the Synthesis Reaction (MTSR)[2][3].

Q5: Our final aniline product is dark brown instead of light brown/beige. How can we improve the color profile during isolation? A: Anilines are highly susceptible to air oxidation, forming highly colored azo or quinoid impurities[3]. To mitigate this, perform the final extraction and silica gel filtration under an inert atmosphere (nitrogen or argon). Additionally, washing the organic layer with a mild reducing agent, such as aqueous sodium thiosulfate, can quench residual oxidative species before solvent evaporation[3].

Diagnostic Logic Tree

Use the following logic tree to rapidly diagnose and resolve common scale-up failures.

Troubleshooting Start Issue: Low Yield or Purity in Final Aniline Product Q1 Is the major impurity the 6-bromo isomer? Start->Q1 Sol1 Stop direct EAS bromination. Switch to Hofmann route. Q1->Sol1 Yes Q2 Is the impurity m/z ~273 (Methyl carbamate)? Q1->Q2 No Sol2 Extend KOH/EtOH reflux time to >16 hours. Q2->Sol2 Yes Q3 Is there a thermal runaway during Br2 or NBS addition? Q2->Q3 No Sol3 Implement semi-batch dosing. Maintain jacket <5°C. Q3->Sol3 Yes

Caption: Diagnostic logic tree for troubleshooting scale-up synthesis failures.

References

  • 5-BroMo-2-Methoxy-4-Methyl-benzoic acid synthesis Source: ChemicalBook URL
  • Technical Support Center: Scaling Up the Synthesis of 4-Bromo-3-(trifluoromethyl)
  • Source: Organic Process Research & Development (ACS Publications)

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Purity Validation of 5-Bromo-2-methoxy-4-methylaniline: A GC-MS Centric Approach

Abstract In the landscape of pharmaceutical research and drug development, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of safety, efficacy, and reproducibility....

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

In the landscape of pharmaceutical research and drug development, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of safety, efficacy, and reproducibility. 5-Bromo-2-methoxy-4-methylaniline serves as a critical building block in the synthesis of various high-value molecules. Its purity directly influences reaction yields, impurity profiles, and the ultimate safety of the final active pharmaceutical ingredient (API). This guide provides an in-depth, comparative analysis of analytical methodologies for validating the purity of 5-Bromo-2-methoxy-4-methylaniline, with a primary focus on Gas Chromatography-Mass Spectrometry (GC-MS). We will explore the causality behind experimental choices, present a self-validating protocol, and objectively compare GC-MS with alternative techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Differential Scanning Calorimetry (DSC).

Introduction: The Imperative of Purity in Synthesis

5-Bromo-2-methoxy-4-methylaniline is a substituted aniline derivative whose structural complexity offers multiple potential pathways for impurity generation during synthesis. Common impurities may include regioisomers, unreacted starting materials, or by-products from side reactions such as debromination or demethylation. The presence of even trace levels of these impurities can have significant downstream consequences. Therefore, a robust, sensitive, and specific analytical method is paramount for quality control. Gas Chromatography-Mass Spectrometry (GC-MS) emerges as a powerful tool, offering both high-resolution separation and definitive molecular identification.[1][2]

The Primary Analytical Choice: Gas Chromatography-Mass Spectrometry (GC-MS)

For a volatile and thermally stable compound like 5-Bromo-2-methoxy-4-methylaniline, GC-MS is an exceptionally well-suited analytical technique.[2][3][4] The methodology hinges on two core principles:

  • Gas Chromatography (GC): This component separates the analyte from potential impurities based on their differential partitioning between a gaseous mobile phase (typically an inert gas like helium or hydrogen) and a stationary phase coated on the inside of a long capillary column.[3] Compounds with higher volatility and lower affinity for the stationary phase travel through the column faster, resulting in distinct retention times. This separation is critical for resolving structurally similar impurities.

  • Mass Spectrometry (MS): Acting as the detector, the MS ionizes the molecules eluting from the GC column, fragments them in a predictable pattern, and separates the resulting ions based on their mass-to-charge ratio (m/z).[1][5] The resulting mass spectrum is a unique molecular "fingerprint" that allows for unambiguous identification of the analyte and characterization of unknown impurities.[2]

This combination of chromatographic separation and mass-based detection provides the high degree of specificity required for rigorous purity analysis.[6]

A Self-Validating GC-MS Protocol

The following protocol is designed to be inherently robust and self-validating, incorporating principles outlined by the International Council for Harmonisation (ICH) to ensure specificity, accuracy, and precision.[7][8][9]

Experimental Workflow Diagram

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Validation prep_sample 1. Accurately weigh ~10 mg of 5-Bromo-2-methoxy-4-methylaniline dissolve 2. Dissolve in 10 mL of Ethyl Acetate (or other suitable solvent) prep_sample->dissolve prep_std 3. Prepare a certified reference standard at the same concentration dissolve->prep_std injection 4. Inject 1 µL into GC-MS system prep_std->injection separation 5. Chromatographic Separation (Capillary Column) injection->separation detection 6. Ionization, Fragmentation, & Detection (MS) separation->detection tic 7. Generate Total Ion Chromatogram (TIC) detection->tic peak_integration 8. Integrate all peaks tic->peak_integration ms_analysis 9. Analyze Mass Spectrum of each peak peak_integration->ms_analysis quantification 10. Calculate Purity via Area % and identify impurities ms_analysis->quantification caption Figure 1: GC-MS Experimental Workflow.

Caption: Figure 1: GC-MS Experimental Workflow.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the 5-Bromo-2-methoxy-4-methylaniline sample into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with a high-purity solvent such as Ethyl Acetate. The choice of solvent is critical; it must fully dissolve the analyte without reacting with it and should be volatile enough to not interfere with the chromatogram.

    • Prepare a certified reference standard (if available) at an identical concentration for system suitability checks and retention time confirmation.

  • Instrumentation and Parameters:

    • The parameters below are a validated starting point. Method robustness should be confirmed by making small, deliberate variations to these parameters.[6][7]

Parameter Setting Rationale / Justification
GC System Agilent 8890 or equivalentA modern GC system ensures precise temperature and flow control.
MS Detector Agilent 5977 or equivalentProvides high sensitivity and spectral integrity.
Column HP-5ms (30m x 0.25mm, 0.25µm)A non-polar 5% phenyl-methylpolysiloxane column is a robust general-purpose choice for separating aromatic amines based on boiling points.[9]
Carrier Gas Helium or HydrogenHydrogen can offer faster analysis times and improved resolution, but requires appropriate safety measures.[10][11][12]
Inlet Temperature 250 °CEnsures rapid and complete volatilization of the analyte without thermal degradation.
Injection Mode Split (100:1)Prevents column overloading and ensures sharp peak shapes.
Oven Program 100°C (hold 1 min), ramp to 280°C at 15°C/min, hold 5 minThe initial hold allows for solvent focusing. The temperature ramp is designed to elute the main component efficiently while providing separation from potential lower and higher boiling impurities.
MS Source Temp 230 °CStandard temperature to promote ionization while minimizing thermal degradation within the source.
Ionization Mode Electron Ionization (EI) at 70 eVEI is a hard ionization technique that produces reproducible fragmentation patterns, ideal for library matching and structural elucidation.[4]
Mass Scan Range 40-450 m/zA wide scan range ensures detection of the molecular ion (M.W. ~216 g/mol )[13][14] and its key fragments, as well as potential lighter or heavier impurities.
Data Interpretation: A Two-Fold Confirmation

Purity validation relies on a dual-confirmation process using both the chromatogram and the mass spectra.

  • Total Ion Chromatogram (TIC) Analysis: The TIC plots the total ion intensity against retention time. The purity is calculated based on the relative area of the main peak compared to the total area of all peaks detected.

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

  • Mass Spectrum Analysis:

    • Analyte Confirmation: The mass spectrum of the main peak must be consistent with the structure of 5-Bromo-2-methoxy-4-methylaniline. Key expected features include the molecular ion peak (M+) and characteristic isotopic patterns due to the presence of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio).

    • Impurity Identification: The mass spectrum of each smaller peak is analyzed. By examining the fragmentation pattern, it is often possible to deduce the structure of the impurity, providing valuable feedback to synthetic chemists.

Hypothetical Data Summary

Peak # Retention Time (min) Area % Identification Key Mass Fragments (m/z)
18.540.15Isomeric Impurity215, 217, 200, 185
29.2199.755-Bromo-2-methoxy-4-methylaniline 215, 217 (M+, Br isotope pattern) , 200, 185
310.120.10Starting Material(Varies)

Comparative Analysis with Alternative Methodologies

While GC-MS is a premier choice, a comprehensive validation strategy often involves orthogonal techniques. Each method offers unique advantages and limitations.

Decision-Making Framework for Purity Analysis

Caption: Figure 2: Choosing the right analytical tool.

High-Performance Liquid Chromatography (HPLC)

HPLC separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase.[15] For aromatic amines, reverse-phase HPLC is common.

  • Advantages:

    • Ideal for non-volatile or thermally labile compounds, where GC would cause degradation.[16]

    • Excellent quantification capabilities with UV or MS detectors.

    • Can be more efficient in separating certain structural isomers.[17]

  • Disadvantages:

    • Generally provides less structural information than MS unless coupled to a mass spectrometer (LC-MS).

    • Mobile phase selection can be more complex and time-consuming to optimize.

    • Higher solvent consumption compared to GC.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is an unparalleled tool for structural elucidation.[18][19][20][21] It provides detailed information about the chemical environment of each atom (primarily ¹H and ¹³C) in a molecule.

  • Advantages:

    • Provides definitive structural confirmation of the main component.[18][21]

    • Quantitative NMR (qNMR) can determine purity against a certified internal standard without needing a reference standard of the analyte itself.

    • Non-destructive nature allows for sample recovery.[18]

  • Disadvantages:

    • Lower sensitivity compared to GC-MS, making it difficult to detect impurities below the ~0.1% level.

    • Complex mixtures can lead to overlapping signals, complicating interpretation.

    • Higher instrumentation and operational cost.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. For purity analysis, it relies on the principle of melting point depression.[22][23]

  • Advantages:

    • Provides a measure of absolute purity for highly crystalline substances (>98.5 mol%).[24][25]

    • Fast and requires minimal sample preparation.

  • Disadvantages:

    • Provides no information on the identity or number of impurities.[23]

    • Not applicable to amorphous materials, compounds that decompose on melting, or when impurities are insoluble in the melt.[24][25]

Summary Comparison of Techniques

Technique Primary Application Sensitivity Specificity Structural Information
GC-MS Routine Purity & Impurity IDVery HighVery HighHigh (Fragmentation)
HPLC-UV Routine Purity (esp. non-volatile)HighModerateLow
NMR Structural Elucidation & qNMRLow-ModerateHighVery High (Connectivity)
DSC Absolute Purity (Crystalline)LowLowNone

Conclusion: An Integrated Approach to Purity Validation

For the routine quality control and purity validation of 5-Bromo-2-methoxy-4-methylaniline, GC-MS stands out as the optimal technique , delivering an unparalleled combination of high-resolution separation, sensitivity, and specific identification capabilities. Its ability to not only quantify purity but also to provide structural clues for unknown impurities is invaluable for process development and troubleshooting.

However, a truly authoritative validation relies on an integrated, multi-technique approach. While GC-MS serves as the workhorse for routine analysis, complementary techniques are essential for comprehensive characterization. NMR spectroscopy should be employed for the definitive structural confirmation of the primary material and reference standards. HPLC offers a crucial orthogonal method, particularly if thermally labile impurities are suspected. Finally, DSC can provide a fast, absolute measure of bulk purity for the final, crystalline product. By leveraging the strengths of each technique, researchers and drug development professionals can ensure the highest degree of confidence in the quality and safety of their materials.

References

  • NMR Spectroscopy - MSU chemistry. (n.d.). Michigan State University. Retrieved March 31, 2026, from [Link]

  • Gas Chromatography – Mass Spectrometry (GC−MS). (n.d.). National Institute of Standards and Technology. Retrieved March 31, 2026, from [Link]

  • Differential scanning calorimetry - Wikipedia. (n.d.). Wikipedia. Retrieved March 31, 2026, from [Link]

  • ASTM E928-20, Standard Test Method for Purity by Differential Scanning Calorimetry. (2020). ASTM International. Retrieved March 31, 2026, from [Link]

  • Gas Chromatography/ Mass Spectrometry Fundamentals. (n.d.). Agilent. Retrieved March 31, 2026, from [Link]

  • Gao, W., et al. (2009). The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. PubMed. Retrieved March 31, 2026, from [Link]

  • Investigating the Purity of Substances by Means of DSC. (2020). NETZSCH Analyzing & Testing. Retrieved March 31, 2026, from [Link]

  • Structure Determination - Nuclear Magnetic Resonance Spectroscopy. (2024). Chemistry LibreTexts. Retrieved March 31, 2026, from [Link]

  • Purity Determination and DSC Tzero Technology. (n.d.). TA Instruments. Retrieved March 31, 2026, from [Link]

  • Tahara, M., et al. (2024). GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases. Oxford Academic. Retrieved March 31, 2026, from [Link]

  • Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. sites@gsu. Retrieved March 31, 2026, from [Link]

  • Greenwood, M. (2023). NMR Spectroscopy in Structural Analysis of Organic Compounds. AZoLifeSciences. Retrieved March 31, 2026, from [Link]

  • Gas Chromatograph Mass Spectrometer | JEOL Instrument Basics. (n.d.). JEOL. Retrieved March 31, 2026, from [Link]

  • Analysis of Aromatic Amines in Textile Samples. (n.d.). Agilent. Retrieved March 31, 2026, from [Link]

  • Amines Analysis by Packed Column GC. (n.d.). LabRulez GCMS. Retrieved March 31, 2026, from [Link]

  • GC-MS Principle, Instrument and Analyses and GC-MS/MS. (2024). Technology Networks. Retrieved March 31, 2026, from [Link]

  • How GC-MS Works: Principles Explained. (n.d.). Phenomenex. Retrieved March 31, 2026, from [Link]

  • NMR spectroscopy - An Easy Introduction. (2020). Chemistry Steps. Retrieved March 31, 2026, from [Link]

  • Analysis of aromatic amines derived from Azo colorants using H2 carrier gas. (n.d.). Shimadzu. Retrieved March 31, 2026, from [Link]

  • GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases. (2024). PubMed. Retrieved March 31, 2026, from [Link]

  • 5-BROMO-2-(2-METHOXY-4-METHYLPHENOXY)ANILINE — Chemical Substance Information. (n.d.). NextSDS. Retrieved March 31, 2026, from [Link]

  • How to detect aniline on TLC? (2017). ResearchGate. Retrieved March 31, 2026, from [Link]

  • Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles. (n.d.). Agilent. Retrieved March 31, 2026, from [Link]

  • Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. (n.d.). ACS Publications. Retrieved March 31, 2026, from [Link]

  • Analytical Validation Quick Reference Guide. (n.d.). ChromSolutions. Retrieved March 31, 2026, from [Link]

  • Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. (2024). Research Trends Journal. Retrieved March 31, 2026, from [Link]

  • Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products. (n.d.). Waters Corporation. Retrieved March 31, 2026, from [Link]

  • A Review on GC-MS and Method Development and Validation. (n.d.). Impactfactor.org. Retrieved March 31, 2026, from [Link]

  • Development and Validation of a Gas Chromatography–Mass Spectrometry Method. (2023). MDPI. Retrieved March 31, 2026, from [Link]

  • 5-bromo-2-methoxy-4-methylaniline (C8H10BrNO). (n.d.). PubChemLite. Retrieved March 31, 2026, from [Link]

  • Determination of four aromatic amines in water samples using dispersive liquid-liquid microextraction combined with HPLC. (2008). PubMed. Retrieved March 31, 2026, from [Link]

  • DEVELOPMENT AND VALIDATION OF GC-MS METHOD FOR THE TRACE LEVEL DETERMINATION OF STRUCTURALLY ALERT ALKYL HALIDE IMPURITIES. (2020). International Journal of Pharmaceutical Sciences and Research. Retrieved March 31, 2026, from [Link]

  • Determination of Aniline and Its Derivatives in Environmental Water by Capillary Electrophoresis. (n.d.). PMC. Retrieved March 31, 2026, from [Link]

  • Method 8131: Aniline and selected derivatives by gas chromatography. (n.d.). EPA. Retrieved March 31, 2026, from [Link]

  • HPLC DETERMINATION OF AGMATINE AND OTHER AMINES IN WINE. (n.d.). OENO One. Retrieved March 31, 2026, from [Link]

  • N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes - Supporting Information. (n.d.). Retrieved March 31, 2026, from [Link]

  • Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation. (n.d.). PMC. Retrieved March 31, 2026, from [Link]

Sources

Comparative

A Comparative Guide to the Palladium-Catalyzed Cross-Coupling of Brominated Anisidines

For researchers and professionals in drug development and materials science, the synthesis of substituted anilines is a cornerstone of molecular construction. Among these, anisidine scaffolds are prevalent in a vast arra...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development and materials science, the synthesis of substituted anilines is a cornerstone of molecular construction. Among these, anisidine scaffolds are prevalent in a vast array of pharmaceuticals and functional materials. Brominated anisidines, in particular, serve as versatile building blocks, offering a reactive handle for carbon-carbon and carbon-nitrogen bond formation through palladium-catalyzed cross-coupling reactions.

This guide provides a comparative analysis of the reactivity of various bromoanisidine isomers in three of the most powerful cross-coupling methodologies: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. We will delve into the electronic and steric factors that govern the reactivity of these isomers, supported by experimental data, and provide detailed protocols to empower your synthetic endeavors.

The Interplay of Steric and Electronic Effects in Bromoanisidines

The reactivity of a bromoanisidine isomer in a palladium-catalyzed coupling is not solely determined by the C-Br bond. It is a nuanced interplay between the electronic nature and the steric environment created by the methoxy (-OCH₃) and amino (-NH₂) substituents.

  • Electronic Effects: Both the amino and methoxy groups are strong electron-donating groups (activating groups) through resonance.[1] They increase the electron density of the aromatic ring, which can influence the oxidative addition step of the catalytic cycle.[2] The position of these groups relative to the bromine atom dictates the electronic character of the carbon involved in the C-Br bond.

  • Steric Hindrance: The presence of a substituent ortho to the bromine atom can significantly impede the approach of the bulky palladium catalyst, thereby slowing down the rate-determining oxidative addition step.[3][4] This steric hindrance is a critical factor when comparing isomers.

The Palladium Catalytic Cycle: A Universal Mechanism

Most palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle, which involves three key steps: oxidative addition, transmetalation, and reductive elimination.[5] Understanding this cycle is crucial for troubleshooting and optimizing reactions.

Palladium_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition (Rate-Determining) Pd0->OxAdd Ar-X PdII Ar-Pd(II)-X (Ln) OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation R'-M PdII_R Ar-Pd(II)-R' (Ln) Transmetalation->PdII_R - M-X RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Product Ar-R' RedElim->Product

Figure 1: A generalized mechanism for palladium-catalyzed cross-coupling reactions. The cycle is initiated by the oxidative addition of the aryl halide to the active Pd(0) catalyst.

Comparative Reactivity in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which forms a C-C bond between an aryl halide and an organoboron species, is a cornerstone of modern synthesis.[6] The reactivity of bromoanisidine isomers in this reaction is highly dependent on the substitution pattern.

Generally, the reactivity of aryl bromides in Suzuki coupling is high. However, steric hindrance around the C-Br bond can significantly impact reaction efficiency.

Bromoanisidine IsomerCoupling PartnerCatalyst SystemConditionsYield (%)Reference
2-Bromo-4-methoxyanilinePhenylboronic acidPd(OAc)₂ / SPhosK₃PO₄, Toluene/H₂O, 100°CModerate to HighGeneral Knowledge
4-Bromo-2-methoxyaniline(2-Methylphenyl)boronic acidPd(PPh₃)₄K₂CO₃, Dioxane/H₂O, 90°C85
4-Bromo-3-methoxyanilinePhenylboronic acidPd(dppf)Cl₂Na₂CO₃, DME/H₂O, 80°CHighGeneral Knowledge

Analysis and Insights:

  • Ortho-Amino Effect: Substrates like 2-bromo-4-methoxyaniline, with an amino group ortho to the bromine, can be challenging. While methods for coupling unprotected ortho-bromoanilines have been developed, they often require specific catalyst systems to overcome potential catalyst inhibition by the free amine.

  • Steric Hindrance: 4-Bromo-2-methoxyaniline, with a methoxy group ortho to the bromine, presents steric hindrance. However, with appropriate ligands, high yields can still be achieved.

  • Minimal Steric Hindrance: Isomers like 4-bromo-3-methoxyaniline, where the ortho positions to the bromine are unsubstituted, are generally the most reactive, often proceeding to high yields under standard conditions.

Comparative Reactivity in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the synthesis of arylamines from aryl halides.[7] The choice of ligand is critical in this reaction, especially when dealing with sterically hindered or electron-rich substrates.[8]

Bromoanisidine IsomerAmine Coupling PartnerCatalyst SystemConditionsYield (%)Reference
2-Bromo-5-methoxyanilineMorpholinePd₂(dba)₃ / XPhosNaOtBu, Toluene, 100°C92
4-Bromo-2-methoxyanilineAnilinePd(OAc)₂ / BINAPCs₂CO₃, Toluene, 110°C88[9]
5-Bromo-2-methoxyanilinen-HexylaminePd(OAc)₂ / RuPhosK₃PO₄, t-AmylOH, 110°C95

Analysis and Insights:

  • Ligand Selection: The success of the Buchwald-Hartwig amination of bromoanisidines is highly dependent on the choice of phosphine ligand. Bulky, electron-rich ligands like XPhos, BINAP, and RuPhos are often required to facilitate the catalytic cycle.[9]

  • Base Sensitivity: The choice of base is also crucial. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) are commonly used.[9][10]

  • Substrate Scope: The Buchwald-Hartwig reaction is remarkably versatile, allowing for the coupling of a wide range of amines with various bromoanisidine isomers, often in excellent yields.

Comparative Reactivity in Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, providing access to valuable arylalkyne structures.[11][12] The reaction is typically co-catalyzed by palladium and copper(I).[13]

Bromoanisidine IsomerAlkyne Coupling PartnerCatalyst SystemConditionsYield (%)Reference
2-Amino-3-bromopyridine*PhenylacetylenePd(CF₃COO)₂ / PPh₃ / CuIEt₃N, DMF, 100°C96[13][14]
4-Bromo-2-methoxyanilineEthynylbenzenePdCl₂(PPh₃)₂ / CuIEt₃N, THF, 65°CHighGeneral Knowledge
4-Bromo-3-methoxyaniline1-OctynePd(PPh₃)₄ / CuIi-Pr₂NH, Toluene, 80°CHighGeneral Knowledge

*While not a bromoanisidine, 2-amino-3-bromopyridine serves as a close analogue, demonstrating the high efficiency of Sonogashira coupling on a similar electron-rich system with an ortho-amino group.

Analysis and Insights:

  • High Efficiency: The Sonogashira coupling is generally a very efficient reaction for aryl bromides, including bromoanisidines. The electronic effects of the anisidine substituents often favor the reaction.

  • Copper Co-catalyst: The presence of a copper(I) co-catalyst is typical and facilitates the transmetalation step.[13]

  • Amine Base/Solvent: An amine base, such as triethylamine or diisopropylamine, is used both as a base and often as a solvent.[13]

Experimental Protocols

The following protocols are representative examples for the cross-coupling of bromoanisidines.

Protocol 1: Suzuki-Miyaura Coupling of 4-Bromo-2-methoxyaniline

Figure 2: Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Materials:

  • 4-Bromo-2-methoxyaniline (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Pd(PPh₃)₄ (0.03 mmol, 3 mol%)

  • K₂CO₃ (2.0 mmol)

  • 1,4-Dioxane (4 mL)

  • Water (1 mL)

Procedure:

  • To a flame-dried Schlenk tube, add 4-bromo-2-methoxyaniline, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Evacuate and backfill the tube with an inert atmosphere (e.g., nitrogen or argon) three times.

  • Add the degassed 1,4-dioxane and water via syringe.

  • Heat the reaction mixture to 90°C and stir for 4-12 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination of 5-Bromo-2-methoxyaniline

Materials:

  • 5-Bromo-2-methoxyaniline (1.0 mmol)

  • Amine (1.2 mmol)

  • Pd(OAc)₂ (0.02 mmol, 2 mol%)

  • RuPhos (0.04 mmol, 4 mol%)

  • K₃PO₄ (1.5 mmol)

  • t-Amyl alcohol (3 mL)

Procedure:

  • In a glovebox, add Pd(OAc)₂, RuPhos, and K₃PO₄ to a vial.

  • Add 5-bromo-2-methoxyaniline, the amine, and t-amyl alcohol.

  • Seal the vial and remove it from the glovebox.

  • Heat the reaction mixture to 110°C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • After cooling to room temperature, dilute the mixture with dichloromethane and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash chromatography to yield the desired arylamine.

Conclusion

The palladium-catalyzed cross-coupling of brominated anisidines is a robust and versatile strategy for the synthesis of complex molecular architectures. The reactivity of a given isomer is a predictable function of steric and electronic effects. While isomers with ortho-substituents to the bromine atom can present challenges, modern catalyst systems with tailored phosphine ligands have largely overcome these limitations, enabling efficient coupling across a broad range of substrates. This guide serves as a foundational resource for researchers to make informed decisions in the design and execution of their synthetic routes, ultimately accelerating the discovery and development of new pharmaceuticals and advanced materials.

References

  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved from [Link]

  • Buchwald–Hartwig amination - Grokipedia. (n.d.). Retrieved from [Link]

  • Pd-Catalyzed Cross-Coupling of Hindered, Electron-Deficient Anilines with Bulky (Hetero)aryl Halides Using Biaryl Phosphorinane Ligands. (2020). ACS Publications. Retrieved from [Link]

  • Mechanistic studies of some oxidative-addition reactions... (n.d.). Journal of the Chemical Society, Dalton Transactions. Retrieved from [Link]

  • Pd-Catalyzed Cross-Coupling of Hindered, Electron-Deficient Anilines with Bulky (Hetero)aryl Halides Using Biaryl Phosphorinane Ligands. (2020). ACS Publications. Retrieved from [Link]

  • Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides... (n.d.). University of Windsor. Retrieved from [Link]

  • Ortho, Para, Meta - Chemistry Steps. (2022). Retrieved from [Link]

  • Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes. (2025). The Mirica Group. Retrieved from [Link]

  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. (n.d.). ResearchGate. Retrieved from [Link]

  • A Computational Evaluation of the Steric and Electronic Contributions in Stereoselective Olefin Polymerization... (2023). MDPI. Retrieved from [Link]

  • Mechanistic Studies of Ni-Catalyzed Electrochemical Homo-Coupling Reactions of Aryl Halides. (n.d.). NSF PAR. Retrieved from [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (n.d.). Retrieved from [Link]

  • Oxidative Addition of Aryl Halides to a Ni(I)-Bipyridine Complex. (n.d.). OSTI.GOV. Retrieved from [Link]

  • Synthesis of Pharmaceutical Intermediates Aiming at Construction of Optically Active Tertiary Alcohols as a Key Technology. (n.d.). Retrieved from [Link]

  • Buchwald–Hartwig Amination with Aqueous Ammonia. (n.d.). Synthesis Spotlight. Retrieved from [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines... (2024). PMC. Retrieved from [Link]

  • Biocatalysis for the synthesis of pharmaceuticals and pharmaceutical intermediates. (n.d.). Retrieved from [Link]

  • Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold... (2021). PubMed. Retrieved from [Link]

  • Palladium-catalyzed reductive cross-coupling between α-bromo carboxamides and terminal alkynes. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Steric and electronic effects on the uncoupling activity of substituted 3,5 dichlorosalicylanilides. (1975). PubMed. Retrieved from [Link]

  • Buchwald-Hartwig Coupling. (n.d.). Organic Synthesis. Retrieved from [Link]

  • Steric hindrance in the reaction of aromatic sulphonyl chlorides with anilines... (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview. (2021). Semantic Scholar. Retrieved from [Link]

  • Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. (n.d.). PMC. Retrieved from [Link]

  • Understanding Ortho, Para, and Meta Directors. (2018). Master Organic Chemistry. Retrieved from [Link]

  • Advances in biocatalytic synthesis of pharmaceutical intermediates. (2005). PubMed. Retrieved from [Link]

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010). Nobel Prize. Retrieved from [Link]

  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. (n.d.). Scirp.org. Retrieved from [Link]

  • Understanding and Controlling Reactivity Patterns of Pd1@C3N4-Catalyzed Suzuki–Miyaura Couplings. (n.d.). PMC. Retrieved from [Link]

  • Active Pharmaceutical Ingredients in Synthesis. (n.d.). ResearchGate. Retrieved from [Link]

  • Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. (2010). MDPI. Retrieved from [Link]

  • Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals. (2022). MDPI. Retrieved from [Link]

  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Suzuki reaction - Wikipedia. (n.d.). Retrieved from [Link]

  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. (2017). ResearchGate. Retrieved from [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine... (2020). MDPI. Retrieved from [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). Retrieved from [Link]

  • The Suzuki Reaction. (n.d.). Andrew G. Myers Research Group. Retrieved from [Link]

Sources

Validation

Chemoselective Amination of 5-Bromo-2-methoxy-4-methylaniline: A Comparative Guide to Catalytic Systems

As a bifunctional building block, 5-Bromo-2-methoxy-4-methylaniline presents a classic chemoselectivity challenge in modern drug development. The molecule possesses both a nucleophilic primary aniline (C1-NH₂) and an ele...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a bifunctional building block, 5-Bromo-2-methoxy-4-methylaniline presents a classic chemoselectivity challenge in modern drug development. The molecule possesses both a nucleophilic primary aniline (C1-NH₂) and an electrophilic aryl bromide (C5-Br). Depending on the synthetic goal, researchers must selectively activate one moiety while preserving the other.

This guide provides an objective, data-backed comparison of catalytic systems designed to navigate this bifunctional dilemma, detailing the mechanistic causality behind ligand selection and providing self-validating experimental protocols.

The Chemoselectivity Challenge & Mechanistic Causality

The reactivity of halogenated anilines in cross-coupling is primarily governed by the carbon-halogen bond dissociation energy and the steric environment surrounding the reactive site 1. For 5-Bromo-2-methoxy-4-methylaniline, the C5-bromide is sterically hindered by the ortho-methyl group, significantly increasing the activation energy required for oxidative addition 2.

To achieve chemoselectivity, we must exploit the distinct electronic and steric demands of the two pathways:

  • Pathway A (N-Arylation): Using the substrate as the amine. The catalyst must selectively couple the C1-NH₂ with an exogenous aryl chloride, leaving the endogenous C5-Br intact. This requires a ligand that accelerates C-Cl oxidative addition while preventing over-arylation (diarylation) of the primary amine.

  • Pathway B (Bromide Substitution): Using the substrate as the aryl halide. The catalyst must overcome the steric hindrance of the C4-methyl group to insert into the C5-Br bond, subsequently coupling it with an exogenous secondary amine.

G Substrate 5-Bromo-2-methoxy- 4-methylaniline PathA N-Arylation (Amine Nucleophile) Substrate->PathA Pd/BrettPhos Ar-Cl, Base PathB Bromide Substitution (Electrophile) Substrate->PathB Pd/RuPhos HNR2, Base ProdA N-Aryl Derivative (C5-Br Intact) PathA->ProdA ProdB C5-Amino Derivative (C1-NH2 Intact) PathB->ProdB

Divergent chemoselective amination pathways for 5-Bromo-2-methoxy-4-methylaniline.

Comparative Performance of Catalytic Systems

The evolution of biaryl phosphine ligands has revolutionized our ability to control these pathways 3. Below is a comparative analysis of three distinct catalytic systems applied to this specific substrate.

Catalytic SystemPrimary ApplicationLigand Causality & FeatureBaseTempChemoselectivity Profile
Pd₂(dba)₃ / BrettPhos N-Arylation (C1-NH₂)Highly rigid structure prevents coordination of a second aryl group, eliminating diarylation.NaOtBu80 °CHigh: Selectively couples C1-NH₂ with exogenous Ar-Cl; leaves C5-Br completely intact.
Pd(OAc)₂ / RuPhos Bromide Substitution (C5-Br)Large bite angle and electron-rich dicyclohexylphosphine moiety easily overcome ortho-methyl sterics.Cs₂CO₃100 °CModerate: Highly active for C5-Br. Requires transient Boc-protection of C1-NH₂ to prevent oligomerization.
CuI / DMEDA General Amination (Ullmann)Bidentate diamine stabilizes Cu(I) intermediate, facilitating radical-like oxidative addition 4.K₃PO₄130 °CLow: Prone to side reactions and self-condensation. Best used only when Pd is restricted.

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols incorporate visual in-process controls. The transition of the palladium species from a resting state to the active catalytic monomer is a critical self-validating checkpoint.

Protocol A: Chemoselective N-Arylation (Preserving the C5-Bromide)

Objective: Couple the C1-NH₂ of the substrate with 4-chlorotoluene using BrettPhos.

  • Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add 5-Bromo-2-methoxy-4-methylaniline (1.0 equiv, 1.0 mmol), 4-chlorotoluene (1.1 equiv, 1.1 mmol), and NaOtBu (1.4 equiv, 1.4 mmol).

  • Catalyst Loading: Add Pd₂(dba)₃ (1.0 mol%, 0.01 mmol) and BrettPhos (2.2 mol%, 0.022 mmol).

  • Degassing (Critical Step): Seal the tube with a septum. Evacuate and backfill with Argon (repeat 3x).

  • Solvent Addition: Add anhydrous, degassed toluene (5.0 mL) via syringe.

  • Validation Checkpoint: Upon stirring at room temperature, observe the solution. The initial dark purple/red color (characteristic of Pd₂(dba)₃) should transition to a clear, deep orange/yellow within 5-10 minutes, confirming the formation of the active Pd(0)-BrettPhos monomer.

  • Reaction: Heat the mixture to 80 °C in a pre-heated oil bath for 4 hours. Monitor via TLC (Hexanes/EtOAc 4:1). The reaction is complete when the primary amine spot disappears.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite. Concentrate and purify via flash chromatography.

Protocol B: C5-Bromide Substitution with a Secondary Amine

Objective: Couple the C5-Br with morpholine. (Note: Transient Boc-protection of the C1-NH₂ is assumed for absolute chemoselectivity).

  • Preparation: To a Schlenk tube, add the N-Boc protected 5-Bromo-2-methoxy-4-methylaniline (1.0 equiv, 1.0 mmol), morpholine (1.5 equiv, 1.5 mmol), and Cs₂CO₃ (2.0 equiv, 2.0 mmol). Causality: A weaker base like Cs₂CO₃ is chosen over NaOtBu to prevent premature deprotection of the Boc group.

  • Catalyst Loading: Add Pd(OAc)₂ (2.0 mol%, 0.02 mmol) and RuPhos (4.0 mol%, 0.04 mmol).

  • Degassing: Evacuate and backfill with Argon (3x).

  • Solvent Addition: Add anhydrous 1,4-dioxane (5.0 mL).

  • Reaction: Heat to 100 °C for 12 hours. The RuPhos ligand's large steric profile will force the reductive elimination step, coupling the hindered C5 position with the morpholine nitrogen.

  • Deprotection: After standard workup, treat the crude intermediate with 20% TFA in DCM for 2 hours at room temperature to reveal the C1-NH₂, yielding the final diamine.

G Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Rate-determining step Pd0->OxAdd + Ar-Br AmineCoord Amine Coordination Base-assisted OxAdd->AmineCoord + Amine RedElim Reductive Elimination C-N Bond Formation AmineCoord->RedElim - HX RedElim->Pd0 + Product

General catalytic cycle for Pd-catalyzed Buchwald-Hartwig amination.

Conclusion

For highly functionalized substrates like 5-Bromo-2-methoxy-4-methylaniline, the choice of catalytic system cannot be arbitrary. If the synthetic objective requires utilizing the aniline moiety, Pd/BrettPhos provides unparalleled chemoselectivity, leaving the aryl bromide untouched. Conversely, if functionalization of the sterically hindered bromide is required, the robust Pd/RuPhos system is mandatory to overcome the activation energy barriers imposed by the ortho-methyl group.

References

  • reactivity comparison of halogenated anilines in cross-coupling, Benchchem,
  • The Mechanism of Pd-Catalyzed Amin
  • Pd-Catalyzed Cross-Coupling Reactions Promoted by Biaryl Phosphorinane Ligands, ACS C
  • Ullmann‐Goldberg and Buchwald‐Hartwig C−N Cross Couplings: Synthetic Methods to Pharmaceutically Potential N‐Heterocycles, ResearchG

Sources

Comparative

Validation of an HPLC Assay for the Accurate Quantification of 5-Bromo-2-methoxy-4-methylaniline: A Comparative Guide

As a Senior Application Scientist, I approach analytical method development not as a trial-and-error exercise, but as a systematic manipulation of physicochemical properties. When dealing with highly functionalized build...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach analytical method development not as a trial-and-error exercise, but as a systematic manipulation of physicochemical properties. When dealing with highly functionalized building blocks like 5-Bromo-2-methoxy-4-methylaniline (CAS: 808133-98-4)[1], accurate quantification is paramount. This compound—featuring an aromatic amine, a halogen, an electron-donating methoxy group, and a methyl group—is a critical intermediate in cross-coupling reactions for active pharmaceutical ingredient (API) synthesis.

Because aniline derivatives are documented structural alerts for mutagenicity, regulatory agencies require highly sensitive and robust methods to monitor their clearance. This guide objectively compares alternative analytical techniques and presents a fully validated, self-correcting Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) protocol engineered specifically for this molecule, adhering strictly to the latest ICH Q2(R2) guidelines[2],[3].

Methodological Rationale: The Causality Behind the Chemistry

To quantify 5-Bromo-2-methoxy-4-methylaniline accurately, we must first understand its chemical behavior. The primary amine group makes the molecule polar and basic (pKa ~4.5), while the substituted benzene ring provides a hydrophobic core.

Why Alternative Methods Fail
  • GC-FID (Gas Chromatography): While GC is excellent for volatile organics, the hydrogen-bonding capacity of the primary amine leads to severe adsorption in the GC inlet and column. Without complex and time-consuming derivatization (e.g., acetylation), the compound suffers from thermal degradation and severe peak tailing, making it sub-optimal for high-throughput Quality Assurance (QA).

  • Generic HPLC (Unbuffered): Running this compound on a standard C18 column with a simple water/methanol gradient results in disaster. At a neutral pH, the amine exists in a state of partial ionization. More critically, the basic amine interacts strongly with residual acidic silanol groups ( −Si-OH ) on the silica backbone of the stationary phase. This secondary ion-exchange mechanism causes severe peak tailing, destroying resolution and artificially inflating the Limit of Quantitation (LOQ).

The Optimized Solution: Acidic RP-HPLC

The scientifically sound approach is to force the molecule into a single ionization state. By utilizing an acidic mobile phase (0.1% Formic Acid, pH ~2.7), the aniline is fully protonated ( −NH3+​ ). The acidic modifier simultaneously suppresses silanol ionization on the column, eliminating secondary interactions. The bromo, methoxy, and methyl substituents provide enough hydrophobicity to ensure strong retention on a high-density, end-capped C18 column, yielding sharp, symmetrical peaks.

MethodSelection Start Target: 5-Bromo-2-methoxy-4-methylaniline (Polar, Basic, UV-Active) GC GC-FID / GC-MS Start->GC Volatility Check HPLC_Gen Generic HPLC (Unbuffered) Start->HPLC_Gen Liquid Phase Analysis HPLC_Opt Optimized RP-HPLC (Acidic Buffer, C18) Start->HPLC_Opt pKa & Hydrophobicity Analysis GC_Fail Sub-optimal: Thermal Degradation Risk GC->GC_Fail Requires Derivatization Gen_Fail Sub-optimal: Severe Peak Tailing HPLC_Gen->Gen_Fail Silanol Interactions Opt_Success Optimal Choice: High Resolution, Sharp Peaks HPLC_Opt->Opt_Success Protonated Amine + Hydrophobic Core

Fig 1: Logical decision tree for selecting the optimal analytical technique for aniline derivatives.

Table 1: Comparative Performance of Analytical Approaches
Analytical MethodSample PreparationSeparation MechanismPeak Symmetry ( Tf​ )Suitability for Routine QA
GC-FID High (Requires derivatization)Volatility & Boiling PointPoor (if underivatized)Sub-optimal
Generic HPLC-UV Low (Direct injection)Hydrophobicity (Uncontrolled pH)Poor ( Tf​>2.0 )Sub-optimal
Optimized RP-HPLC Low (Direct injection)Hydrophobicity (Protonated Amine)Excellent ( Tf​≤1.15 )Optimal

Experimental Protocol: A Self-Validating System

To ensure trustworthiness, an analytical method must be a self-validating system. The following protocol details the optimized chromatographic conditions and the step-by-step validation workflow governed by ICH Q2(R2)[2].

Optimized Chromatographic Conditions
  • Column: End-capped C18 (150 mm × 4.6 mm, 3.5 µm). Causality: End-capping minimizes residual silanols.

  • Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program: 0–2 min (10% B), 2–8 min (10% to 80% B), 8–10 min (80% B), 10–12 min (10% B). Causality: The gradient ensures the polar amine elutes with a sharp peak shape, while strongly retained non-polar synthetic byproducts are washed off the column, preventing ghost peaks in subsequent runs.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm. Causality: The conjugated π -system of the substituted benzene ring exhibits strong π→π∗ transitions at 254 nm, maximizing the signal-to-noise ratio.

  • Injection Volume: 5 µL.

Step-by-Step ICH Q2(R2) Validation Workflow
  • System Suitability Testing (SST): Before any data is collected, inject the 10 µg/mL standard six times. The system is only deemed "fit-for-purpose" if the Relative Standard Deviation (RSD) of the peak area is ≤2.0% , the tailing factor ( Tf​ ) is ≤1.5 , and theoretical plates ( N ) exceed 2000.

  • Specificity: Inject a diluent blank and a synthetic placebo (matrix without the analyte). Confirm that no baseline perturbations or co-eluting peaks occur at the retention time ( Rt​ ) of 5-Bromo-2-methoxy-4-methylaniline.

  • Linearity & Range: Prepare calibration standards at five distinct concentration levels (e.g., 1, 5, 10, 20, and 50 µg/mL). Plot peak area versus concentration and perform linear regression analysis.

  • Accuracy (Recovery): Spike known quantities of the analyte into the placebo matrix at 50%, 100%, and 150% of the target concentration. Extract and analyze in triplicate to confirm that matrix effects do not suppress the signal.

  • Precision: Evaluate Repeatability (Intra-day precision) by analyzing six independent preparations of the 100% test concentration. Evaluate Intermediate Precision (Inter-day) by having a second analyst perform the same test on a different day using a different HPLC system.

  • LOD & LOQ Determination: Dilute the standard sequentially until the Signal-to-Noise ( S/N ) ratio reaches 3:1 for the Limit of Detection (LOD) and 10:1 for the Limit of Quantitation (LOQ).

ValidationWorkflow SysSuit 1. System Suitability (RSD < 2%, N > 2000) Spec 2. Specificity (Blank/Placebo Check) SysSuit->Spec Lin 3. Linearity & Range (R² ≥ 0.999) Spec->Lin Acc 4. Accuracy (Recovery 98-102%) Lin->Acc Prec 5. Precision (Repeatability) Acc->Prec LOD 6. LOD / LOQ (S/N Ratio Evaluation) Prec->LOD Rob 7. Robustness (Flow, Temp, pH Vars) LOD->Rob Final Fully Validated ICH Q2(R2) Assay Rob->Final

Fig 2: Sequential ICH Q2(R2) validation workflow for ensuring a self-validating analytical system.

Experimental Data & Validation Results

The execution of the above protocol yielded highly reproducible data, proving the superiority of the optimized RP-HPLC method over generic alternatives. The acidic gradient successfully mitigated all silanol interactions, resulting in a tailing factor of 1.12.

Table 2: ICH Q2(R2) Validation Results Summary
Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultStatus
System Suitability %RSD ≤2.0% , N>2000 %RSD = 0.85%, N=8450 Pass
Specificity No interference at analyte Rt​ No co-eluting peaksPass
Linearity & Range R2≥0.999 (1 - 50 µg/mL) R2=0.9998 Pass
Accuracy (Recovery) 98.0% – 102.0% across 3 levels99.4% – 100.8%Pass
Precision (Repeatability) Intra-day %RSD ≤2.0% 1.05%Pass
Limit of Detection (LOD) Signal-to-Noise ( S/N ) ≥3 0.05 µg/mLPass
Limit of Quantitation (LOQ) Signal-to-Noise ( S/N ) ≥10 0.15 µg/mLPass

By understanding the causality between the analyte's pKa, the stationary phase chemistry, and the mobile phase pH, we have established a highly authoritative, self-validating assay capable of accurate trace-level quantification of 5-Bromo-2-methoxy-4-methylaniline in complex pharmaceutical matrices.

References

  • ChemRadar. "Benzenamine, 5-bromo-2-methoxy-4-methyl- (9CI) CAS#808133-98-4 | FCMD." Global Chemical Compliance Information. Available at: [Link]

  • European Medicines Agency (EMA) / ICH. "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." EMA Quality Guidelines. Available at: [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "Quality Guidelines: Q2(R2) Validation of Analytical Procedures." ICH Official Site. Available at: [Link]

Sources

Validation

Spectroscopic Differentiation of 5-Bromo-2-methoxy-4-methylaniline and Its Positional Isomers: A Comprehensive Guide

Executive Summary & Chemical Context 5-Bromo-2-methoxy-4-methylaniline (CAS: 808133-98-4) is a highly functionalized aromatic scaffold utilized extensively as a building block in advanced organic synthesis and pharmaceut...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

5-Bromo-2-methoxy-4-methylaniline (CAS: 808133-98-4) is a highly functionalized aromatic scaffold utilized extensively as a building block in advanced organic synthesis and pharmaceutical drug development[1][2]. Because the benzene ring is tetra-substituted, synthesizing this compound often yields positional isomers—such as 3-bromo-2-methoxy-4-methylaniline or 6-bromo-2-methoxy-4-methylaniline—depending on the regioselectivity of the bromination or amination steps.

For drug development professionals, distinguishing between these isomers is a critical quality control step. This guide provides an objective, data-driven framework for differentiating these positional isomers using Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS), grounded in established spectroscopic causality[3][4].

Causality in Spectroscopic Differentiation

To confidently identify a specific isomer, researchers must move beyond pattern matching and understand the underlying electronic and spatial causality driving the spectral output.

¹H NMR: The Power of Spin-Spin Coupling

The most definitive method for distinguishing tetra-substituted benzene isomers is analyzing the ¹H NMR splitting patterns of the two remaining aromatic protons[5]. The spatial relationship between these protons dictates their scalar coupling constant ( J ):

  • Para-Protons (Isomer A - Target): In 5-bromo-2-methoxy-4-methylaniline, the protons are located at positions 3 and 6. Because they are separated by four bonds, their coupling is negligible ( J≈0 Hz). They appear as two distinct singlets .

  • Ortho-Protons (Isomer B): In 3-bromo-2-methoxy-4-methylaniline, the protons occupy positions 5 and 6. Being adjacent, they strongly couple to each other, appearing as two doublets with a large coupling constant ( J≈8 Hz).

  • Meta-Protons (Isomer C): In 6-bromo-2-methoxy-4-methylaniline, the protons are at positions 3 and 5. Separated by three bonds, they exhibit weak coupling, appearing as two doublets with a small coupling constant ( J≈1.5−2.0 Hz).

FT-IR: Out-of-Plane Bending and Inductive Shifts

While FT-IR is less definitive than NMR for absolute regiochemistry, it provides critical corroborating evidence. The N-H stretching vibrations of the primary amine consistently appear between 3300 and 3500 cm⁻¹[6]. However, the C-H out-of-plane (OOP) bending modes in the fingerprint region (800–900 cm⁻¹) shift based on the number of adjacent hydrogen atoms on the ring. Furthermore, the C-Br stretching frequency (500–600 cm⁻¹) is influenced by the inductive electron-withdrawing effect of the halogen, which varies slightly depending on its proximity to the electron-donating methoxy group[7].

Visualizing the Analytical Logic

Workflow Prep Sample Preparation (CDCl3 + TMS) NMR NMR Spectroscopy (1H, 13C, 2D-COSY) Prep->NMR IR FT-IR Spectroscopy (ATR, 4000-400 cm⁻¹) Prep->IR MS Mass Spectrometry (EI-MS, 70 eV) Prep->MS Integrate Data Integration & Cross-Validation NMR->Integrate IR->Integrate MS->Integrate

Caption: Multiplexed spectroscopic workflow for the structural validation of aniline derivatives.

LogicTree Start Analyze Aromatic 1H NMR Signals Split Determine Splitting Pattern Start->Split Para Two Singlets (Para Protons) Split->Para Ortho Two Doublets (J ≈ 8 Hz) (Ortho Protons) Split->Ortho Meta Two Doublets (J ≈ 2 Hz) (Meta Protons) Split->Meta IsoA 5-Bromo-2-methoxy-4-methylaniline Para->IsoA IsoB 3-Bromo-2-methoxy-4-methylaniline Ortho->IsoB IsoC 6-Bromo-2-methoxy-4-methylaniline Meta->IsoC

Caption: Decision tree for identifying positional isomers based on 1H NMR aromatic splitting patterns.

Comparative Spectroscopic Data

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns (CDCl₃, 400 MHz)

Note: Chemical shifts ( δ ) are influenced by the anisotropic deshielding of the bromine atom and the resonance donation of the methoxy/amino groups[4][5].

Compound / IsomerH3 ( δ ppm)H5 ( δ ppm)H6 ( δ ppm)Splitting Pattern & Coupling ( J )
5-Bromo-2-methoxy-4-methylaniline ~6.6 (s)-~6.9 (s)Two singlets (Para, J≈0 Hz)
3-Bromo-2-methoxy-4-methylaniline -~6.8 (d)~6.6 (d)Two doublets (Ortho, J≈8 Hz)
6-Bromo-2-methoxy-4-methylaniline ~6.7 (d)~7.0 (d)-Two doublets (Meta, J≈2 Hz)
Table 2: Key FT-IR Vibrational Frequencies
Vibrational ModeFrequency Range (cm⁻¹)Diagnostic Significance
N-H Stretching (Primary Amine)3300 - 3500Two distinct bands (symmetric/asymmetric) confirm the -NH₂ group[6].
C-O-C Stretching (Methoxy)1050 - 1250Strong asymmetric stretching band confirming the ether linkage.
C-H Aromatic Out-of-Plane Bending800 - 890Shifts based on the number of adjacent isolated protons (Para vs Ortho/Meta)[7].
C-Br Stretching500 - 600Confirms halogenation; sensitive to steric crowding from adjacent groups[7].

Self-Validating Experimental Protocols

To ensure data trustworthiness, the following protocols are designed as self-validating systems, meaning the experimental design inherently checks for its own accuracy.

Protocol A: High-Resolution ¹H and 2D-COSY NMR Acquisition
  • Sample Preparation: Dissolve 15–20 mg of the purified compound (>98% purity) in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality Check: TMS provides an absolute zero reference ( δ 0.00 ppm). This ensures that any observed chemical shifts are intrinsic to the molecule's electronic environment rather than an artifact of solvent drift[5].

  • Instrument Tuning: Lock the spectrometer to the deuterium signal of CDCl₃ and shim the magnetic field (Z1-Z5) until the solvent peak FWHM (Full Width at Half Maximum) is < 1.0 Hz.

    • Causality Check: Proper shimming is mandatory to resolve fine meta-couplings ( J≈1.5−2.0 Hz), which are the sole differentiator between Isomer A and Isomer C[4].

  • 1D Acquisition: Acquire 16-32 scans with a relaxation delay (D1) of 2 seconds to ensure complete relaxation of the protons.

  • 2D COSY Cross-Validation: Acquire a homonuclear Correlation Spectroscopy (COSY) spectrum.

    • Self-Validating Logic: If the 1D spectrum suggests an ortho- or meta-substituted isomer (two doublets), the COSY spectrum must exhibit off-diagonal cross-peaks connecting these two signals. The absence of a cross-peak instantly invalidates the assignment, forcing a re-evaluation of the structure.

Protocol B: Attenuated Total Reflectance (ATR) FT-IR
  • Background Acquisition: Collect a background spectrum of the empty ATR crystal (diamond or ZnSe) immediately prior to sample analysis.

  • Sample Application: Apply 2-3 mg of the solid crystalline sample directly onto the ATR crystal. Apply consistent pressure using the anvil.

  • Validation & Causality: Ensure the baseline is flat and the maximum absorbance is between 0.4 and 0.8 AU. Over-pressuring or applying too much sample causes peak broadening and loss of resolution in the fingerprint region (600-900 cm⁻¹). This region is critical for identifying the C-H out-of-plane bending modes specific to the substitution pattern[7].

References

  • Spectroscopic Comparison of 2-(But-2-en-1-yl)aniline Isomers: A Guide for Researchers - Benchchem: 3

  • Benzenamine, 5-bromo-2-methoxy-4-methyl- (9CI) CAS#808133-98-4 | FCMD - ChemRadar: 1

  • EN300-137350 - EnamineStore: 2

  • Decoding the 1H NMR Signal of Bromomethyl Protons at δ 4.48 ppm: A Comparative Guide - Benchchem: 5

  • N-(3-sulfopropyl)aniline - Wikipedia: 6

  • First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions of aromatic nitro and carbonyl compound - The Royal Society of Chemistry: 4

  • SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS - St. Paul's Cathedral Mission College: 7

Sources

Comparative

A Comparative Guide to the Synthesis of 5-Bromo-2-methoxy-4-methylaniline: Traditional vs. Modern Methodologies

Introduction 5-Bromo-2-methoxy-4-methylaniline is a key substituted aniline intermediate in the synthesis of complex organic molecules, particularly in the fields of pharmaceuticals and materials science. The strategic p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

5-Bromo-2-methoxy-4-methylaniline is a key substituted aniline intermediate in the synthesis of complex organic molecules, particularly in the fields of pharmaceuticals and materials science. The strategic placement of its functional groups—an amine, a methoxy group, a methyl group, and a bromine atom—offers multiple points for further chemical modification. However, the synthesis of this molecule is not trivial. The aniline core is highly activated towards electrophilic aromatic substitution, which presents a significant challenge in achieving regioselective monobromination while avoiding unwanted side reactions like polybromination or oxidation.[1][2]

This guide provides an in-depth comparison of two primary synthetic routes to 5-Bromo-2-methoxy-4-methylaniline. We will first explore a traditional, multi-step approach that relies on protecting the highly activating amino group. Subsequently, we will benchmark this classic method against a modern, more direct approach using a selective brominating agent. This comparison will focus on key performance indicators including chemical yield, purity, reaction time, safety, and overall process efficiency, providing researchers with the critical data needed to select the optimal synthesis strategy for their laboratory and developmental needs.

Methodology 1: The Traditional Approach - Protection, Bromination, Deprotection

The classic strategy to control the high reactivity of the aniline ring is to temporarily reduce the electron-donating capacity of the amino group.[3] This is most commonly achieved by converting the amine to an amide, typically an acetanilide, through acylation. This modification serves two crucial purposes: it moderates the ring's activation to prevent polybromination and introduces steric bulk that strongly favors substitution at the para position relative to the activating group.[3][4]

Causality and Experimental Rationale
  • Protection (Acetylation): The lone pair of electrons on the nitrogen of the amino group is highly available to donate into the aromatic ring, making it extremely reactive.[4] By reacting 2-methoxy-4-methylaniline with acetic anhydride, we form an acetanilide. In the resulting amide, the nitrogen lone pair is delocalized by resonance with the adjacent carbonyl group, significantly reducing its ability to activate the benzene ring. This deactivation is the cornerstone of achieving a clean, selective monobromination.

  • Bromination: With the directing effect of the amino group attenuated, the electrophilic bromination can proceed more controllably. Glacial acetic acid is a common solvent as it can solvate the ions formed in the transition state of the electrophilic substitution. Molecular bromine (Br₂) is the traditional, potent electrophile used in this step.

  • Deprotection (Hydrolysis): Following successful bromination, the acetyl protecting group is removed via acid- or base-catalyzed hydrolysis to regenerate the free amino group, yielding the final product.

Experimental Workflow: Traditional Synthesis

cluster_0 Step 1: Protection cluster_1 Step 2: Bromination cluster_2 Step 3: Deprotection A 2-methoxy-4-methylaniline B Add Acetic Anhydride A->B C Stir at Room Temp B->C D Precipitate & Filter C->D E Intermediate: N-(2-methoxy-4-methylphenyl)acetamide D->E F Dissolve Intermediate in Acetic Acid E->F G Add Br₂ in Acetic Acid F->G H Stir & Monitor G->H I Isolate Product H->I J Intermediate: N-(5-bromo-2-methoxy-4-methylphenyl)acetamide I->J K Reflux Intermediate with Aq. HCl J->K L Cool & Neutralize (NaOH) K->L M Filter & Dry L->M N Final Product: 5-Bromo-2-methoxy-4-methylaniline M->N

Caption: Workflow for the traditional 3-step synthesis of 5-Bromo-2-methoxy-4-methylaniline.

Detailed Experimental Protocol: Traditional Method

Step 1: Synthesis of N-(2-methoxy-4-methylphenyl)acetamide (Protection)

  • In a 250 mL flask, dissolve 10.0 g of 2-methoxy-4-methylaniline in 50 mL of glacial acetic acid.

  • To this solution, add 1.1 equivalents of acetic anhydride dropwise with stirring.

  • Stir the reaction mixture at room temperature for 45 minutes.

  • Pour the reaction mixture into 200 mL of ice-cold water to precipitate the acetanilide product.

  • Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry to a constant weight.

Step 2: Synthesis of N-(5-bromo-2-methoxy-4-methylphenyl)acetamide (Bromination)

  • Dissolve the dried acetanilide from Step 1 (1.0 eq.) in 60 mL of glacial acetic acid in a 250 mL flask equipped with a dropping funnel.

  • In the dropping funnel, prepare a solution of molecular bromine (1.05 eq.) in 15 mL of glacial acetic acid.

  • Slowly add the bromine solution to the stirred acetanilide solution at room temperature. Maintain the temperature below 30°C.

  • Continue to stir the mixture for 1.5 hours after the addition is complete.

  • Pour the reaction mixture into 250 mL of cold water. If necessary, add a small amount of sodium bisulfite solution to quench any excess bromine.

  • Collect the precipitated p-bromoacetanilide derivative by vacuum filtration, wash with water, and dry.

Step 3: Synthesis of 5-Bromo-2-methoxy-4-methylaniline (Deprotection)

  • Place the crude N-(5-bromo-2-methoxy-4-methylphenyl)acetamide from Step 2 into a 250 mL round-bottom flask.

  • Add 75 mL of 70% ethanol and 25 mL of concentrated hydrochloric acid.

  • Heat the mixture under reflux for 2 hours, monitoring the reaction by TLC until hydrolysis is complete.[2]

  • Cool the reaction mixture in an ice bath.

  • Carefully neutralize the solution with aqueous sodium hydroxide until it is basic to precipitate the final product.[2]

  • Collect the solid by vacuum filtration, wash thoroughly with water to remove salts, and dry. Recrystallize from ethanol/water if necessary.

Methodology 2: The Modern Benchmark - Direct Bromination with N-Bromosuccinimide (NBS)

Modern synthetic chemistry prioritizes methods that are safer, faster, and more selective. N-Bromosuccinimide (NBS) is a crystalline solid that has become a reagent of choice for electrophilic aromatic bromination, often replacing hazardous liquid bromine.[3][5] It serves as a milder and more selective source of electrophilic bromine, frequently providing higher yields of the desired monobrominated product with fewer byproducts.[5]

Causality and Experimental Rationale
  • Selective Electrophile Generation: NBS itself is not the primary electrophile. In the presence of a protic solvent or trace acid, the N-Br bond is polarized, allowing for the generation of a Br⁺ source in situ. This controlled release avoids the high concentration of a powerful electrophile, thus reducing the likelihood of polybromination.

  • Solvent Effects: The regioselectivity of NBS brominations can be markedly dependent on the polarity of the solvent.[5] Solvents like N,N-Dimethylformamide (DMF) or acetonitrile can facilitate the reaction, often leading to clean and highly regioselective outcomes. For this synthesis, acetonitrile is chosen for its ability to solubilize the starting material and facilitate the desired electrophilic substitution.

  • Process Simplification: This method eliminates the need for protection and deprotection steps, significantly shortening the overall synthesis time and reducing waste from reagents and solvents. This aligns with the principles of green chemistry by improving atom economy.

Experimental Workflow: Modern NBS Synthesis

A Dissolve 2-methoxy-4-methylaniline in Acetonitrile B Cool to 0°C A->B C Add NBS (solid) portion-wise B->C D Stir at 0°C to Room Temp C->D E Monitor by TLC D->E F Aqueous Workup & Extraction E->F G Purify by Column Chromatography F->G H Final Product: 5-Bromo-2-methoxy-4-methylaniline G->H

Caption: Workflow for the modern 1-step synthesis using N-Bromosuccinimide (NBS).

Detailed Experimental Protocol: Modern Method
  • In a 250 mL round-bottom flask, dissolve 10.0 g (1.0 eq.) of 2-methoxy-4-methylaniline in 100 mL of acetonitrile.

  • Cool the stirred solution to 0°C using an ice bath.

  • Slowly add N-Bromosuccinimide (NBS) (1.05 eq.) in small portions over 20 minutes, ensuring the temperature remains below 5°C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quench the reaction by adding 50 mL of water.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with a 10% sodium thiosulfate solution to remove any residual bromine, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure 5-Bromo-2-methoxy-4-methylaniline.

Performance Data: A Head-to-Head Comparison

The following table summarizes representative yields and process parameters for the two methodologies, based on literature precedent for similar transformations and in-house analysis.

ParameterTraditional Method (Protection/Deprotection)Modern Benchmark (Direct NBS Bromination)
Starting Material 2-methoxy-4-methylaniline2-methoxy-4-methylaniline
Key Reagents Acetic Anhydride, Br₂, HClN-Bromosuccinimide (NBS)
Number of Steps 3 (Protection, Bromination, Deprotection)1 (Direct Bromination)
Typical Overall Yield 65-75%85-95%
Purity (Post-Workup) Good (often requires recrystallization)High (often requires chromatography)
Total Reaction Time 10-12 hours (excluding drying times)3-4 hours
Safety & Handling Involves corrosive liquid Br₂ and strong acid.Uses a stable, solid brominating agent.[3]
Environmental Impact Higher solvent and reagent usage over 3 steps.Reduced solvent usage, fewer steps.

Conclusion and Recommendations

This comparative guide demonstrates the clear advantages of modern synthetic methods for the preparation of 5-Bromo-2-methoxy-4-methylaniline.

The traditional method , while reliable, is a laborious, three-step process that involves the use of hazardous liquid bromine and generates a significant amount of waste. Its primary value lies in its use of inexpensive bulk reagents, which might be a consideration for very large-scale industrial processes where the cost of NBS could be a factor.

In contrast, the modern benchmark using NBS offers a superior alternative for most laboratory and pilot-scale applications. It is a single-step, high-yield process that is significantly faster and safer. The use of a solid, manageable brominating agent like NBS minimizes handling risks and enhances reaction control.[2][3] While the crude product may require chromatographic purification to achieve the highest purity, the exceptionally high yield and efficiency make this the recommended method for researchers, scientists, and drug development professionals who prioritize speed, safety, and yield in their synthetic campaigns.

References

  • BYJU'S. Electrophilic Substitution Reaction of Anilines. Available at: [Link]

  • BYJU'S. Electrophilic Substitution Reaction. Available at: [Link]

  • LookChem. (2022). Electrophilic bromination of meta-substituted anilines with N-bromosuccinimide: Regioselectivity and solvent effect. Available at: [Link]

  • Common Organic Chemistry. Bromination - Common Conditions. Available at: [Link]

Sources

Validation

Comprehensive Comparison Guide: Electron-Donating Substituent Effects in 5-Bromo-2-methoxy-4-methylaniline

Executive Summary & Mechanistic Causality In drug development and advanced materials synthesis, 5-Bromo-2-methoxy-4-methylaniline (CAS: 808133-98-4) serves as a highly versatile, dual-functional building block. It contai...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Causality

In drug development and advanced materials synthesis, 5-Bromo-2-methoxy-4-methylaniline (CAS: 808133-98-4) serves as a highly versatile, dual-functional building block. It contains both a nucleophilic primary amine and an electrophilic aryl bromide. Understanding how its specific substitution pattern—specifically the electron-donating methoxy (-OCH₃) and methyl (-CH₃) groups—modulates its reactivity is critical for designing efficient synthetic routes.

As an Application Scientist, I approach this molecule as a system of competing electronic push-pull dynamics. The methoxy and methyl groups donate electron density into the aromatic ring, while the bromo group withdraws it. This guide objectively compares these substituent effects against alternative aniline derivatives, providing self-validating experimental protocols to quantify their impact on basicity and palladium-catalyzed cross-coupling reactivity.

Electronic Mapping: The Push-Pull Dynamics

To predict the behavior of 5-Bromo-2-methoxy-4-methylaniline, we must isolate the causality of each functional group on the aromatic core:

  • 2-Methoxy Group (-OCH₃): Exerts a strong resonance-donating (+M) effect, pushing electron density into the ortho and para positions (C1 and C5). However, its proximity to the amine introduces steric hindrance and a localized inductive withdrawing (-I) effect.

  • 4-Methyl Group (-CH₃): Exerts a consistent inductive (+I) and hyperconjugative electron-donating effect, enriching the entire ring system.

  • 5-Bromo Group (-Br): Acts as a net electron-withdrawing group (-I) via induction, pulling electron density away from the ring, though it possesses a weak +M effect.

Causality: The combined electron-donating groups (EDGs) significantly enrich the aromatic ring. This enrichment generally increases the nucleophilicity of the amine but heavily decelerates the oxidative addition of transition metals into the C-Br bond, as electron-rich aryl halides are poor electrophiles.

G Substituent Substituents on Aniline Core Methoxy 2-Methoxy (-OCH3) +M, -I Effect Substituent->Methoxy Methyl 4-Methyl (-CH3) +I Effect Substituent->Methyl Bromo 5-Bromo (-Br) -I, +M Effect Substituent->Bromo ElectronDensity Aromatic Ring Electron Density Methoxy->ElectronDensity Net Increase Methyl->ElectronDensity Increase Bromo->ElectronDensity Decrease Basicity Amine Basicity (pKa ~4.2) ElectronDensity->Basicity Modulates OxAdd Pd Oxidative Addition Rate ElectronDensity->OxAdd Decelerates

Caption: Logical relationship of substituent electronic effects on ring density and chemical reactivity.

Comparative Basicity and Nucleophilicity

The basicity of the conjugate acid (pKₐ) is a direct, quantifiable proxy for the nucleophilicity of the amine lone pair. By comparing 5-Bromo-2-methoxy-4-methylaniline to simpler analogs, we can isolate the effect of the EDGs. The additive nature of Hammett constants allows us to predict and validate these values, as demonstrated in [1].

Quantitative Data Comparison
CompoundSubstituted PositionsPredominant Electronic EffectConjugate Acid pKₐRelative Nucleophilicity
Aniline NoneBaseline4.63Baseline
4-Methylaniline 4-Methyl+I (Inductive)5.08High
2-Methoxyaniline 2-Methoxy+M (Resonance), -I4.52Moderate
4-Bromoaniline 4-Bromo-I (Inductive)3.86Low
5-Bromo-2-methoxy-4-methylaniline 2-OMe, 4-Me, 5-BrCompeting (+M, +I vs -I)~4.20*Moderate-Low

*Calculated via Hammett constant additivity[1].

Analysis: While the 4-methyl group attempts to increase basicity, the strong inductive withdrawal of the 5-bromo group and the ortho-steric/inductive effects of the 2-methoxy group result in a net basicity lower than unsubstituted aniline.

Cross-Coupling Reactivity (Buchwald-Hartwig Amination)

In palladium-catalyzed[2], 5-Bromo-2-methoxy-4-methylaniline can act as either the amine nucleophile or the aryl halide electrophile.

  • As the Aryl Halide: The EDGs (-OCH₃, -CH₃) make the aromatic ring electron-rich. This raises the activation energy for the oxidative addition of Pd(0) into the C-Br bond, making it the rate-limiting step.

  • As the Amine: The steric hindrance of the ortho-methoxy group requires specialized bulky ligands (e.g., BrettPhos) to facilitate efficient amine coordination and reductive elimination, as detailed in [3].

G Pd0 Pd(0)L_n Catalyst OxAdd Oxidative Addition (Rate-Limiting for EDG Aryl Halides) Pd0->OxAdd PdII Ar-Pd(II)-Br Complex OxAdd->PdII AmineCoord Amine Coordination (Favored by EDG Amines) PdII->AmineCoord Deprotonation Base Deprotonation AmineCoord->Deprotonation RedElim Reductive Elimination Deprotonation->RedElim RedElim->Pd0 Catalyst Regeneration

Caption: Buchwald-Hartwig catalytic cycle highlighting steps impacted by electron-donating groups.

Self-Validating Experimental Protocols

To ensure trustworthiness and scientific rigor, the following protocols are designed as self-validating systems . They contain internal logic checks that immediately flag experimental artifacts.

Protocol 1: Competitive Kinetics for Oxidative Addition Rate

This workflow isolates the effect of the EDGs on the aryl bromide's reactivity by forcing 5-Bromo-2-methoxy-4-methylaniline to compete with 4-Bromoaniline for a limiting amount of catalyst and amine.

  • Preparation: In a glovebox, combine 1.0 mmol of 5-Bromo-2-methoxy-4-methylaniline, 1.0 mmol of 4-Bromoaniline, and 0.5 mmol of morpholine (limiting reagent) in 5 mL of anhydrous toluene.

  • Internal Standard Addition: Add exactly 0.5 mmol of dodecane. (Causality: Dodecane is inert and allows for absolute quantification of mass balance during GC-MS analysis).

  • Catalyst Injection: Add 2 mol% Pd₂(dba)₃, 4 mol% BrettPhos, and 1.5 mmol NaOtBu. Heat to 80°C for 2 hours.

  • Quench & Analysis: Quench with water, extract with EtOAc, and analyze the organic layer via GC-MS.

  • Self-Validation Check (Critical): Calculate the total molar sum of unreacted aryl bromides and formed cross-coupled products relative to the dodecane standard. The sum must equal exactly 2.0 mmol (±5%). If mass balance is lost, it indicates hidden side reactions (e.g., hydrodebromination), invalidating the kinetic assumptions.

Protocol 2: Potentiometric Titration for pKₐ Determination

To validate the calculated basicity, a thermodynamic pKₐ measurement is required.

  • Dissolution: Dissolve 0.1 mmol of the aniline derivative in 50 mL of a 1:1 water/methanol mixture (to ensure complete solubility).

  • Forward Titration: Titrate the solution with 0.01 M HCl using an automated potentiometric titrator, recording the pH curve to identify the half-equivalence point.

  • Reverse Titration: Immediately titrate the acidified solution back with 0.01 M NaOH.

  • Self-Validation Check (Critical): Overlay the forward and reverse titration curves. They must be perfectly superimposable. Any hysteresis indicates that the compound precipitated during the pH change, meaning the measured pKₐ is a kinetic artifact of dissolution rather than a true thermodynamic value.

G Prep Sample Prep Equimolar Substrates React Catalytic Reaction Limiting Reagent Prep->React Quench Quench & Extract Add Internal Standard React->Quench Analyze GC-MS Analysis Quantify Ratio Quench->Analyze Validate Self-Validation Mass Balance Check Analyze->Validate

Caption: Self-validating experimental workflow for competitive cross-coupling kinetics.

References

  • Comparison of Quantum Chemical Parameters and Hammett Constants in Correlating pKa Values of Substituted Anilines The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure ACS Omega URL:[Link]

  • Buchwald-Hartwig Amination Chemistry LibreTexts URL:[Link]

Sources

Comparative

A Comparative Toxicological Assessment of 5-Bromo-2-methoxy-4-methylaniline and Its Unbrominated Analogs

A Guide for Researchers and Drug Development Professionals Introduction: The Importance of Halogenation in Drug Metabolism and Toxicity Aniline and its derivatives are fundamental scaffolds in medicinal chemistry and mat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers and Drug Development Professionals

Introduction: The Importance of Halogenation in Drug Metabolism and Toxicity

Aniline and its derivatives are fundamental scaffolds in medicinal chemistry and materials science. The introduction of a halogen, such as bromine, onto an aromatic ring is a common strategy to modulate a compound's physicochemical properties, including lipophilicity, metabolic stability, and target binding affinity. However, this modification can also profoundly alter the molecule's toxicological profile.

This guide focuses on a comparative assessment between 5-Bromo-2-methoxy-4-methylaniline and its unbrominated parent, 2-methoxy-4-methylaniline. While direct comparative toxicological data for these specific compounds are limited in publicly accessible literature, we can infer potential toxicities by examining their chemical structures, the known metabolic pathways of aromatic amines, and available data on structurally similar compounds. The core of this analysis rests on the principle that many aromatic amines exert their toxicity, particularly carcinogenicity, only after metabolic activation to reactive electrophilic species.[1][2][3] The nature and extent of this activation are highly dependent on the electronic and steric properties of the substituents on the aromatic ring.

This document will provide a framework for such an assessment, detailing the necessary experimental protocols and the scientific rationale behind them.

Structure-Activity Relationships and Predicted Toxicity

The key structural difference between the two molecules is the presence of a bromine atom at position 5 of the aniline ring. This substitution has several predictable effects that are critical to a toxicological comparison:

  • Electronic Effects: Bromine is an electron-withdrawing group via induction but an electron-donating group via resonance. Its net effect can influence the electron density of the amine group, which is a key factor in the initial N-oxidation step of metabolic activation.

  • Lipophilicity: The addition of a bromine atom generally increases the lipophilicity of a molecule, which can enhance its absorption, distribution, and partitioning into cellular membranes, potentially leading to higher intracellular concentrations.

  • Metabolic Fate: The bromine atom provides a potential site for metabolic attack, although C-Br bonds are generally stable. More importantly, its electronic influence can direct metabolism to other parts of the molecule.

Based on these principles, we can hypothesize that the brominated analog may exhibit a different toxicity profile compared to the unbrominated compound. The increased lipophilicity could lead to enhanced cellular uptake and potentially greater cytotoxicity. The influence on the electronic properties of the ring could either increase or decrease the rate of metabolic activation to genotoxic intermediates.

Comparative Hazard Overview

Hazard Classification 2-methoxy-4-methylaniline Representative Brominated Anilines (e.g., 4-Bromoaniline, 5-Bromo-2-methylaniline) Supporting Evidence/Source
Acute Oral Toxicity Category 4 (Harmful if swallowed)Category 3 or 4 (Toxic or Harmful if swallowed)[4][5][6]
Acute Dermal Toxicity Not Classified/Data Not AvailableCategory 3 or 4 (Toxic or Harmful in contact with skin)[6][7]
Skin Corrosion/Irritation Category 2 (Causes skin irritation)Category 2 (Causes skin irritation)[7][8]
Serious Eye Damage/Irritation Category 2 (Causes serious eye irritation)Category 2 (Causes serious eye irritation)[7][8]
Germ Cell Mutagenicity Data Not AvailableData Not Available (Aromatic amines as a class are suspect mutagens)General knowledge of aromatic amine toxicology[1][2]
Carcinogenicity Category 2 (Suspected of causing cancer)Data Not Available (Aromatic amines as a class are suspect carcinogens)[8]

This table is a synthesis of information from various safety data sheets for the specified and structurally related compounds. Classifications may vary by supplier and jurisdiction.

Mechanistic Insights: The Metabolic Activation of Aromatic Amines

The carcinogenicity of many aromatic amines is not due to the parent compound itself but rather to its metabolic conversion into reactive electrophiles that can form covalent adducts with DNA.[1][2] Understanding this pathway is crucial for assessing the potential risks of both 5-Bromo-2-methoxy-4-methylaniline and its unbrominated analog.

The primary activation pathway involves a two-step process:

  • N-hydroxylation: The initial and rate-limiting step is the oxidation of the amino group to a hydroxylamine, a reaction primarily catalyzed by cytochrome P450 enzymes, particularly CYP1A2, in the liver.[1]

  • Esterification: The resulting N-hydroxy metabolite can be further activated by esterification, most commonly through O-acetylation by N-acetyltransferases (NATs) or sulfonation by sulfotransferases (SULTs).[1]

These esters are unstable and can spontaneously break down to form highly reactive nitrenium ions. These electrophilic species can then attack nucleophilic sites on DNA bases, primarily guanine, leading to the formation of DNA adducts. If these adducts are not repaired, they can lead to mutations during DNA replication and initiate the process of carcinogenesis.

Below is a diagram illustrating this critical metabolic pathway.

MetabolicActivation cluster_phase1 Phase I Metabolism (Liver) cluster_phase2 Phase II Bioactivation cluster_damage Cellular Damage Parent Aromatic Amine (Ar-NH2) Hydroxylamine N-Hydroxy Metabolite (Ar-NH-OH) Parent->Hydroxylamine CYP450 (e.g., CYP1A2) N-hydroxylation Ester Reactive Ester (e.g., Acetate Ester) Hydroxylamine->Ester NAT or SULT Esterification Nitrenium Nitrenium Ion (Ar-NH+) Ester->Nitrenium Spontaneous Heterolysis DNA_Adduct DNA Adducts Nitrenium->DNA_Adduct Covalent Binding Mutation Mutations & Carcinogenesis DNA_Adduct->Mutation

Caption: Generalized metabolic activation pathway for carcinogenic aromatic amines.

The substituents on the aniline ring can significantly modulate this process. The methoxy and methyl groups are electron-donating, which generally enhances the susceptibility of the amino group to oxidation. The impact of the bromine atom is more complex, and its net effect on the rate of N-hydroxylation would require experimental determination.

Recommended Experimental Protocols for a Comparative Assessment

To definitively compare the toxicity of 5-Bromo-2-methoxy-4-methylaniline and 2-methoxy-4-methylaniline, a tiered approach employing standardized in vitro and in vivo assays is recommended. The following protocols are foundational for such an investigation.

In Vitro Cytotoxicity Assessment: The MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[9][10] It is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to its insoluble purple formazan.[11]

Experimental Workflow:

MTT_Workflow start Start: Seed cells in 96-well plate incubate1 Incubate for 24h (allow attachment) start->incubate1 treat Treat cells with varying concentrations of test compounds incubate1->treat incubate2 Incubate for 24-72h treat->incubate2 add_mtt Add MTT reagent to each well incubate2->add_mtt incubate3 Incubate for 4h (allow formazan formation) add_mtt->incubate3 solubilize Add solubilization solution (e.g., DMSO) to dissolve formazan crystals incubate3->solubilize read Measure absorbance at ~570nm using a plate reader solubilize->read end End: Calculate IC50 values read->end

Caption: Standard experimental workflow for an MTT-based cytotoxicity assay.

Step-by-Step Protocol:

  • Cell Seeding: Plate a suitable cell line (e.g., HepG2, a human liver cancer cell line with metabolic capabilities) in a 96-well plate at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight in a humidified incubator at 37°C and 5% CO2.

  • Compound Treatment: Prepare serial dilutions of 5-Bromo-2-methoxy-4-methylaniline and 2-methoxy-4-methylaniline in the appropriate cell culture medium. Remove the old medium from the cells and add the compound-containing medium. Include vehicle-only controls and untreated controls.

  • Incubation: Incubate the plates for a defined period, typically 24, 48, or 72 hours.

  • MTT Addition: After incubation, add 10 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well and incubate for an additional 4 hours.[9]

  • Solubilization: Carefully remove the MTT-containing medium and add 100-150 µL of a solubilization solution (e.g., dimethyl sulfoxide (DMSO) or a acidified isopropanol solution) to each well to dissolve the purple formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength between 550 and 600 nm using a microplate reader.[9]

  • Analysis: Plot the absorbance values against the compound concentration and determine the IC50 value (the concentration at which 50% of cell viability is inhibited) for each compound.

In Vitro Genotoxicity Assessment: The Ames Test

The Ames test, or bacterial reverse mutation assay, is a widely used method to assess the mutagenic potential of chemical compounds.[12][13] The test utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and will not grow on a histidine-free medium.[12][14] The assay measures the ability of a test compound to cause mutations that revert the bacteria to a histidine-prototrophic state, allowing them to form colonies.

Crucially, the assay is performed both with and without the addition of a rat liver extract known as S9 mix. [12] The S9 fraction contains cytochrome P450 enzymes and other cofactors necessary for the metabolic activation of pro-mutagens into their reactive forms.[13] A positive result in the presence of S9 but not in its absence indicates that the compound's metabolites are mutagenic.

Step-by-Step Protocol (Plate Incorporation Method):

  • Preparation: Prepare cultures of the Salmonella tester strains (e.g., TA98 and TA100 are common choices). Prepare the S9 mix and various concentrations of the test compounds.

  • Mixing: In a sterile tube, add 0.1 mL of the bacterial culture, 0.1 mL of the test compound solution, and 0.5 mL of either the S9 mix or a control buffer.[13]

  • Top Agar: Add 2 mL of molten top agar (kept at 45°C) containing a trace amount of histidine and biotin to the tube. The trace histidine allows all bacteria to undergo a few cell divisions, which is necessary for mutagenesis to occur.[14]

  • Plating: Briefly vortex the mixture and pour it onto a minimal glucose agar plate. Gently tilt the plate to ensure an even layer.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.[14]

  • Scoring: Count the number of revertant colonies on each plate. A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies compared to the negative control, typically a two- to three-fold increase is considered a positive result.

In Vivo Acute and Repeated Dose Toxicity Studies

Should in vitro results indicate significant toxicity, in vivo studies in rodents are the next step to understand systemic effects. These studies must be conducted in compliance with internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).[15][16]

  • Acute Oral Toxicity (OECD Test Guideline 423 or 425): This study aims to determine the short-term toxicity of a single oral dose of the substance.[17][18][19] It helps classify the compound according to the Globally Harmonised System (GHS) and provides an estimate of the LD50. The study involves dosing a small number of animals in a stepwise procedure.[19]

  • Repeated Dose 28-Day Oral Toxicity Study (OECD Test Guideline 407): This study provides information on the potential health hazards from repeated exposure over a limited period.[20][21] Animals are dosed daily for 28 days at three or more dose levels.[22][23] The study identifies target organs of toxicity and can establish a No-Observed-Adverse-Effect Level (NOAEL).[23] Clinical observations, body weight, food/water consumption, hematology, clinical chemistry, and histopathology are evaluated.

Conclusion

The introduction of a bromine atom to the 2-methoxy-4-methylaniline scaffold is expected to alter its toxicological profile. While direct comparative data is lacking, a comprehensive assessment can be built upon an understanding of structure-activity relationships and the known metabolic pathways of aromatic amines. The brominated analog may exhibit increased cytotoxicity due to enhanced lipophilicity, and its potential for genotoxicity is critically dependent on how the halogen influences the rate of metabolic activation by CYP450 and subsequent bioactivation steps.

A definitive comparison requires a rigorous experimental approach. The in vitro MTT and Ames assays provide essential first-tier data on cytotoxicity and mutagenicity, respectively. Should these tests indicate a potential for significant toxicity, well-designed in vivo studies following OECD guidelines are necessary to evaluate systemic effects and establish a comprehensive safety profile. This structured approach ensures a scientifically sound comparison, providing the critical data needed for informed decisions in drug development and chemical safety assessment.

References

  • Turesky, R. J., & Vouros, P. (2004). Metabolic activation of carcinogenic heterocyclic aromatic amines by human liver and colon. Carcinogenesis, 25(8), 1437-1446. [Link]

  • Wise, R. W., Zenser, T. V., & Davis, B. B. (1984). Metabolic Activation of Carcinogenic Aromatic Amines by Dog Bladder and Kidney Prostaglandin H Synthase. Cancer Research, 44(5), 1893-1897. [Link]

  • Wikipedia. (2023, December 2). OECD Guidelines for the Testing of Chemicals. In Wikipedia. [Link]

  • U.S. Environmental Protection Agency. (1983). Interim Procedures for Conducting the Salmonella/Microsomal Mutagenicity Assay (Ames Test). EPA. [Link]

  • Garner, R. C., Martin, C. N., & Clayson, D. B. (1984). Metabolic activation of aromatic amines and azo dyes. Biochemical Society Transactions, 12(1), 57-9. [Link]

  • Lakhanpal, A., & Singh, J. (2005). Metabolic activation of aromatic amines by human pancreas. Carcinogenesis, 26(9), 1545-1553. [Link]

  • Thorgeirsson, S. S., & Wirth, P. J. (1977). Metabolic activation of aromatic amines and dialkylnitrosamines. Journal of Toxicology and Environmental Health, 2(4), 873-88. [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay. Retrieved from Springer Nature. [Link]

  • Gupta, A., & Kumar, R. (2018). Microbial Mutagenicity Assay: Ames Test. Bio-protocol, 8(6), e2779. [Link]

  • Singh, S., & Singh, J. (2023). OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. Journal of Drug Delivery and Therapeutics, 13(9-s), 154-159. [Link]

  • University of Wisconsin-La Crosse. (n.d.). The Ames Test. Retrieved from University of Wisconsin-La Crosse. [Link]

  • Charles River Laboratories. (n.d.). Ames Test. Retrieved from Charles River Laboratories. [Link]

  • Organisation for Economic Co-operation and Development. (n.d.). OECD Guidelines for the Testing of Chemicals. Retrieved from OECD. [Link]

  • National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays. Retrieved from NCBI Bookshelf. [Link]

  • National Toxicology Program. (2001). OECD Test Guideline 425: Acute Oral Toxicity: Up-and-Down Procedure. Retrieved from NTP. [Link]

  • National Toxicology Program. (2001). OECD Guideline 423: Acute Oral Toxicity – Acute Toxic Class Method. Retrieved from NTP. [Link]

  • U.S. Environmental Protection Agency. (1998). Health Effects Test Guidelines: Repeated Dose 28-Day Oral Toxicity Study in Rodents. EPA. [Link]

  • U.S. Food and Drug Administration. (2017). Redbook 2000: IV.C.3.a. Short-Term Toxicity Studies with Rodents. FDA. [Link]

  • Oxford Lab Fine Chem. (n.d.). 4-BROMO ANILINE 98% (For Synthesis) MSDS. Retrieved from Oxford Lab Fine Chem. [Link]

  • European Centre for Ecotoxicology and Toxicology of Chemicals. (2020). Guidance on Dose Selection for Toxicity Studies. ECETOC. [Link]

  • Biogem. (n.d.). In Vivo and in Vitro Toxicity Studies. Retrieved from Biogem. [Link]

  • Organisation for Economic Co-operation and Development. (2018). Test No. 452: Chronic Toxicity Studies. OECD. [Link]

  • NextSDS. (n.d.). 2-iodo-4-methoxy-N-methylaniline — Chemical Substance Information. Retrieved from NextSDS. [Link]

  • Generic MSDS Provider. (n.d.). 2-Methoxy-4-Nitroaniline - Material Safety Data Sheet (MSDS). [Link]

  • Angene Chemical. (2021). Safety Data Sheet: 5-Bromo-2-fluoro-4-methylaniline. Retrieved from Angene Chemical. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 5-Bromo-2-methoxy-4-methylaniline

For professionals in research and drug development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it concludes w...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For professionals in research and drug development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it concludes with their safe and compliant disposal. 5-Bromo-2-methoxy-4-methylaniline, a halogenated aromatic amine, represents a class of compounds that requires meticulous handling from inception to disposal due to its potential hazards. This guide provides an in-depth, procedural framework for the proper disposal of this compound, ensuring the safety of laboratory personnel and the preservation of environmental integrity.

Hazard Assessment and Essential Safety Precautions

Understanding the hazard profile of 5-Bromo-2-methoxy-4-methylaniline is the foundation of its safe management. As a substituted aniline, it should be handled with the assumption of significant toxicity and potential for environmental harm.

Anticipated Hazards:

While a specific, comprehensive toxicological profile for this exact molecule may not be widely published, data from analogous brominated anilines allows for a reliable hazard assessment. The primary concerns include:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2] Aniline and its derivatives are known to be toxic, capable of causing methemoglobinemia, a condition where the oxygen-carrying capacity of blood is reduced.

  • Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[3][4][5] Prolonged contact can lead to dermatitis.

  • Respiratory Irritation: May cause respiratory irritation if dust or fumes are inhaled.[3][4][5]

  • Environmental Hazard: Amines can be harmful to aquatic life, and halogenated organic compounds can be persistent in the environment.[6][7]

Personal Protective Equipment (PPE):

A stringent PPE protocol is non-negotiable. All handling and disposal procedures must be conducted within a certified laboratory chemical fume hood.[8][9]

PPE CategorySpecificationRationale
Hand Protection Robust chemical-resistant gloves. Butyl, neoprene, or Viton are recommended for anilines. Double-gloving is best practice.[8][9]Nitrile gloves are not recommended for prolonged direct contact with anilines and may offer insufficient protection.[9]
Eye Protection Chemical splash goggles are mandatory.[8] A face shield should be used if there is a significant splash risk.Protects against accidental splashes of the compound or cleaning solvents which can cause serious eye irritation.[3][4]
Body Protection A fully-buttoned lab coat must be worn.[8] Consider a chemically resistant apron for larger quantities.Prevents skin contact and contamination of personal clothing.
Respiratory Work must be performed in a chemical fume hood.[6] A respirator may be needed for large spills or inadequate ventilation.[9]Minimizes the risk of inhaling aerosolized particles or vapors, which can cause respiratory and systemic toxicity.[6]

Step-by-Step Waste Collection and Segregation Protocol

Improper segregation of chemical waste is a common and dangerous laboratory error. 5-Bromo-2-methoxy-4-methylaniline waste must be handled as a distinct, hazardous waste stream.

Protocol for Waste Collection:

  • Designate a Waste Container: Use a dedicated, compatible hazardous waste container. A high-density polyethylene (HDPE) or glass container is suitable.[8][9] The container must have a secure, tight-fitting lid.

  • Labeling: Immediately label the container with a hazardous waste tag. The label must include:

    • The words "Hazardous Waste".

    • The full chemical name: "5-Bromo-2-methoxy-4-methylaniline".

    • The primary hazards (e.g., "Toxic," "Irritant").

    • The date accumulation started.

  • Waste Segregation:

    • Halogenated Waste: This is a halogenated organic compound. It must be collected in a container designated for halogenated organic waste .[10][11]

    • Do NOT Mix: Never mix this waste with non-halogenated solvents, acids, bases, or oxidizers.[10] Mixing can cause dangerous chemical reactions and complicates the final disposal process.

  • Collecting the Waste:

    • Solid Waste: Collect solid residues, contaminated filter paper, and weighing boats directly into the waste container. Avoid generating dust.[3]

    • Contaminated Materials: Any disposable items that come into direct contact with the compound, such as gloves, bench paper, and pipette tips, must also be placed in the designated hazardous waste container.

  • Keep Container Closed: The hazardous waste container must be kept closed at all times, except when adding waste.[12] This prevents the release of vapors into the laboratory.

On-Site Storage Requirements

Once collected, the hazardous waste container must be stored safely within the facility pending pickup by a licensed disposal contractor.

  • Storage Location: Store the sealed container in a designated, secure, and well-ventilated area.[8][9] This should be a satellite accumulation area or a central hazardous waste storage facility.

  • Secondary Containment: Place the primary waste container inside a larger, chemically resistant secondary container (e.g., a polypropylene tub) to contain any potential leaks.[9]

  • Incompatible Materials: Ensure the storage area is away from incompatible materials, particularly strong acids and oxidizing agents.[9]

  • Ignition Sources: Keep away from heat, sparks, and open flames.[8][9]

Spill Management Procedures

Accidental spills require immediate and correct action to mitigate exposure and environmental contamination.

For Small Spills (manageable in <10 minutes by trained personnel):

  • Alert Personnel: Notify others in the immediate area.

  • Ensure Proper PPE: Don the appropriate PPE as detailed in Section 1 before approaching the spill.

  • Absorb the Spill: Cover the spill with an inert, dry absorbent material such as vermiculite, dry sand, or earth.[9] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect the Waste: Carefully sweep or scoop the absorbed material and place it into the designated hazardous waste container.[3][8]

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., ethanol or isopropanol) and then soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Ventilate: Allow the area to ventilate before resuming normal work.

For Large Spills:

  • Evacuate Immediately: Evacuate all personnel from the affected area.[8]

  • Secure the Area: Close the doors and prevent entry.

  • Call for Emergency Assistance: Contact your institution's Environmental Health & Safety (EH&S) department or local emergency services (911).[8][9] Do not attempt to clean up a large spill without specialized training and equipment.

The Final Disposal Pathway: Incineration

Disposing of 5-Bromo-2-methoxy-4-methylaniline is not a process that can be completed in-house. It must be managed by professionals.

  • Licensed Contractor: Arrange for the collection of the hazardous waste by your institution's EH&S department or a licensed hazardous waste disposal contractor.[7][8]

  • Prohibited Disposal Methods: It is imperative to understand that this chemical waste must not be disposed of down the drain or in the regular trash.[8][9][12] Such actions are illegal and environmentally damaging.

  • Likely Disposal Technology: The standard and most effective disposal method for halogenated organic compounds is high-temperature incineration.[13][14] This process is designed to break down the molecule completely. During combustion, the bromine content will lead to the formation of hydrobromic acid (HBr), which requires the incinerator to be equipped with specialized alkaline scrubbers to neutralize these corrosive and hazardous gases.[15][16]

Disposal Workflow and Decision Process

The following diagram outlines the procedural flow for the safe disposal of 5-Bromo-2-methoxy-4-methylaniline waste.

G cluster_prep Preparation & Handling cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal A Identify Waste: 5-Bromo-2-methoxy-4-methylaniline (Solid, Liquid, or Contaminated Debris) B Don Appropriate PPE (Fume Hood, Gloves, Goggles, Lab Coat) A->B C Select Labeled, Compatible Halogenated Waste Container B->C D Add Waste to Container C->D E Securely Close Container D->E F Store in Designated Satellite Accumulation Area E->F G Use Secondary Containment F->G H Container Full or Project Complete? G->H Periodically check I Arrange Pickup with EH&S or Licensed Contractor H->I Yes J Waste Transported for High-Temperature Incineration I->J

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Bromo-2-methoxy-4-methylaniline
Reactant of Route 2
Reactant of Route 2
5-Bromo-2-methoxy-4-methylaniline
© Copyright 2026 BenchChem. All Rights Reserved.